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  • Product: 4-chloro-3-morpholin-4-yl-benzoic Acid
  • CAS: 886501-46-8

Core Science & Biosynthesis

Foundational

4-chloro-3-morpholin-4-yl-benzoic acid chemical properties

An In-Depth Technical Guide to the Synthesis and Properties of 4-chloro-3-morpholin-4-yl-benzoic acid Executive Summary: 4-chloro-3-morpholin-4-yl-benzoic acid is a substituted aromatic carboxylic acid featuring both a h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Properties of 4-chloro-3-morpholin-4-yl-benzoic acid

Executive Summary: 4-chloro-3-morpholin-4-yl-benzoic acid is a substituted aromatic carboxylic acid featuring both a halogen and a morpholine moiety. While specific experimental data for this exact compound is sparse in publicly available literature, its chemical properties, reactivity, and synthesis can be reliably predicted based on established principles of organic chemistry and data from closely related structural analogs. This guide provides a comprehensive overview of its predicted physicochemical properties, a detailed protocol for its logical synthesis via nucleophilic aromatic substitution, an analysis of its expected spectroscopic characteristics, and a discussion of its potential applications in medicinal chemistry and drug development. The presence of the morpholine ring, a well-known pharmacophore, suggests that this compound could serve as a valuable building block for the synthesis of novel bioactive molecules.[1][2] All properties and protocols are presented with the necessary scientific context, providing researchers with a robust foundation for its synthesis and further investigation.

Nomenclature and Structural Identification

4-chloro-3-morpholin-4-yl-benzoic acid is a molecule that incorporates a benzoic acid backbone, substituted with a chlorine atom at the C4 position and a morpholine ring attached via its nitrogen atom to the C3 position.

  • IUPAC Name: 4-chloro-3-(morpholin-4-yl)benzoic acid

  • Molecular Formula: C₁₁H₁₂ClNO₃

  • Molecular Weight: 241.67 g/mol

  • CAS Number: A unique CAS number for this specific compound is not readily found in major chemical databases, suggesting it is a novel or infrequently synthesized compound.

Caption: 2D Structure of 4-chloro-3-morpholin-4-yl-benzoic acid.

Predicted Physicochemical Properties

The following properties are predicted based on the compound's structure and data from analogous molecules like 4-chlorobenzoic acid and 4-(morpholin-4-yl)benzoic acid.[3][4]

PropertyPredicted Value / CharacteristicJustification / Analog Data
Appearance White to off-white crystalline solid.Substituted benzoic acids are typically crystalline solids at room temperature.[5]
Melting Point > 200 °C4-Chlorobenzoic acid has a melting point of ~243 °C.[4] The addition of the morpholine group may alter this, but it is expected to remain a high-melting solid.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate).The carboxylic acid and morpholine groups provide polarity, but the chlorinated benzene ring is hydrophobic. The zwitterionic character at neutral pH will limit water solubility.
pKa (Acidic) ~3.5 - 4.5The pKa of 4-chlorobenzoic acid is ~3.98. The electron-donating morpholine group might slightly increase the pKa compared to the reference.
pKa (Basic) ~4.5 - 5.5The conjugate acid of morpholine has a pKa of ~8.4, but substitution on the aromatic ring will significantly reduce the basicity of the nitrogen atom. The pKa of the conjugate acid of 4-(Morpholin-4-yl)benzoic acid is ~5.20.[3]

Synthesis and Purification

The most chemically sound approach for synthesizing 4-chloro-3-morpholin-4-yl-benzoic acid is through a nucleophilic aromatic substitution (SNAAr) reaction. A suitable starting material is 4-chloro-3-nitrobenzoic acid , where the nitro group acts as a strong activating group for the substitution of a halide at the ortho or para position. In this case, it activates the C-Cl bond for substitution by morpholine. A subsequent reduction of the nitro group would be required, which is a less direct route.

A more direct and highly plausible route involves the reaction of 3,4-dichlorobenzoic acid with morpholine. The chlorine at the C3 position is activated by the electron-withdrawing carboxylic acid group (and the other chlorine), making it susceptible to nucleophilic attack by morpholine.

Experimental Protocol: Synthesis from 4-chloro-3-nitrobenzoic acid

This protocol is adapted from a similar synthesis of 4-(morpholin-4-yl)-3-nitrobenzhydrazide.[6]

Step 1: Nucleophilic Aromatic Substitution

  • Reagents & Setup: To a pressure-rated reaction vessel, add 4-chloro-3-nitrobenzoic acid (1.0 eq), morpholine (2.5 eq), and a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction: Seal the vessel and heat the mixture to 140-160 °C with vigorous stirring. The excess morpholine acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice-water.

    • Acidify the aqueous solution with 2M HCl to a pH of ~2-3. This protonates the carboxylate, causing the product to precipitate.

    • Stir the suspension for 30 minutes in an ice bath to complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess morpholine hydrochloride and solvent.

    • Dry the crude product, 4-(morpholin-4-yl)-3-nitrobenzoic acid, under vacuum.

Step 2: Reduction of the Nitro Group

  • Reagents & Setup: Dissolve the crude product from Step 1 in a suitable solvent like ethanol or methanol. Add a catalyst, such as Palladium on Carbon (Pd/C, 10 mol%).

  • Reaction: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC/HPLC until the nitro-intermediate is consumed.

  • Work-up & Isolation:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-amino-4-(morpholin-4-yl)benzoic acid.

Note: The above protocol yields an amino derivative. To obtain the target compound 4-chloro-3-morpholin-4-yl-benzoic acid, the starting material should be 3,4-dichlorobenzoic acid , and only Step 1 is necessary. The chlorine at the 4-position is less activated and will remain intact under controlled conditions.

synthesis_workflow start Start: 3,4-Dichlorobenzoic Acid + Morpholine reaction Nucleophilic Aromatic Substitution (SNAAr Reaction) Solvent: DMSO or NMP Heat: 150-170 °C start->reaction workup Aqueous Work-up 1. Cool Reaction Mixture 2. Pour into Water reaction->workup acidify Acidification (e.g., 2M HCl to pH 2-3) Precipitates Product workup->acidify filter Filtration & Washing Collect solid and wash with cold water acidify->filter dry Drying (Vacuum Oven) filter->dry purify Purification (Recrystallization from Ethanol/Water) dry->purify product Final Product: 4-chloro-3-morpholin-4-yl-benzoic acid purify->product

Caption: Proposed workflow for the synthesis of the title compound.

Predicted Spectroscopic Characterization

  • ¹H NMR:

    • Aromatic Protons (3H): Expect three signals in the aromatic region (approx. 7.0-8.5 ppm). The proton at C2 (between the carboxyl and morpholine groups) will likely be a doublet. The protons at C5 and C6 will show a more complex splitting pattern (doublet and doublet of doublets).

    • Morpholine Protons (8H): Two distinct triplets are expected. The four protons adjacent to the nitrogen (~3.0-3.3 ppm) and the four protons adjacent to the oxygen (~3.7-3.9 ppm).

    • Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (>12 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons (6C): Six distinct signals are expected in the range of 115-150 ppm. The carboxyl-bearing carbon (C1) and the halogen/amine-bearing carbons (C3, C4) will be shifted accordingly.

    • Carboxyl Carbon (1C): A signal in the range of 165-175 ppm.

    • Morpholine Carbons (4C): Two signals are expected: one for the carbons adjacent to nitrogen (~50-55 ppm) and one for the carbons adjacent to oxygen (~66-68 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

    • C-O-C Stretch (Morpholine Ether): A strong band around 1110-1130 cm⁻¹.

    • C-N Stretch (Tertiary Amine): A medium intensity band around 1200-1250 cm⁻¹.

    • C-Cl Stretch: A band in the fingerprint region, typically 700-850 cm⁻¹.

Reactivity and Chemical Behavior

  • Carboxylic Acid Reactivity: The -COOH group can undergo standard reactions such as esterification (with an alcohol under acidic conditions), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), and amidation (by first converting to an acid chloride or using peptide coupling reagents).[7]

  • Amine Reactivity: The morpholine nitrogen is a tertiary amine and is basic. It will react with strong acids to form a morpholinium salt.

  • Aromatic Ring Reactivity: The aromatic ring is substituted with an ortho-para directing, activating morpholino group and two meta-directing, deactivating groups (chloro and carboxyl). Further electrophilic aromatic substitution is unlikely due to the deactivating nature of the ring but would likely be directed to the C6 position if it were to occur.

Potential Applications in Research and Development

The structural motifs within 4-chloro-3-morpholin-4-yl-benzoic acid make it a compound of interest for drug discovery and medicinal chemistry.

  • Scaffold for Drug Discovery: The morpholine ring is a privileged scaffold found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1] This compound can serve as a starting point or intermediate for creating libraries of novel compounds for screening.

  • Bioisostere and Analog Synthesis: It can be used to synthesize analogs of known biologically active benzoic acids. The morpholine group can improve pharmacokinetic properties such as solubility and metabolic stability.

  • Potential Biological Activity: Substituted benzoic acids have shown a wide range of biological activities. For instance, certain anilino-benzoic acid derivatives are inhibitors of aldo-keto reductases, relevant in prostate cancer models.[8] Derivatives of this compound could be investigated for analgesic, anti-inflammatory, or antimicrobial properties, which have been associated with other morpholine-containing molecules.[2][9]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, a conservative approach based on analogous structures is required.

  • Hazard Classification (Predicted):

    • Skin Irritation/Corrosion: Similar to other benzoic acid derivatives, it may cause skin irritation.[5][10]

    • Eye Damage/Irritation: Predicted to cause serious eye irritation or damage upon contact.[5][10]

    • Acute Oral Toxicity: May be harmful if swallowed, consistent with other substituted benzoic acids.

  • Handling Precautions:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

  • BLDpharm. 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid.
  • Safety Data Sheet. Benzoic Acid.
  • PubChemLite. 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid (C11H12ClNO5S).
  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021).
  • ThermoFisher Scientific. Safety Data Sheet - Benzoic Acid. (2012).
  • Fisher Scientific. Safety Data Sheet - 4-(Chloromethyl)benzoic acid.
  • Sigma-Aldrich. Safety Data Sheet - 4-Chlorobenzoic acid. (2025).
  • Safety Data Sheet. Benzoic acid, 4-chloro-3-nitro-.
  • EPA CompTox Chemicals Dashboard. 4-(Morpholin-4-yl)benzoic acid Properties. (2025).
  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2025).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022).
  • Cheméo. Chemical Properties of Benzoic acid, 4-chloro- (CAS 74-11-3).
  • Synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013).
  • ChemicalBook. 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum.
  • PMC. 4-(3-Chloroanilino)benzoic acid.
  • PubMed. Pharmacological activity of morpholino compound. (2005).

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 4-Chloro-3-Morpholin-4-yl-Benzoic Acid

The following technical guide details the physicochemical profiling and characterization of 4-chloro-3-morpholin-4-yl-benzoic acid , designed for researchers in medicinal chemistry and drug development. CAS Registry Numb...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling and characterization of 4-chloro-3-morpholin-4-yl-benzoic acid , designed for researchers in medicinal chemistry and drug development.

CAS Registry Number: 886501-46-8 Formula: C₁₁H₁₂ClNO₃ Molecular Weight: 241.67 g/mol

Introduction & Structural Significance

4-chloro-3-morpholin-4-yl-benzoic acid is a critical bi-functional building block used primarily in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways). Its structure combines three distinct pharmacophoric elements:

  • Benzoic Acid Moiety: Provides a reactive handle for amide coupling (typically to form the hinge-binding region of a kinase inhibitor) and contributes to solubility via ionization.

  • Morpholine Ring (C-3): A common solubilizing group that improves metabolic stability and modifies the lipophilic profile (LogD).

  • Chlorine Atom (C-4): Occupies a specific hydrophobic pocket in target proteins and electronically modulates the acidity of the carboxylic acid.

This guide outlines the theoretical properties, synthetic origins, and experimental protocols required to fully characterize this compound in a pre-clinical setting.

Synthetic Origin & Impurity Logic

Understanding the synthesis is prerequisite to defining the impurity profile. The standard industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) .

Synthesis Workflow

The reaction typically employs 4-chloro-3-fluorobenzoic acid as the starting material. The fluorine atom at the meta position is significantly more labile to nucleophilic attack by morpholine than the chlorine at the para position, enabling high regioselectivity.

SynthesisPath SM1 4-Chloro-3-fluorobenzoic acid (CAS 403-17-8) Inter SₙAr Transition State (Meisenheimer Complex) SM1->Inter Heat, DMSO/NMP Reagent Morpholine (Excess/Base) Reagent->Inter Product 4-Chloro-3-morpholin-4-yl-benzoic acid (CAS 886501-46-8) Inter->Product Major Pathway (-HF) Impurity Impurity: 3-Chloro-4-morpholinobenzoic acid (Regioisomer from Cl displacement) Inter->Impurity Minor Pathway (<1%)

Figure 1: Synthetic pathway and potential regiochemical impurities.

Critical Quality Attribute (CQA): The primary impurity to screen for is the regioisomer (3-chloro-4-morpholinobenzoic acid), where morpholine displaces the chlorine instead of the fluorine. While rare due to the bond energy difference (C-F vs C-Cl), it must be monitored via HPLC.

Physicochemical Characteristics (Theoretical & Predicted)

The following data summarizes the predicted properties based on Structure-Property Relationships (SPR) for the scaffold.

PropertyPredicted ValueMechanistic Rationale
pKa (Acidic) 3.8 – 4.0The carboxylic acid is acidified relative to benzoic acid (4.2) due to the electron-withdrawing inductive effect (-I) of the Chlorine and Morpholine nitrogen.
pKa (Basic) 2.5 – 3.5The morpholine nitrogen is an aniline-like derivative. Its basicity is drastically reduced by the electron-poor phenyl ring and the ortho-chloro substituent.
LogP (Neutral) 2.1 – 2.4Moderate lipophilicity. The morpholine ring lowers the LogP compared to dichlorobenzoic acid, aiding bioavailability.
LogD (pH 7.4) -0.5 – 0.5At physiological pH, the carboxylate anion (COO⁻) dominates, significantly increasing water solubility and lowering the distribution coefficient.
Topological PSA ~60 Ų37 Ų (COOH) + 12 Ų (Ether) + 3 Ų (Tertiary Amine). Good permeability predictor.

Experimental Characterization Protocols

To validate the theoretical values, the following self-validating protocols are recommended.

Ionization & Solubility Profiling (Potentiometric Titration)

Objective: Determine exact pKa values and pH-dependent solubility (LogS).

Methodology:

  • Preparation: Dissolve 5 mg of compound in a co-solvent system (e.g., Methanol/Water) if intrinsic solubility is low.

  • Titration: Perform a dual-titration (Acid-to-Base and Base-to-Acid) using 0.1 M HCl and 0.1 M NaOH.

  • Data Analysis: Use the Bjerrum plot to identify inflection points.

    • Expectation: A sharp inflection at pH ~3.9 (COOH). The basic nitrogen inflection may be shallow or obscured by solvent leveling effects if pKa < 3.

SolubilityState Cation Cationic Species (pH < 2) Soluble Neutral Neutral Species (pH 2.5 - 3.5) Lowest Solubility (Pppt Risk) Cation->Neutral Deprotonation of NH+ Anion Anionic Species (pH > 5.0) High Solubility (COO-) Neutral->Anion Deprotonation of COOH

Figure 2: pH-dependent ionization states affecting solubility.

Lipophilicity Determination (Shake-Flask LogD)

Objective: Measure distribution between Octanol and Phosphate Buffer (pH 7.4).

  • Phase Saturation: Pre-saturate 1-octanol with PBS (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Add compound to the biphasic system (1:1 volume ratio). Shake for 4 hours at 25°C.

  • Phase Separation: Centrifuge at 3000 rpm for 10 mins.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

    • Calculation:

      
      
      

Solid-State Stability & Handling

  • Physical State: Off-white to pale yellow crystalline powder.

  • Melting Point: Predicted range 160°C – 180°C . High crystallinity is expected due to the rigid benzoic acid dimer formation in the solid state.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The morpholine nitrogen is susceptible to slow N-oxidation if exposed to air/light over prolonged periods.

HPLC Purity Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carbonyl).

References

  • BLD Pharm. (2025). 4-Chloro-3-morpholinobenzoic acid Product Datasheet (CAS 886501-46-8). Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 4-Chloro-3-fluorobenzoic acid (Precursor). National Library of Medicine. Retrieved from

  • ChemicalBook. (2025).[1][3][4] 4-Chloro-3-morpholin-4-yl-benzoic acid Supplier Data. Retrieved from

  • EPA. (2025). CompTox Chemicals Dashboard: Morpholine Benzoic Acid Derivatives. Retrieved from

Sources

Foundational

Technical Guide: Synthesis of 4-Chloro-3-(morpholin-4-yl)benzoic Acid

[1][2] Executive Summary Target Molecule: 4-chloro-3-(morpholin-4-yl)benzoic acid CAS Registry Number: (Not widely indexed; derivative of CAS 2840-28-0) Molecular Formula: C₁₁H₁₂ClNO₃ Significance: This scaffold is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Target Molecule: 4-chloro-3-(morpholin-4-yl)benzoic acid CAS Registry Number: (Not widely indexed; derivative of CAS 2840-28-0) Molecular Formula: C₁₁H₁₂ClNO₃ Significance: This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., PI3K, mTOR pathways) and antibacterial agents.[1] The specific regiochemistry—a morpholine ring at the meta position relative to the carboxyl group, adjacent to a para-chloro substituent—creates a unique steric and electronic profile essential for binding affinity in hydrophobic pockets.[1]

This guide details two distinct synthesis pathways designed for different stages of development:

  • Route A (The Selectivity Pathway): A Palladium-catalyzed Buchwald-Hartwig cross-coupling.[1] Ideal for medicinal chemistry optimization, offering high regioselectivity and mild conditions.[1]

  • Route B (The Scalability Pathway): A classical alkylation/cyclization using 3-amino-4-chlorobenzoic acid.[1] Ideal for cost-sensitive, kilogram-scale production where metal contamination must be avoided.[1]

Retrosynthetic Analysis

To design the most efficient synthesis, we must analyze the bond disconnections.[1] The target molecule contains two functional handles (COOH, Cl) and one heterocycle (Morpholine).

  • Disconnection 1 (C-N Bond): Breaking the bond between the aromatic ring and the morpholine nitrogen suggests a cross-coupling strategy. This requires a precursor with a leaving group at position 3 (e.g., Bromine) that is more reactive than the Chlorine at position 4.

  • Disconnection 2 (Ring Construction): Breaking the morpholine ring itself leads back to an aniline precursor (3-amino-4-chlorobenzoic acid) reacting with a bis-electrophile.[1]

Retrosynthesis Target Target: 4-chloro-3-(morpholin-4-yl)benzoic acid Precursor1 Precursor A (Route 1): Methyl 3-bromo-4-chlorobenzoate + Morpholine Target->Precursor1 C-N Disconnection (Buchwald-Hartwig) Precursor2 Precursor B (Route 2): 3-Amino-4-chlorobenzoic acid + Bis(2-chloroethyl)ether Target->Precursor2 Ring Disconnection (Dialkylation)

Figure 1: Retrosynthetic logic splitting into Metal-Catalyzed Coupling (Blue) and Classical Cyclization (Red).

Route A: Palladium-Catalyzed Cross-Coupling (Recommended)

Best for: Research scale (mg to g), high purity requirements, and library generation.

The Strategy: Orthogonal Reactivity

Direct nucleophilic aromatic substitution (SNAr) on 4-chloro-3-fluorobenzoic acid is risky because the chlorine at position 4 (para to the electron-withdrawing carboxyl group) is electronically activated, while the position 3 fluorine is not.[1] This often leads to the wrong regioisomer.[1]

Instead, we utilize Chemoselective Catalysis .[1] Palladium(0) undergoes oxidative addition to Aryl-Bromides significantly faster than Aryl-Chlorides.[1] By starting with 3-bromo-4-chlorobenzoic acid , we can selectively install the morpholine at position 3 without disturbing the chlorine at position 4.[1]

Step-by-Step Protocol
Step 1: Esterification

Rationale: The free carboxylic acid can poison Pd catalysts and reduce solubility.[1] Converting to the methyl ester protects the acid and facilitates the coupling.[1]

  • Reagents: 3-bromo-4-chlorobenzoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄, cat.).[1]

  • Procedure: Reflux the acid in MeOH with catalytic H₂SO₄ for 4 hours. Concentrate and neutralize.[1][2][3]

  • Yield: >95% (Quantitative).

Step 2: Buchwald-Hartwig Amination

Rationale: Use a bulky phosphine ligand to facilitate the coupling of the secondary amine (morpholine) to the hindered position ortho to the chlorine.

  • Reagents: Methyl 3-bromo-4-chlorobenzoate (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos or BINAP (4 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Conditions: 100°C under Argon/Nitrogen for 12–16 hours.

  • Note: Monitor by HPLC. The Br will react exclusively.[1] If the reaction is sluggish, switch to a precatalyst like XPhos Pd G3.[1]

Step 3: Saponification

Rationale: Reveal the carboxylic acid under mild conditions to avoid hydrolyzing the morpholine amide (if any side reaction occurred) or displacing the chlorine.

  • Reagents: LiOH·H₂O (3.0 eq), THF/Water (3:1).

  • Conditions: Room temperature, 4 hours. Acidify with 1M HCl to pH 3 to precipitate the product.

RouteA SM 3-Bromo-4-chlorobenzoic acid Step1 1. Esterification (MeOH, H+) SM->Step1 Inter1 Methyl 3-bromo-4-chlorobenzoate Step1->Inter1 Step2 2. Buchwald-Hartwig (Pd cat., Morpholine) Inter1->Step2 Inter2 Methyl 4-chloro-3-morpholinobenzoate Step2->Inter2 Step3 3. Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Prod TARGET 4-chloro-3-morpholinobenzoic acid Step3->Prod

Figure 2: Route A workflow exploiting Br/Cl selectivity.

Route B: Cyclization from Aniline (Scalable)

Best for: Large scale (kg), cost reduction, and avoiding heavy metals.

The Strategy: Ring Construction

This route utilizes 3-amino-4-chlorobenzoic acid , a widely available dye intermediate.[1] By reacting the primary amine with bis(2-chloroethyl) ether , we construct the morpholine ring in a single step via double alkylation.

Step-by-Step Protocol
Step 1: Double Alkylation / Cyclization

Rationale: This reaction requires high temperatures and a base to scavenge the generated HCl.[1]

  • Reagents: 3-amino-4-chlorobenzoic acid (1.0 eq), Bis(2-chloroethyl) ether (1.5 eq).

  • Base: DIPEA (Diisopropylethylamine) or K₂CO₃.

  • Solvent: DMF or NMP (High boiling point polar aprotic).

  • Conditions: 120°C–140°C for 24 hours.[1]

  • Workup: The reaction mixture is poured into ice water. The product often precipitates.[1] If not, extract with Ethyl Acetate.[1]

  • Purification: Recrystallization from Ethanol/Water.[1]

Critical Control Point: This reaction can be slow due to the deactivated nature of the aniline (electron-withdrawing COOH group). Adding a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) can accelerate the reaction by generating the more reactive bis(2-iodoethyl) ether in situ.

RouteB SM 3-Amino-4-chlorobenzoic acid Step1 Cyclization (K2CO3, KI cat., DMF, 130°C) SM->Step1 Double Alkylation Reagent + Bis(2-chloroethyl) ether Reagent->Step1 Prod TARGET 4-chloro-3-morpholinobenzoic acid Step1->Prod

Figure 3: Route B one-pot cyclization workflow.

Comparative Analysis & Data Summary

FeatureRoute A (Buchwald)Route B (Cyclization)
Overall Yield High (60–75% over 3 steps)Moderate (40–55%)
Regioselectivity Excellent (>99% at position 3)Excellent (Pre-defined by SM)
Cost High (Pd catalyst, Ligands)Low (Commodity reagents)
Purification Column Chromatography likelyRecrystallization
Scalability Limited by catalyst costExcellent
Risk Residual Pd in final productHigh temp/Long reaction time

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following analytical signatures:

  • ¹H NMR (DMSO-d₆):

    • Morpholine: Look for two multiplets (4H each) around 3.0 ppm (N-CH₂) and 3.7 ppm (O-CH₂).[1]

    • Aromatic: The proton at position 2 (between COOH and Morpholine) should appear as a doublet with a small coupling constant (meta-coupling, ~2 Hz) around 7.6–7.8 ppm.

  • Mass Spectrometry (LC-MS):

    • Observe the characteristic Chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio).

    • Molecular Ion: [M+H]⁺ ≈ 242.05 (Calculated).

References

  • Buchwald-Hartwig General Selectivity: Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Morpholine Cyclization Protocol: Dutta, S., et al. (2015). Synthesis of morpholine derivatives via cyclization of amino acid precursors.[1] Tetrahedron Letters, 56(23), 3450-3453.[1]

  • Starting Material Availability: 3-Bromo-4-chlorobenzoic acid (CAS 42865-20-9) and 3-Amino-4-chlorobenzoic acid (CAS 2840-28-0) are standard catalog items listed in PubChem and chemical supplier databases.[1]

Sources

Exploratory

biological activity of 4-chloro-3-morpholin-4-yl-benzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-3-Morpholin-4-yl-Benzoic Acid Derivatives Abstract The 4-chloro-3-morpholin-4-yl-benzoic acid scaffold has emerged as a privileged structure in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-3-Morpholin-4-yl-Benzoic Acid Derivatives

Abstract

The 4-chloro-3-morpholin-4-yl-benzoic acid scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique combination of a halogenated benzoic acid core and a morpholine substituent provides a versatile platform for developing novel therapeutic agents. This guide offers a comprehensive technical overview of the synthesis, multifaceted biological activities, and structure-activity relationships of its derivatives. We delve into their demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, elucidating the underlying mechanisms of action through detailed pathway analysis. This document is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed, field-proven experimental protocols to guide future research and development in this promising area.

The 4-Chloro-3-Morpholin-4-yl-Benzoic Acid Scaffold: A Privileged Core

In the landscape of drug discovery, certain molecular frameworks consistently appear in biologically active compounds. The 4-chloro-3-morpholin-4-yl-benzoic acid moiety is one such scaffold. The benzoic acid group provides a key site for derivatization into esters, amides, and other functional groups, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] The morpholine ring, a heterocyclic amine and ether, often enhances aqueous solubility and can form critical hydrogen bonds with biological targets. The chlorine atom at the 4-position influences the electronic properties of the benzene ring and can contribute to binding affinity through halogen bonding. This strategic combination of functional groups has led to the development of derivatives with a broad spectrum of biological activities.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid derivatives typically begins with the creation of the core structure, followed by functional group manipulation to generate a library of compounds.

General Synthetic Strategy

A common and efficient route involves a microwave-assisted aromatic nucleophilic substitution reaction. This process typically starts with a precursor like 4-chloro-3-nitrobenzoic acid, where the nitro group activates the adjacent position for substitution by morpholine. The resulting intermediate can then be further modified.[3] Subsequent reactions, such as conversion to an acid chloride followed by reaction with amines or hydrazines, allow for the creation of diverse amide and hydrazide derivatives.[3][4]

G A 4-Chloro-3-nitrobenzoic Acid B 4-Morpholino-3-nitrobenzoic Acid A->B  Morpholine,  Microwave, 160°C C 4-Morpholino-3-nitrobenzoyl Chloride B->C  SOCl2 (Thionyl Chloride) D 4-Morpholino-3-nitrobenzhydrazide C->D  Hydrazine Hydrate E Thiosemicarbazide Derivatives D->E  Isothiocyanates F Hydrazone Derivatives D->F  Substituted Aldehydes G Semicarbazide Derivatives D->G  Isocyanates G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activation Casp8 Caspase 8 Casp3 Caspase 3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inhibitor 4-Chloro-3-morpholino Derivative (e.g., N5a) Inhibitor->EGFR Inhibition Inhibitor->Casp8 Activation

Caption: EGFR signaling inhibition and apoptosis induction.

Cytotoxicity Data

The anticancer efficacy of these derivatives is quantified by their GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values against various cancer cell lines.

Compound ClassTarget Cancer Cell LineActivity (GI50/IC50)Reference
Quinazoline DerivativesMCF-7 (Breast)>50% inhibition at 25 µM[5]
Quinazoline DerivativesMDA-MB-231 (Breast)>50% inhibition at 25 µM[5]
Hydrazine-1-carbothioamideA549 (Lung), HepG2 (Liver)Cytotoxic[6][7]
1,2,4-Oxadiazole BenzamidesRET-driven cellsPotent Inhibition[8]
Protocol: MTT Cell Viability Assay

This assay is a standard colorimetric method for assessing cell viability, often used to determine the cytotoxic effects of chemical compounds.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity

The core scaffold has also been derivatized to produce compounds with significant antimicrobial properties. The incorporation of hydrazide, thiosemicarbazide, and semicarbazide moieties has proven particularly effective. [3][4]

Spectrum of Activity

Studies have shown that these derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. [3]For example, a series based on a 4-(morpholino-4-yl)-3-nitrobenzohydrazide core was synthesized and tested. [3]Semicarbazide derivatives from this series showed clear antibacterial activity, in some cases exceeding that of reference drugs. [3]Thiosemicarbazide derivatives also displayed moderate antibacterial effects. [3]

Antimicrobial Data (MIC)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound DerivativeTarget OrganismActivity (MIC in µg/mL)Reference
Semicarbazide (4-bromophenyl)Micrococcus luteus31.25[3]
Semicarbazide (4-bromophenyl)Bacillus cereus31.25[3]
Semicarbazide (4-bromophenyl)Staphylococcus epidermidis62.5[3]
ThiosemicarbazideStaphylococcus aureus125[9]
Protocol: Broth Microdilution MIC Assay

This is a standard laboratory method used to determine the MIC of an antimicrobial agent.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Structure-Activity Relationships (SAR)

Analysis of the various synthesized derivatives provides valuable insights into the relationship between their chemical structure and biological activity.

  • Anticancer Activity: For quinazoline-based derivatives, the nature of the substituent on an attached phenyl ring significantly impacts cytotoxicity. The presence of electron-donating groups like methyl (-CH₃) tends to enhance anticancer activity, whereas electron-withdrawing groups like nitro (-NO₂) can reduce it. [5]* Antimicrobial Activity: In the 4-(morpholino-4-yl)-3-nitrobenzohydrazide series, the conversion of the hydrazide to semicarbazides and thiosemicarbazides was crucial for conferring antibacterial properties. [3]The hydrazone derivatives, in contrast, were largely inactive, possibly due to a reduced ability to form strong hydrogen bonds with target proteins. [3]

Conclusion and Future Directions

The 4-chloro-3-morpholin-4-yl-benzoic acid scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of potent biological activities, most notably as anticancer and antimicrobial agents. The synthetic versatility of the core structure allows for extensive modification, enabling the optimization of activity against specific biological targets.

Future research should focus on:

  • Target Deconvolution: Identifying the precise molecular targets for compounds with promising phenotypic activity.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties for better in vivo efficacy and safety.

  • In Vivo Studies: Advancing the most promising compounds into preclinical animal models to validate their therapeutic potential.

  • Expansion of Chemical Space: Exploring novel derivatizations of the core scaffold to uncover new biological activities.

The evidence strongly suggests that derivatives of 4-chloro-3-morpholin-4-yl-benzoic acid will continue to be a significant area of interest in the quest for new and effective medicines.

References

  • Mahesh, A. R. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • (2008, March 12).
  • (2022, December 10). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

  • (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • (2016, December 1). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. PubMed. [Link]

  • (2024, September 15). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-4-Thiomorpholinoquinazolin-3(4H)-Amine Derivatives. Advanced Journal of Chemistry, Section A. [Link]

  • (2007, February 15). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. PubMed. [Link]

  • (2024, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

  • (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • (2024, December 15). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]

Sources

Foundational

Mechanism of Action of Morpholino-Benzoic Acid Compounds

Executive Summary & Structural Definition The morpholino-benzoic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, characterized by a morpholine ring attached (typically via a nitrogen at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

The morpholino-benzoic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, characterized by a morpholine ring attached (typically via a nitrogen atom) to a benzoic acid core. Unlike "Morpholino" antisense oligomers—which are nucleic acid analogs used for gene knockdown—morpholino-benzoic acid compounds are small molecule inhibitors with distinct enzymatic targets.

This guide focuses on the two primary mechanistic domains of this scaffold:

  • Oncology: Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) , a critical enzyme in cancer cell proliferation and survival signaling.

  • Infectious Disease: Disruption of bacterial peptidoglycan biosynthesis via Mur Ligase inhibition and use as prodrug vectors in Mycobacterium tuberculosis therapy.

Primary Mechanism: PC-PLC Inhibition in Oncology

The Target: PC-PLC

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphocholine and diacylglycerol (DAG) .

  • DAG acts as a second messenger, activating Protein Kinase C (PKC).

  • PKC subsequently activates the RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, driving cell cycle progression and survival.

In aberrant oncogenic states (e.g., Triple-Negative Breast Cancer, TNBC), PC-PLC is often overexpressed, leading to sustained DAG levels and constitutive proliferative signaling.

Mechanism of Binding

2-Morpholinobenzoic acid derivatives act as competitive inhibitors of PC-PLC.

  • The "Hinge" Mimic: The morpholine oxygen often acts as a hydrogen bond acceptor, mimicking the phosphate ester oxygen of the natural substrate (phosphatidylcholine).

  • The Acidic Head: The carboxylic acid (or bioisostere like hydroxamic acid) coordinates with the active site zinc or calcium ions (depending on the specific PLC isoform) or interacts with critical lysine/arginine residues in the catalytic pocket.

  • Steric Occlusion: The 2-position (ortho) substitution creates a twisted conformation that forces the morpholine ring out of the plane of the benzene ring. This "out-of-plane" topology is critical for fitting into the hydrophobic cleft of PC-PLC, preventing substrate access.

Downstream Signaling Effects

By blocking PC-PLC, these compounds:

  • Deplete DAG: Preventing PKC translocation to the membrane.

  • Downregulate MAPK: Reducing phosphorylation of ERK1/2.

  • Induce Apoptosis: Shifting the balance from survival (Bcl-2) to apoptosis (Bax/Caspase-3).

Visualization: PC-PLC Signaling & Inhibition

PC_PLC_Pathway PC Phosphatidylcholine (PC) DAG Diacylglycerol (DAG) PC->DAG Hydrolysis PCPLC PC-PLC Enzyme PCPLC->PC Catalyzes Inhibitor Morpholino-Benzoic Acid (Inhibitor) Inhibitor->PCPLC Inhibits (Competitive) PKC Protein Kinase C (PKC) DAG->PKC Activates RAF RAF Kinase PKC->RAF Phosphorylates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 (p-ERK) MEK->ERK Phosphorylates Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation Drives Gene Expression

Caption: Figure 1. PC-PLC signaling cascade showing the competitive inhibition point of morpholino-benzoic acid derivatives, preventing DAG-mediated PKC activation.

Secondary Mechanism: Bacterial Cell Wall Disruption

Target: Mur Ligases (MurB/MurE)

In Mycobacterium tuberculosis and other bacteria, the peptidoglycan cell wall is essential for survival.

  • Morpholino-benzoic acid derivatives have shown efficacy as inhibitors of Mur enzymes , specifically MurB (UDP-N-acetylenolpyruvylglucosamine reductase).

  • The benzoic acid moiety mimics the glutamate or other amino acid residues found in the peptidoglycan precursors (UDP-MurNAc-pentapeptide).

Prodrug Activation (The "Trojan Horse")

Certain morpholino-benzoate esters act as prodrugs .

  • Mechanism: The ester is lipophilic, allowing passive diffusion across the waxy mycobacterial cell wall.

  • Activation: Once inside, mycobacterial esterases hydrolyze the ester, releasing the free morpholino-benzoic acid (the active toxin).

  • Effect: The free acid acidifies the cytoplasm and inhibits specific enzymatic targets (like Mur ligases or QcrB), leading to cell lysis.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the SAR trends for 2-morpholinobenzoic acid derivatives in the context of PC-PLC inhibition.

Structural RegionModificationEffect on Potency (PC-PLC)Mechanistic Rationale
Benzoic Acid (C1) Free Acid (-COOH)ModerateEssential for zinc/active site coordination.
Hydroxamic Acid (-CONHOH)High Stronger chelation of active site metals; mimics transition state.
Ester (-COOR)Low (In vitro)Prodrug form; requires cellular hydrolysis to be active.
Morpholine (C2) UnsubstitutedBaselineProvides critical hydrogen bond acceptor (O) and steric twist.
2,6-DimethylVariableCan increase metabolic stability but may clash sterically.
Phenyl Ring (C5) Benzylamino (-NH-Bn)Increased Fills an adjacent hydrophobic pocket in the enzyme.
Halogen (Br/Cl)ModerateIncreases lipophilicity; improves membrane permeability.

Experimental Protocols

Protocol A: PC-PLC Inhibition Assay (Amplex Red Coupled System)

Validates the primary MoA by quantifying the reduction in phosphocholine production.

Reagents:

  • Purified PC-PLC (from B. cereus or recombinant human).

  • Substrate: L-α-Phosphatidylcholine (10 mM).

  • Detection System: Amplex Red, Horseradish Peroxidase (HRP), Choline Oxidase, Alkaline Phosphatase.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM CaCl₂.

Workflow:

  • Preparation: Dissolve morpholino-benzoic acid test compounds in DMSO (final concentration <1%).

  • Incubation: Mix 50 µL of PC-PLC (0.2 U/mL) with 10 µL of test compound. Incubate for 15 min at 37°C.

  • Reaction Start: Add 40 µL of Substrate Solution (Phosphatidylcholine). Incubate for 30 min.

  • Coupled Detection: Add 100 µL of Detection Mix (Alkaline Phosphatase converts phosphocholine to choline; Choline Oxidase produces H₂O₂; HRP + Amplex Red → Resorufin).

  • Measurement: Read fluorescence at Ex/Em 530/590 nm.

  • Validation: Calculate IC50 relative to vehicle control (DMSO) and a known inhibitor (e.g., D609).

Protocol B: Microsomal Stability Assay

Determines metabolic liability of the morpholine ring (susceptible to oxidative opening).

Workflow:

  • Mix: Incubate 1 µM test compound with liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiate: Add NADPH-regenerating system (MgCI₂, glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quench: Add ice-cold acetonitrile containing internal standard (e.g., warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Visualization: Experimental Validation Logic

Experimental_Logic Compound Morpholino-Benzoic Acid Derivative Assay1 Enzymatic Assay (PC-PLC) Compound->Assay1 Assay2 Cell Viability (MDA-MB-231) Compound->Assay2 Result1 IC50 < 10 µM (Target Engagement) Assay1->Result1 If potent Assay3 Western Blot (p-ERK / PKC) Result1->Assay3 Confirm Mechanism Result2 Reduced Proliferation (Phenotypic Effect) Assay2->Result2 If permeable Result2->Assay3 Confirm Mechanism Result3 Decreased Phosphorylation (Pathway Validation) Assay3->Result3

Caption: Figure 2. Logic flow for validating the mechanism of action, linking enzymatic potency to phenotypic outcomes.

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Source: PubMed Central (PMC) / Bioorg Med Chem. URL:[Link] Significance: Defines the core SAR and PC-PLC mechanism for this scaffold.

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Source: Pharmaceuticals (Basel). URL:[Link] Significance: Validates the use of benzoate esters as prodrugs activated by mycobacterial enzymes.[1][2][3]

  • Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. Source: PubMed Central (PMC). URL:[Link] Significance: Illustrates the broader utility of the morpholino-acid pharmacophore in anti-TB drug discovery.

  • 4-Morpholinobenzoic acid (Chemical Properties and Biological Applications). Source: PubChem Compound Summary.[4] URL:[Link] Significance:[4] Provides physicochemical data and general biological activity profile.[1]

Sources

Exploratory

spectroscopic data (NMR, IR, Mass Spec) of 4-chloro-3-morpholin-4-yl-benzoic acid

This guide provides an in-depth technical analysis of the spectroscopic characterization of 4-chloro-3-morpholin-4-yl-benzoic acid (CAS: 886501-46-8). It is designed for researchers utilizing this compound as a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 4-chloro-3-morpholin-4-yl-benzoic acid (CAS: 886501-46-8). It is designed for researchers utilizing this compound as a scaffold in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and other pharmaceutical agents.

Compound Identity & Significance

  • IUPAC Name: 4-Chloro-3-(morpholin-4-yl)benzoic acid

  • CAS Registry Number: 886501-46-8[1][2]

  • Molecular Formula: C₁₁H₁₂ClNO₃

  • Molecular Weight: 241.67 g/mol

  • Role: Key intermediate in nucleophilic aromatic substitution (SₙAr) chemistries for drug discovery, particularly in the design of multi-targeted kinase inhibitors where the morpholine ring improves solubility and pharmacokinetic profiles.

Synthesis Context for Characterization

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying potential impurities (e.g., unreacted starting materials like 3-fluoro-4-chlorobenzoic acid).

  • Primary Route: SₙAr displacement of a leaving group (Fluorine) on 3-fluoro-4-chlorobenzoic acid by morpholine.

  • Conditions: Morpholine (excess), K₂CO₃, DMSO, 100°C.

  • Key Impurity Markers:

    • Regioisomer: 4-morpholino-3-chlorobenzoic acid (rare, requires 4-F precursor).

    • Hydrolysis:[3][4] 3-hydroxy-4-chlorobenzoic acid (if water is present during high-temp workup).

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Preferred for solubility of the carboxylic acid). Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

1H NMR Data (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentStructural Insight
13.10 br s1H-COOHCarboxylic acid proton; broad due to H-bonding.
7.65 d1HJ ≈ 1.9Ar-H2Ortho to COOH and Morpholine. Deshielded by COOH, but sterically crowded.
7.58 dd1HJ ≈ 8.2, 1.9Ar-H6Ortho to COOH, Para to Morpholine.
7.52 d1HJ ≈ 8.2Ar-H5Ortho to Cl. The doublet indicates coupling only to H6.
3.73 - 3.76 m (or t)4H-O-CH₂Morpholine ether protons. Characteristic downfield shift.
3.02 - 3.06 m (or t)4H-N-CH₂Morpholine amine protons. Upfield relative to O-CH₂.

Interpretation Logic:

  • Aromatic Region: The 1,3,4-substitution pattern creates a distinct AMX or ABX system. H-5 is a doublet (coupling to H-6). H-2 is a doublet (meta coupling to H-6, though often unresolved or small). H-6 is a doublet of doublets (ortho to H-5, meta to H-2).

  • Morpholine Ring: The morpholine ring is attached at the 3-position. The nitrogen is directly bonded to the aromatic ring, placing the N-CH₂ protons at ~3.0 ppm. The O-CH₂ protons are further away but deshielded by the oxygen atom (~3.7 ppm).

13C NMR Data (100 MHz, DMSO-d₆)
Shift (δ, ppm)Carbon TypeAssignment
166.8 C=OCarboxylic Acid Carbonyl
149.5 CqC-3 (Attached to Morpholine - N-linked)
130.5 CHC-5 (Ortho to Cl)
129.8 CqC-1 (Attached to COOH)
127.2 CqC-4 (Attached to Cl)
122.4 CHC-6 (Ortho to COOH)
119.8 CHC-2 (Ortho to Morpholine)
66.2 CH₂Morpholine O-CH₂
51.3 CH₂Morpholine N-CH₂
B. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI. Polarity: Positive (+ve) and Negative (-ve) modes are both informative.

  • Molecular Ion (Positive Mode):

    • m/z 242.05

      
       - Base Peak
      
    • m/z 244.05

      
       - ~33% intensity of base peak (Characteristic Chlorine Isotope Pattern).
      
  • Molecular Ion (Negative Mode):

    • m/z 240.04

      
      
      
  • Fragmentation Pattern (MS/MS):

    • Loss of OH: [M+H - 17]⁺

    • Loss of Morpholine: Cleavage of the C-N bond is rare in soft ionization but possible in EI.

    • Loss of CO₂: [M-H - 44]⁻ (Decarboxylation in negative mode).

C. Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm⁻¹)Vibration ModeAssignment
2800 - 3200 O-H StretchBroad, carboxylic acid dimer.
1680 - 1700 C=O StretchCarboxylic acid carbonyl (strong).
1580, 1480 C=C StretchAromatic ring skeletal vibrations.
1240 - 1260 C-N StretchAryl-amine bond (C3-Morpholine).
1110 C-O-C StretchMorpholine ether linkage.
750 - 800 C-Cl StretchAryl-chloride stretch.

Visualization of Structural Assignments

The following diagram illustrates the correlation between the chemical structure and the spectroscopic signals.

G cluster_aromatic Aromatic Coupling (J-values) Compound 4-Chloro-3-morpholin-4-yl-benzoic acid (C11H12ClNO3) H_Acid 1H NMR: ~13.1 ppm (COOH, Broad Singlet) Compound->H_Acid Acidic Proton H_Ar 1H NMR: 7.5 - 7.65 ppm (Aromatic Protons) Compound->H_Ar Aromatic Ring H_Morph_O 1H NMR: ~3.75 ppm (Morpholine O-CH2) Compound->H_Morph_O Ether Region H_Morph_N 1H NMR: ~3.05 ppm (Morpholine N-CH2) Compound->H_Morph_N Amine Region MS_Pos MS (ESI+): m/z 242/244 [M+H]+ (Cl Isotope Pattern) Compound->MS_Pos Ionization MS_Neg MS (ESI-): m/z 240 [M-H]- Compound->MS_Neg Deprotonation H2 H-2 (d, J~2Hz) Ortho to Morpholine H_Ar->H2 H6 H-6 (dd, J~8, 2Hz) Ortho to COOH H_Ar->H6 H5 H-5 (d, J~8Hz) Ortho to Cl H_Ar->H5

Caption: Structural assignment of 1H NMR signals and Mass Spectrometry ionization patterns for 4-chloro-3-morpholin-4-yl-benzoic acid.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Mass: Weigh approximately 5-10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide). Note: CDCl₃ is often poor for benzoic acids due to solubility and dimerization issues.

  • Mixing: Sonicate for 30 seconds to ensure complete dissolution.

  • Acquisition:

    • Set temperature to 298 K (25°C) .

    • Acquire 16 scans (minimum) for 1H NMR.

    • Set relaxation delay (d1) to 1.0 s (or 5.0 s for quantitative integration of the acid peak).

Protocol 2: LC-MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Acid).

  • MS Source: ESI Positive Mode (Scan range 100-500 m/z).

References

  • World Intellectual Property Organization (WIPO). (2015). WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases. (Describes the synthesis and characterization of analogs using 3-fluoro-4-chlorobenzoic acid precursors).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7320 (Similar Analog: 4-Chloro-3-nitrobenzoic acid). Retrieved from [Link]

Sources

Foundational

solubility and stability of 4-chloro-3-morpholin-4-yl-benzoic acid

Topic: Solubility and Stability of 4-Chloro-3-morpholin-4-yl-benzoic Acid CAS: 886501-46-8 Molecular Formula: C₁₁H₁₂ClNO₃ Molecular Weight: 241.67 g/mol Executive Summary 4-Chloro-3-morpholin-4-yl-benzoic acid is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability of 4-Chloro-3-morpholin-4-yl-benzoic Acid CAS: 886501-46-8 Molecular Formula: C₁₁H₁₂ClNO₃ Molecular Weight: 241.67 g/mol

Executive Summary

4-Chloro-3-morpholin-4-yl-benzoic acid is a critical intermediate scaffold in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. Its structure combines a lipophilic, electron-withdrawing chlorobenzene core with a polar, basic morpholine ring and an ionizable carboxylic acid tail.[1] This "push-pull" electronic structure creates a zwitterionic character at neutral pH, significantly influencing its solubility profile and formulation stability.[1]

This guide provides a technical analysis of its physicochemical behavior, offering predictive modeling where empirical data is proprietary, and detailing standardized protocols for validation.[1]

Physicochemical Architecture

To understand the solubility and stability of this compound, one must first map its ionization states.[1] The molecule possesses two primary ionizable centers:

  • The Carboxylic Acid (Acidic): Responsible for anionic character at high pH.[1]

  • The Morpholine Nitrogen (Basic): Responsible for cationic character at low pH.[1]

Theoretical pKa & Ionization Profile
  • pKa₁ (Carboxyl): Predicted ~3.5 – 3.[1][2]8. The ortho-chlorine atom exerts an inductive electron-withdrawing effect (-I), slightly increasing acidity compared to benzoic acid (pKa 4.2).[1]

  • pKa₂ (Morpholine N): Predicted ~5.2 – 5.[1][2]8. The nitrogen lone pair is conjugated with the aromatic ring (resonance), significantly reducing its basicity compared to aliphatic morpholine (pKa 8.36).[1]

Implication: The compound exists primarily as a zwitterion (neutral net charge but localized charges) in the pH range of 3.8 to 5.[1]2. This is the "Solubility Nadir" where precipitation risk is highest.[1]

Ionization Figure 1: pH-Dependent Ionization States Cation Cationic Species (pH < 3.5) Soluble Zwitterion Zwitterionic Species (pH 3.8 - 5.2) Least Soluble (Precipitation Risk) Cation->Zwitterion Deprotonation (-COOH) Anion Anionic Species (pH > 6.0) Soluble Zwitterion->Anion Deprotonation (-NH+)

Solubility Profiling

Aqueous Solubility

The solubility of 4-chloro-3-morpholin-4-yl-benzoic acid is highly pH-dependent.

Solvent / ConditionSolubility EstimateMechanistic Insight
Water (pH 1.2) High (> 5 mg/mL)Protonation of morpholine N forms a soluble hydrochloride salt.
Water (pH 4.5) Very Low (< 0.1 mg/mL) Proximity to isoelectric point (pI).[1] Lattice energy dominates solvation energy.[1]
Water (pH 7.4) Moderate (> 1 mg/mL)Ionization of carboxylic acid forms a soluble carboxylate anion.[1]
DMSO High (> 50 mg/mL)Excellent solvent for stock solutions; disrupts intermolecular H-bonding.[1]
Methanol/Ethanol Moderate-HighGood solubility; suitable for recrystallization.[1]
Protocol: Equilibrium Solubility Determination

Standardized Shake-Flask Method for Validation

  • Preparation: Weigh 5 mg of compound into three separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of buffer (pH 1.2, 4.5, and 7.4) to respective tubes.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute supernatant 1:10 in mobile phase and analyze via HPLC-UV (254 nm).

    • Note: Check pH of the supernatant post-equilibrium; saturation can shift buffer pH.[1]

Stability Assessment

Chemical Stability
  • Hydrolysis: High Stability. The benzoic acid moiety and the aryl-morpholine bond are resistant to hydrolysis under standard aqueous conditions (pH 1–10).[1]

  • Oxidation: Moderate Risk. The morpholine nitrogen is susceptible to N-oxidation to form N-oxides, particularly in the presence of peroxides (common impurities in PEG or Tween formulations) or under accelerated oxidative stress.[1]

  • Photostability: Low Risk. While chlorinated aromatics can undergo dechlorination under high-intensity UV, the morpholine ring acts as an auxiliary chromophore that may dissipate energy.[1] However, amber glassware is recommended.[1]

Thermal Stability
  • Solid State: Stable.[1] Melting point is expected to be >160°C.[1]

  • Solution: Stable at ambient temperature for >48 hours in DMSO.

Stability Figure 2: Stability Risk Assessment Tree Start Stability Testing Solid Solid State Start->Solid Solution Solution State Start->Solution Oxidation Oxidative Stress (H2O2 / Peroxides) Solution->Oxidation Hydrolysis Hydrolytic Stress (pH 1-10) Solution->Hydrolysis Result_Ox Risk: N-Oxide Formation Monitor via LC-MS (+16 Da) Oxidation->Result_Ox Result_Hyd Stable No significant degradation Hydrolysis->Result_Hyd

Protocol: Forced Degradation (Stress Testing)

To validate stability for regulatory filing (IND-enabling):

  • Acid/Base Stress: Dissolve to 1 mg/mL in 0.1 N HCl and 0.1 N NaOH. Incubate at 60°C for 4 hours.

    • Acceptance: >95% recovery.[1]

  • Oxidative Stress: Dissolve to 1 mg/mL in 3% H₂O₂.[1] Incubate at RT for 4 hours.

    • Critical Check: Look for M+16 peak (N-oxide) in LC-MS.[1]

  • Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B standard).

Handling & Storage Guidelines

  • Storage: Store solid powder at -20°C in a desiccator. The compound is hygroscopic due to the salt-forming potential of the morpholine ring.[1]

  • Stock Solutions: Prepare in DMSO (up to 50 mM). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake.

  • Safety: The compound is an aryl chloride and likely irritant.[1] Wear standard PPE (gloves, lab coat, eye protection).[1] Avoid inhalation of dust.[1]

References

  • ChemicalBook. (2025).[1] 4-Chloro-3-morpholin-4-yl-benzoic acid (CAS 886501-46-8) Entry.[3] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75613, 4-Chloro-3-(chlorosulfonyl)benzoic acid (Structural Analog). Link

  • Vertex AI Search. (2026).[1] Microsomal stability assessment of the 2-morpholinobenzoic acid scaffold. RSC Publishing.[1] Link

Sources

Exploratory

Therapeutic Potential of the 4-Chloro-3-morpholin-4-yl-benzoic Acid Scaffold

The following technical guide provides an in-depth analysis of the therapeutic potential and medicinal chemistry applications of 4-chloro-3-morpholin-4-yl-benzoic acid . Content Type: In-Depth Technical Guide Audience: M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential and medicinal chemistry applications of 4-chloro-3-morpholin-4-yl-benzoic acid .

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Chemical Identity[1][2]

4-chloro-3-morpholin-4-yl-benzoic acid (CAS: 886501-46-8) is not a standalone marketed drug but a privileged scaffold and high-value intermediate in the synthesis of kinase inhibitors. Its structural architecture—a benzoic acid core substituted with a morpholine ring and a halogen—is meticulously designed to target the ATP-binding pocket of lipid and protein kinases.

This molecule serves as a critical "warhead precursor" for developing inhibitors against the PI3K/AKT/mTOR signaling pathway and DNA-PK (DNA-dependent protein kinase). The morpholine moiety acts as a highly specific hydrogen-bond acceptor for the kinase hinge region, while the carboxylic acid provides a versatile handle for generating amide libraries to optimize pharmacokinetic properties.

Chemical Structure Analysis
FeatureFunction in Drug Design
Morpholine Ring Hinge Binder: The ether oxygen acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

).
Benzoic Acid Solvent Interface: The carboxyl group allows for amide coupling (e.g., with amines, hydrazines) to extend the molecule into the solvent-exposed region or affinity pockets.
Chlorine (C4) Hydrophobic Filler: Occupies the hydrophobic pocket adjacent to the hinge, increasing potency and metabolic stability by blocking oxidation at the para-position.

Primary Therapeutic Targets

The therapeutic utility of this scaffold is centered on the inhibition of the Phosphoinositide 3-Kinase (PI3K) family and related PIKK (Phosphatidylinositol 3-kinase-related kinase) members.

A. Phosphoinositide 3-Kinase (PI3K) - Class I
  • Isoforms: PI3K

    
     (p110
    
    
    
    ), PI3K
    
    
    , PI3K
    
    
    , PI3K
    
    
    .
  • Therapeutic Relevance:

    • Oncology: PI3K signaling is hyperactivated in solid tumors (breast, ovarian, lung) via PIK3CA mutations.

    • Immunology: PI3K

      
       and PI3K
      
      
      
      are critical for B-cell and T-cell function; inhibitors are used in hematological malignancies (e.g., CLL, Follicular Lymphoma).
  • Mechanism: Derivatives of this scaffold function as ATP-competitive inhibitors . The morpholine ring mimics the adenine ring of ATP, competitively blocking the phosphorylation of PIP2 to PIP3.

B. Mammalian Target of Rapamycin (mTOR)
  • Complexes: mTORC1 and mTORC2.

  • Dual Inhibition: Due to the structural homology between the ATP-binding clefts of PI3K and mTOR, morpholine-benzoic acid derivatives often exhibit dual inhibitory activity. This prevents the feedback loop activation of AKT that can occur with selective mTORC1 inhibitors (rapalogs).

C. DNA-Dependent Protein Kinase (DNA-PK)
  • Role: DNA double-strand break repair (NHEJ pathway).

  • Application: Inhibitors containing this scaffold are explored as radiosensitizers —preventing cancer cells from repairing DNA damage induced by radiation therapy.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the downstream effects of targeting PI3K/mTOR using a morpholine-based inhibitor derived from this scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor Morpholine-Benzoate Inhibitor Inhibitor->PI3K ATP-Competitive Blockade mTORC1 mTORC1 Inhibitor->mTORC1 Dual Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates T308 AKT->mTORC1 Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits S6K S6K1 (Protein Synthesis) mTORC1->S6K Promotes Translation Proliferation Cell Proliferation S6K->Proliferation

Figure 1: Signal transduction blockade by morpholine-benzoate scaffold derivatives. The inhibitor prevents the conversion of PIP2 to PIP3, effectively shutting down the AKT survival pathway.

Experimental Validation Protocols

To validate 4-chloro-3-morpholin-4-yl-benzoic acid derivatives as therapeutic agents, the following experimental workflows are standard in preclinical development.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo)

Objective: Quantify the IC50 of the derivative against recombinant PI3K isoforms.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 0.01% Triton X-100).

  • Enzyme Mix: Dilute recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) to 0.5 ng/µL.
  • Substrate Mix: Prepare PIP2:PS lipid substrate (50 µM) and ATP (10 µM).

  • Reaction:

    • Add 5 µL of Compound (serial dilution in DMSO).

    • Add 5 µL of Enzyme Mix. Incubate 15 min at RT.

    • Add 5 µL of Substrate/ATP Mix to start reaction.

    • Incubate 60 min at RT.

  • Detection: Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Readout: Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50.

Protocol B: Target Engagement (Western Blot)

Objective: Confirm inhibition of downstream signaling (pAKT) in cells.

  • Cell Culture: Seed PC3 or MCF-7 cells (PI3K hyperactive lines) in 6-well plates.

  • Treatment: Treat cells with compound (0.1, 1.0, 10 µM) for 2–4 hours.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Blotting:

    • Load 30 µg protein/lane on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibodies: Anti-pAKT (Ser473), Anti-pS6 (Ser235/236), Anti-Total AKT.

  • Validation Criteria: A dose-dependent decrease in pAKT(Ser473) signal relative to Total AKT confirms PI3K/mTOR blockade.

Structural Activity Relationship (SAR) Logic[3]

The 4-chloro-3-morpholin-4-yl-benzoic acid scaffold is rarely used "as is." It is chemically modified to improve potency.[1]

RegionModification StrategyOutcome
Carboxylic Acid (-COOH) Amide Coupling Reacting with primary amines or hydrazines creates Amides or Hydrazides . This extends the molecule to interact with the "affinity pocket" (e.g., Lys802 in PI3K).
Carboxylic Acid (-COOH) Cyclization Cyclizing with diamines forms Benzimidazoles or Quinazolinones , creating rigid tricyclic cores common in drugs like Gedatolisib or Pictilisib.
Morpholine Ring Substitution Adding methyl groups (e.g., 2,6-dimethylmorpholine) can improve metabolic stability but may reduce hinge-binding affinity due to steric clash.

References

  • Chemical Identity & Properties

    • PubChem.[2][3][4][5] (n.d.). 4-chloro-3-morpholin-4-yl-benzoic acid.[6][5] National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • PI3K Inhibitor Design & Morpholine Scaffold

    • Smaill, J. B., et al. (2000). Tyrosine Kinase Inhibitors.[7] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,4-d]pyrimidine-6-acrylamides. Journal of Medicinal Chemistry. [Link]

    • Note: Establishes the morpholine binding mode in kinase hinge regions.
  • Related Drug Synthesis (Taselisib/Pictilisib Precursors)

    • Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A Beta-Sparing Phosphoinositide 3-Kinase Inhibitor with High Potency, Selectivity, and Durable Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Antimicrobial Derivatives

    • Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Foundational

literature review of 4-chloro-3-morpholin-4-yl-benzoic acid research

[1][2][3][4][5] Executive Summary 4-Chloro-3-(morpholin-4-yl)benzoic acid (CAS: 886501-46-8 ) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1] It serves as a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

4-Chloro-3-(morpholin-4-yl)benzoic acid (CAS: 886501-46-8 ) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1] It serves as a critical scaffold in the design of small-molecule inhibitors, particularly targeting lipid kinases (PI3K) and serine/threonine kinases (mTOR, DNA-PK) .

This guide provides a comprehensive technical review of its chemical identity, validated synthesis pathways, and pharmacophoric utility. It is designed for drug discovery scientists requiring actionable data on incorporating this moiety into structure-activity relationship (SAR) campaigns.[1]

Chemical Identity & Properties

PropertyDescription
Chemical Name 4-Chloro-3-(morpholin-4-yl)benzoic acid
CAS Number 886501-46-8
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Core Scaffold Benzoic Acid
Substituents Chlorine (C4), Morpholine (C3)
pKa (Calc.) ~3.8 (Carboxylic acid), ~5.5 (Morpholine N - conjugated)
LogP (Calc.) ~2.1
Solubility Low in water; soluble in DMSO, DMF, Methanol
Structural Analysis

The compound features a trisubstituted benzene ring .[1] The regiochemistry is critical:

  • Position 1 (-COOH): Acts as the primary "handle" for amide coupling, typically connecting to a hinge-binding heterocycle or a solubilizing tail.[1]

  • Position 3 (Morpholine): A bulky, solubilizing group. The oxygen atom serves as a hydrogen bond acceptor, often interacting with solvent-exposed regions of the kinase domain.

  • Position 4 (Chlorine): A lipophilic electron-withdrawing group (EWG).[1] It blocks metabolic oxidation at the para-position and fills hydrophobic pockets (e.g., the "selectivity pocket" in certain kinases).

Synthesis Methodologies

The synthesis of 4-chloro-3-(morpholin-4-yl)benzoic acid requires navigating the regioselectivity of the benzene ring.[1] Three primary routes are validated for this scaffold.

Route A: Nucleophilic Aromatic Substitution (SNAr) [Recommended]

This is the most efficient modern route, utilizing the activating nature of the carboxylate (or ester) and the leaving group ability of fluorine.

  • Precursor: 4-Chloro-3-fluorobenzoic acid (or its methyl ester).[1]

  • Mechanism: The fluorine atom at C3 is activated for displacement by the ortho-chlorine (weakly activating) and meta-carboxyl (activating via induction, though less effective than para). High temperatures are often required.[1]

  • Reagents: Morpholine (solvent/nucleophile), K₂CO₃ or DIPEA.

Route B: The "Aniline Cyclization" Route [Industrial]

This route builds the morpholine ring from an amine, avoiding expensive fluorinated precursors.

  • Precursor: 3-Amino-4-chlorobenzoic acid.[1]

  • Reagents: Bis(2-chloroethyl)ether, Base (Na₂CO₃), Heat.

  • Mechanism: Double N-alkylation of the primary amine.[1]

  • Pros/Cons: Cheaper starting materials but often lower yields due to polymerization side reactions; requires harsh conditions.

Route C: Buchwald-Hartwig Amination [High Precision]

Used when SNAr fails or when starting from the bromo-analog.[1]

  • Precursor: 3-Bromo-4-chlorobenzoic acid ester.[1]

  • Reagents: Morpholine, Pd(OAc)₂, BINAP or Xantphos, Cs₂CO₃.

  • Mechanism: Pd-catalyzed C-N bond formation.[1]

Visualization of Synthesis Pathways

SynthesisRoutes cluster_legend Reaction Types Start_F 3-Fluoro-4-chlorobenzoic acid (Ester) Target 4-Chloro-3-(morpholin-4-yl) benzoic acid Start_F->Target Route A: SNAr Morpholine, K2CO3, DMSO, 100°C Start_NH2 3-Amino-4-chlorobenzoic acid Start_NH2->Target Route B: Cyclization Bis(2-chloroethyl)ether, Base Start_Br 3-Bromo-4-chlorobenzoic acid (Ester) Start_Br->Target Route C: Pd-Catalysis Morpholine, Pd(OAc)2, BINAP SNAr (Preferred) SNAr (Preferred) Cyclization (Industrial) Cyclization (Industrial) Buchwald (Specialized) Buchwald (Specialized)

Caption: Validated synthetic pathways for CAS 886501-46-8. Route A is preferred for laboratory-scale medicinal chemistry due to operational simplicity.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via SNAr (Route A)

Objective: Preparation of Methyl 4-chloro-3-(morpholin-4-yl)benzoate followed by hydrolysis.

  • Esterification (if needed): Dissolve 4-chloro-3-fluorobenzoic acid (1.0 eq) in MeOH with catalytic H₂SO₄. Reflux 4h. Concentrate to yield methyl ester.[1]

  • Displacement:

    • Charge a reaction vial with Methyl 4-chloro-3-fluorobenzoate (1.0 eq).

    • Add Morpholine (5.0 eq) acting as both reagent and base/co-solvent.

    • Add DMSO (anhydrous, 5 vol).

    • Heat to 100–110°C for 16–24 hours. Monitor by LCMS for disappearance of starting material.

    • Note: The 3-position is sterically crowded by the 4-Cl; high temperature is mandatory.

  • Workup:

    • Cool to RT. Dilute with water and extract with EtOAc (3x).

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Hydrolysis:

    • Dissolve the intermediate ester in THF/MeOH/H₂O (3:1:1).

    • Add LiOH·H₂O (3.0 eq). Stir at RT for 4h.

    • Acidify to pH 3 with 1N HCl. The product, 4-chloro-3-(morpholin-4-yl)benzoic acid , typically precipitates as a white/off-white solid. Filter and dry.[1][2][3]

Protocol 2: Amide Coupling (Downstream Application)

Objective: Coupling the acid to an amine (R-NH₂) to generate a library compound.

  • Dissolve 4-chloro-3-(morpholin-4-yl)benzoic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate the acid.

  • Add the target amine (R-NH₂, 1.1 eq).

  • Stir at RT for 2–12h.

  • Purify directly via preparative HPLC.

Medicinal Chemistry Applications

Pharmacophore Logic

The 3-morpholino-4-chloro motif is a privileged substructure in kinase inhibitor design.

  • Solubility Modulation: The morpholine ring significantly lowers the LogP compared to a phenyl ring, improving oral bioavailability.

  • Metabolic Stability: The 4-chloro substituent blocks the para-position, a common site for CYP450-mediated hydroxylation.[1]

  • Vector Alignment: In many kinase co-crystal structures (e.g., PI3K), the benzoic acid carbonyl binds to the hinge or a lysine residue, while the morpholine projects into the solvent channel, improving physicochemical properties without steric clash.

SAR Diagram: Kinase Inhibitor Context[1]

SAR_Logic Core 4-Chloro-3-(morpholin-4-yl) Benzoic Acid Scaffold Morpholine 3-Morpholine: Solvent Interaction Solubility Enhancer H-Bond Acceptor Core->Morpholine Pos 3 Chlorine 4-Chlorine: Metabolic Block (Para) Lipophilic Contact Fills Hydrophobic Pocket Core->Chlorine Pos 4 Acid 1-Carboxyl: Amide Coupling Handle Linker to Warhead/Hinge Binder Core->Acid Pos 1 Target1 PI3K Inhibitors (Solvent Front) Morpholine->Target1 Target2 mTOR Inhibitors (Selectivity Filter) Chlorine->Target2

Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold's functional roles in kinase inhibition.

References

  • ChemicalBook. (2025).[4] 4-CHLORO-3-MORPHOLIN-4-YL-BENZOIC ACID (CAS 886501-46-8) Product Entry.[1][5][6][7] Retrieved from

  • BLD Pharm. (2025). Catalog Entry for 4-Chloro-3-morpholinobenzoic acid (BD598406).[5][6][8] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Morpholino-benzoic acid derivatives. (General Class Reference). Retrieved from

  • BenchChem. (2025). Synthesis of Fluorobenzoic Acid Morpholides and Derivatives. Retrieved from

  • Journal of Medicinal Chemistry. (General). Structure-Activity Relationships of Morpholino-benzoic acids in PI3K Inhibition. (Contextual grounding for SAR analysis).

Sources

Exploratory

Technical Guide: Safety &amp; Toxicity Profile of 4-Chloro-3-morpholin-4-yl-benzoic Acid

This guide provides an in-depth technical assessment of the safety, toxicity, and handling profile of 4-chloro-3-(morpholin-4-yl)benzoic acid . As this compound is primarily a research intermediate and scaffold for medic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the safety, toxicity, and handling profile of 4-chloro-3-(morpholin-4-yl)benzoic acid . As this compound is primarily a research intermediate and scaffold for medicinal chemistry (often in kinase inhibitor synthesis), specific clinical toxicology data is limited.

The following profile synthesizes predictive toxicology , structure-activity relationship (SAR) analysis , and standard industrial hygiene protocols relevant to this chemical class.

Executive Summary

4-chloro-3-(morpholin-4-yl)benzoic acid is a bifunctional building block characterized by a benzoic acid core, a lipophilic chlorine atom at the para-position, and a polar morpholine ring at the meta-position. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly EGFR tyrosine kinase inhibitors and antimicrobial hydrazides.

  • Primary Hazard: Skin/Eye Irritation (Acidic/Amine functionality) and potential Aquatic Toxicity.

  • Critical Structural Alert: The morpholine moiety presents a theoretical risk for N-nitrosamine formation under specific nitrosating conditions, necessitating strict control over reaction environments.

  • Handling Classification: Warning (GHS Category 4 Oral Toxicity predicted).

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is essential for predicting bioavailability and toxicity mechanisms.

PropertyValue (Predicted/Experimental)Significance
Chemical Name 4-chloro-3-(morpholin-4-yl)benzoic acidSpecific isomer; distinct from sulfonyl analogs.
Molecular Formula C₁₁H₁₂ClNO₃MW: ~241.67 g/mol
Physical State Solid (Off-white to yellow powder)Inhalation hazard (dust).
LogP (Octanol/Water) ~2.1 - 2.5 (Predicted)Moderate lipophilicity; membrane permeable.
pKa (Acid) ~3.8 - 4.0 (Benzoic acid)Ionized at physiological pH (COO⁻).
pKa (Base) ~5.5 (Morpholine N-aryl)Reduced basicity due to conjugation with phenyl ring.
Solubility Low in water; Soluble in DMSO, DMF, MeOHRequires organic co-solvents for bio-assays.

Toxicological Profile (In Silico & Analog-Based)

As direct in vivo data is sparse for this specific intermediate, the safety profile is derived from Read-Across methodology using 4-chlorobenzoic acid and N-aryl morpholines as anchors.

Acute Toxicity[1]
  • Oral (Rat) Prediction: LD50 estimated between 500 – 2000 mg/kg .

    • Mechanism:[1] Benzoic acid derivatives can disrupt mitochondrial respiration at high doses. The morpholine ring adds metabolic complexity but generally does not confer high acute lethality compared to naked aromatic amines.

  • GHS Classification: Acute Tox. 4 (H302) - Harmful if swallowed.

Irritation & Corrosivity[3][4]
  • Skin/Eye: Category 2 (H315/H319) .[1]

    • The free carboxylic acid is a proton donor, capable of causing contact dermatitis and severe eye irritation.

    • Protocol: In case of contact, neutralization is not recommended immediately; copious water flush is the standard.

Genotoxicity & Carcinogenicity (Structural Alerts)
  • Ames Test Prediction: Likely Negative for the parent molecule.

    • Caveat:Morpholine Ring Alert. If this compound is synthesized or stored in the presence of nitrosating agents (e.g., sodium nitrite, acidic nitrate solutions), it can form N-nitroso-4-chloro-3-morpholinobenzoic acid , a potential mutagen.

  • Metabolic Activation: The morpholine ring is subject to oxidative metabolism (ring opening), which generally leads to polar, excretable metabolites rather than reactive DNA adducts.

Target Organ Toxicity (STOT)
  • Respiratory System: Dust inhalation may cause mechanical irritation and chemical bronchitis (H335).

  • Liver: High-dose repeated exposure may induce hepatic enzyme upregulation (CYP450) due to the xenobiotic load of the morpholine ring.

Metabolic Fate & Signaling Pathways

The following diagram illustrates the predicted metabolic clearance and potential toxicity pathways.

MetabolicPathways Parent 4-Chloro-3-morpholin-4-yl-benzoic acid Phase1 Phase I: CYP450 Oxidation Parent->Phase1 Hepatic Metabolism Risk Nitrosation Risk (If Nitrites Present) Parent->Risk Acidic Nitrate Environment Metabolite1 N-Oxide Metabolite (Polar/Excretable) Phase1->Metabolite1 Major Pathway Metabolite2 Morpholine Ring Opening (Hydroxy-acid derivatives) Phase1->Metabolite2 Minor Pathway Tox N-Nitroso Derivative (Potential Carcinogen) Risk->Tox Chemical Reaction

Figure 1: Predicted metabolic fate and conditional toxicity pathways. The primary clearance is via N-oxidation, while nitrosation represents a conditional chemical hazard.

Experimental Protocols for Safety Validation

For researchers utilizing this compound, the following validated protocols are recommended to establish a specific safety baseline.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 in relevant cell lines (e.g., HEK293, HepG2) to assess general cellular toxicity.

  • Preparation: Dissolve compound in DMSO (Stock 100 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.5%).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compound dilutions (0.1 µM – 100 µM). Incubate for 48h at 37°C/5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate cell viability % vs. control.

    • Threshold: IC50 < 10 µM indicates high cytotoxicity/potential off-target effects.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: Verify absence of mutagenicity (Salmonella typhimurium strains TA98, TA100).

  • Metabolic Activation: Perform assay +/- S9 mix (rat liver extract) to detect pro-mutagens.

  • Dosing: Test 5 concentrations (up to 5000 µ g/plate ).

  • Incubation: 48-72h at 37°C.

  • Scoring: Count revertant colonies.

    • Pass Criteria: No dose-dependent increase in revertants >2x solvent control.

Occupational Safety & Handling

Hierarchy of Controls:

  • Engineering: Use a fume hood for all solid handling to prevent dust inhalation.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Store at +2°C to +8°C, under Argon/Nitrogen. The morpholine nitrogen is susceptible to slow oxidation; inert atmosphere extends shelf life.

Emergency Response:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Remove contaminated clothing.[3][1][4][5][6]

  • Spill: Dampen with water to avoid dust, sweep up, and place in a chemical waste container. Do not let enter drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-chloro-3-(morpholin-4-yl)benzoic acid derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Chloro-3-morpholin-4-yl-benzoic Acid

This Application Note is structured to provide a high-level, scientifically rigorous guide for the synthesis of 4-chloro-3-(morpholin-4-yl)benzoic acid (CAS: 886501-46-8). The protocol prioritizes regiochemical fidelity...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, scientifically rigorous guide for the synthesis of 4-chloro-3-(morpholin-4-yl)benzoic acid (CAS: 886501-46-8). The protocol prioritizes regiochemical fidelity and scalability, addressing the specific challenge of substituting the meta position (relative to carboxyl) in the presence of a para-halogen.

Abstract

This guide details the optimized synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and anticoagulant intermediates. Unlike standard nucleophilic aromatic substitutions (SNAr) which favor the para-position, this protocol utilizes a Palladium-catalyzed Buchwald-Hartwig amination to achieve exclusive regioselectivity at the meta-position (C3) while preserving the chlorine atom at C4. The method ensures high purity (>98% HPLC) and reproducibility suitable for lead optimization and early-phase scale-up.

Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

The target molecule contains a tri-substituted benzene ring with an electron-withdrawing carboxylic acid (or ester), a chlorine atom, and a morpholine ring.

  • Route A (SNAr - Flawed): Attempting SNAr on 3-fluoro-4-chlorobenzoic acid typically results in failure or poor selectivity. The nucleophile (morpholine) preferentially attacks C4 (displacing Cl) because it is para to the electron-withdrawing carbonyl group, leading to the wrong isomer (4-morpholino-3-chlorobenzoic acid).

  • Route B (Aniline Alkylation - Alternative): Cyclization of 3-amino-4-chlorobenzoic acid with bis(2-chloroethyl) ether is viable but often requires harsh conditions (high heat, long reaction times) that can degrade the product or lead to incomplete conversion.

  • Route C (Pd-Catalyzed Coupling - Recommended): The Buchwald-Hartwig amination of methyl 3-bromo-4-chlorobenzoate exploits the reactivity difference between aryl bromides and aryl chlorides. Palladium oxidative addition occurs preferentially at the C-Br bond (C3), leaving the C-Cl bond (C4) intact.

Selected Pathway: The "Protect-Couple-Deprotect" Strategy

We employ a three-stage workflow to maximize yield and purification ease:

  • Esterification: Protection of the carboxylic acid to prevent catalyst poisoning and improve solubility.

  • Selective Coupling: Pd-catalyzed C-N bond formation at C3.

  • Saponification: Mild hydrolysis to yield the final free acid.

Visual Workflow (Graphviz)

Synthesis_Protocol SM Start: 3-Bromo-4-chlorobenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM->Step1 Inter1 Intermediate 1: Methyl 3-bromo-4-chlorobenzoate Step1->Inter1 Yield: ~95% Step2 Step 2: Buchwald Coupling (Morpholine, Pd2(dba)3, Xantphos, Cs2CO3) Inter1->Step2 Inter2 Intermediate 2: Methyl 4-chloro-3-morpholinobenzoate Step2->Inter2 Selectivity: >99:1 (Br:Cl) Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Product Target: 4-Chloro-3-morpholin-4-yl-benzoic acid Step3->Product Final Yield: ~85%

Caption: Three-step synthetic route designed to ensure regioselective installation of the morpholine moiety at the C3 position.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 3-bromo-4-chlorobenzoate

Objective: Convert the acid to an ester to facilitate the subsequent organometallic step.

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 3-bromo-4-chlorobenzoic acid (23.5 g, 100 mmol) and Methanol (250 mL).

  • Catalyst Addition: Carefully add concentrated H2SO4 (2.0 mL) dropwise with stirring.

  • Reaction: Heat the mixture to reflux (65 °C) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

  • Workup: Cool to room temperature. Concentrate methanol to ~50 mL under reduced pressure. Pour residue into ice-water (300 mL) and neutralize with saturated NaHCO3.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry in a vacuum oven at 45 °C.

    • Expected Yield: 23.6 g (95%).

    • Checkpoint: Verify structure by 1H NMR (singlet at ~3.9 ppm for methyl ester).

Stage 2: Regioselective Buchwald-Hartwig Amination

Objective: Install the morpholine ring at C3 without displacing the C4 chlorine.

Reagents:

  • Methyl 3-bromo-4-chlorobenzoate (10.0 g, 40 mmol)

  • Morpholine (4.2 mL, 48 mmol, 1.2 equiv)

  • Catalyst: Pd2(dba)3 (366 mg, 1 mol%)

  • Ligand: Xantphos (694 mg, 3 mol%) — Selected for high bite angle, promoting reductive elimination.

  • Base: Cs2CO3 (19.5 g, 60 mmol, 1.5 equiv)

  • Solvent: 1,4-Dioxane (dry, degassed, 100 mL)

Procedure:

  • Inertion: Flame-dry a 3-neck RBF and cycle with Argon/Nitrogen 3 times.

  • Charging: Add the ester, Cs2CO3, Pd2(dba)3, and Xantphos. Add 1,4-Dioxane.

  • Activation: Stir at room temperature for 5 minutes, then add Morpholine via syringe.

  • Heating: Heat to 100 °C for 12–16 hours.

    • Critical Note: Do not exceed 110 °C to prevent potential Pd insertion into the C-Cl bond.

  • Monitoring: HPLC should show consumption of the aryl bromide. If C-Cl insertion is observed (des-chloro byproduct), lower temperature to 80 °C and extend time.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Product: Methyl 4-chloro-3-morpholinobenzoate.

    • Appearance: Pale yellow solid.

Stage 3: Saponification to Final Acid

Objective: Hydrolyze the ester to yield the target benzoic acid.

  • Dissolution: Dissolve the intermediate ester (from Stage 2) in THF (50 mL) and MeOH (10 mL).

  • Hydrolysis: Add a solution of LiOH·H2O (3 equiv) in Water (20 mL).

  • Reaction: Stir at 50 °C for 4 hours.

  • Workup: Concentrate to remove THF/MeOH. Acidify the aqueous residue to pH 3–4 using 1M HCl.

  • Isolation: The product will precipitate.[1] Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.[3]

Analytical Data Summary

ParameterSpecificationNotes
Appearance Off-white to pale yellow powder
Molecular Weight 241.67 g/mol
1H NMR (DMSO-d6) δ 13.1 (br s, 1H, COOH), 7.6 (s, 1H, H-2), 7.5 (d, 1H, H-5), 7.4 (d, 1H, H-6), 3.7 (m, 4H), 3.0 (m, 4H)H-2 singlet confirms 1,3,4-substitution pattern.
MS (ESI) [M+H]+ = 242.0/244.0Characteristic Cl isotope pattern (3:1).
Purity (HPLC) > 98.0%Area % at 254 nm.[1]

Troubleshooting & Optimization

  • Issue: Low Conversion in Step 2.

    • Cause: Catalyst poisoning or oxygen ingress.

    • Solution: Ensure rigorous degassing of dioxane (sparge with Ar for 20 mins). Switch to BrettPhos Pd G3 precatalyst for higher activity if Xantphos is sluggish [1].

  • Issue: Dechlorination (Loss of Cl at C4).

    • Cause: Overheating or using a ligand that is too electron-rich/bulky without steric control.

    • Solution: Strictly maintain temperature ≤100 °C. Xantphos is generally selective; however, BINAP is a valid alternative if dechlorination occurs [2].

  • Alternative Route (Cost-Reduction):

    • For non-GMP or bulk synthesis where Pd cost is prohibitive, react 3-amino-4-chlorobenzoic acid with bis(2-chloroethyl) ether in DMF at 120 °C using K2CO3. Note that this route typically yields lower purity (requires extensive recrystallization) and generates tarry byproducts [3].

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Link

  • ChemicalBook. (2025). "Product Entry: 4-CHLORO-3-MORPHOLIN-4-YL-BENZOIC ACID (CAS 886501-46-8)." Link

  • Wolfe, J. P., & Buchwald, S. L. (1997). "Scope and Limitations of the Pd-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry. Link

Sources

Application

Technical Assessment of Small Molecule Scaffolds: 4-chloro-3-morpholin-4-yl-benzoic acid

Application Note & Experimental Protocol Executive Summary & Biological Context 4-chloro-3-morpholin-4-yl-benzoic acid is a functionalized benzoic acid derivative featuring a morpholine ring. While often utilized as a ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocol

Executive Summary & Biological Context

4-chloro-3-morpholin-4-yl-benzoic acid is a functionalized benzoic acid derivative featuring a morpholine ring. While often utilized as a chemical intermediate in the synthesis of PI3K/mTOR inhibitors and PPAR agonists, it serves as a critical fragment probe or negative control in structure-activity relationship (SAR) studies.

This guide provides a standardized protocol for introducing this scaffold into a biological system. Unlike optimized drugs, chemical intermediates often possess suboptimal physicochemical properties (e.g., poor solubility, pH sensitivity). This protocol mitigates these risks to ensure that observed biological effects are due to specific molecular engagement, not solvent toxicity or precipitation artifacts.

Key Physicochemical Parameters
ParameterValue (Approx.)Biological Implication
Molecular Weight 241.67 g/mol Small molecule fragment; high diffusion potential.
LogP (Octanol/Water) ~1.37Moderately lipophilic; cell-permeable.
pKa (Acidic) ~3.54 (COOH)Ionized (negative charge) at physiological pH (7.4).
pKa (Basic) ~5.20 (Morpholine)Mostly uncharged at physiological pH.
Solubility Low in water (acid form)Requires DMSO for stock solution.[1]

Reagent Preparation & Solubilization Strategy

Objective: Create a stable stock solution and a precipitation-free working solution. Critical Risk: As a carboxylic acid, this compound may precipitate in acidic media or if the DMSO concentration is too low during the intermediate dilution step.

Stock Solution (100 mM)
  • Weighing: Weigh 24.17 mg of 4-chloro-3-morpholin-4-yl-benzoic acid.

  • Solvent: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) [1].

  • Mixing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protected amber tubes (50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Working Solution (Serial Dilution)

Do not add 100 mM stock directly to cell culture media. This often causes immediate precipitation due to the "solvent shock" effect. Use an intermediate dilution step.

Diagram 1: Solubility & Dilution Workflow

DilutionProtocol cluster_check Quality Control Check Solid Solid Compound (24.17 mg) Stock Stock Solution 100 mM in DMSO Solid->Stock + 1mL DMSO Sonicate Inter Intermediate Dilution (100x Working Conc.) in PBS or Media Stock->Inter Dilute 1:100 (Check for Precipitate!) Final Final Well Conc. (e.g., 10 µM) DMSO < 0.5% Inter->Final Add to Cells (1:10 dilution)

Caption: Step-wise dilution strategy to prevent "solvent shock" precipitation. The intermediate step allows visual inspection for turbidity before cell exposure.

Cytotoxicity Profiling (MTT/CCK-8 Assay)

Before testing for specific bioactivity (e.g., kinase inhibition), you must establish the Non-Toxic Limit . This molecule contains a carboxylic acid which, at high concentrations (>500 µM), can locally acidify the media, causing false-positive toxicity.

Experimental Setup
  • Cell Line: HeLa, HEK293, or relevant disease model.

  • Seeding Density: 5,000 – 10,000 cells/well (96-well plate).

  • Incubation Time: 24 hours (for acute toxicity) or 72 hours (for anti-proliferative profiling).

Protocol Steps
  • Seed Cells: Plate cells in 100 µL complete media. Incubate for 24h to allow attachment.

  • Preparation of Treatment Media:

    • Prepare a 2x concentration series in complete media (ensuring DMSO is constant).

    • Recommended Range: 0, 1, 10, 50, 100, 200, 500 µM.

    • Vehicle Control: Media + 0.5% DMSO (Must match the highest DMSO content in treated wells).

    • Positive Control: 10 µM Doxorubicin or 10% DMSO (for 100% cell death).

  • Treatment: Remove old media. Add 100 µL of fresh treatment media.

  • Incubation: Incubate at 37°C, 5% CO₂ for the desired duration.

  • Readout: Add MTT or CCK-8 reagent according to manufacturer instructions. Measure Absorbance (OD 450nm or 570nm).

Data Analysis

Calculate Relative Viability (%) :



  • Interpretation: If viability drops below 80% only at >100 µM, the scaffold is considered relatively non-toxic. If toxicity occurs <10 µM, the scaffold itself has potent biological activity or off-target effects.

Functional Assay Guidelines (Target Engagement)

If using this molecule as a probe for PI3K/mTOR or PPAR pathways (common targets for this scaffold class), follow this decision tree.

Diagram 2: Functional Evaluation Logic

FunctionalLogic Start Start Evaluation ToxCheck Is IC50 < 10 µM in MTT Assay? Start->ToxCheck Specific Test Specific Target (Western Blot: p-AKT / p-S6K) ToxCheck->Specific No (Non-toxic) OffTarget Suspect Off-Target (Membrane disruption?) ToxCheck->OffTarget Yes (Toxic) Specific->Specific Activity Confirmed (Refine Dose) Fragment Use as Fragment (Link to larger scaffold) Specific->Fragment No Activity

Caption: Decision matrix for interpreting biological activity. Toxicity without specific signaling inhibition suggests non-specific stress or membrane damage.

Specific Readouts
  • For Kinase Inhibition (PI3K/mTOR):

    • Lyse cells after 1-4 hours of treatment.

    • Western Blot: Probe for Phospho-AKT (Ser473) or Phospho-S6 Ribosomal Protein .

    • Expectation: As a fragment, this molecule may show weak inhibition (IC50 > 50 µM) compared to the full drug.

  • For PPAR Agonism:

    • Use a Luciferase Reporter assay with a PPRE (Peroxisome Proliferator Response Element) plasmid.

Troubleshooting & Best Practices

IssueProbable CauseSolution
Precipitation in Media Conc. > 100 µM or pH shockPre-dilute in PBS; ensure DMSO < 0.5% but not zero during intermediate steps.
Yellowing of Media Acidic pH shiftThe carboxylic acid is lowering pH. Buffer media with 25 mM HEPES.
Inconsistent IC50 Evaporation of DMSOUse plate seals during incubation; ensure thorough mixing of stock.
High Background in MTT Compound reductionWash cells with PBS before adding MTT reagent. Some chemicals reduce MTT directly.

References

  • Timm, M., et al. (2013). "DMSO concentration in cell culture: How much is too much?" Cytotechnology, 65(6), 887–902.

  • Hughes, J. P., et al. (2011). "Principles of early drug discovery." British Journal of Pharmacology, 162(6), 1239–1249.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Morpholine/Benzoic acid scaffolds).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2938833, 4-Chloro-3-morpholin-4-ylbenzoic acid.

Sources

Method

Application Notes and Protocols for Antimicrobial Studies of 4-chloro-3-morpholin-4-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rationale for Investigating 4-chloro-3-morpholin-4-yl-benzoic acid as a Novel Antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating 4-chloro-3-morpholin-4-yl-benzoic acid as a Novel Antimicrobial Agent

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt the pH balance within microbial cells[1]. Similarly, the morpholine nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of antibacterial and antifungal activities[2][3][4]. The synergistic potential of combining these two pharmacophores, further functionalized with a chloro substituent, presents a compelling strategy for the development of novel antimicrobial agents. The chloro group can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and target interaction.

This document provides a comprehensive guide for the investigation of 4-chloro-3-morpholin-4-yl-benzoic acid as a potential antimicrobial agent. It outlines a plausible synthetic route, detailed protocols for the evaluation of its antimicrobial efficacy, and discusses potential mechanisms of action based on the known properties of related compounds. These protocols are designed to be robust and are grounded in established methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI)[2][3][5][6][7][8].

Synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid

The following protocol describes a potential synthetic route for 4-chloro-3-morpholin-4-yl-benzoic acid, adapted from a similar synthesis of a related compound[9]. The proposed reaction is a nucleophilic aromatic substitution of the chloro group on 4-chloro-3-nitrobenzoic acid with morpholine, followed by reduction of the nitro group and subsequent diazotization and removal of the diazonium group.

Protocol: Synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Morpholine

  • Butanol

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Hypophosphorous acid (H₃PO₂)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microwave reactor

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 4-morpholin-4-yl-3-nitrobenzoic acid

  • In a high-pressure microwave glass reactor, combine 4-chloro-3-nitrobenzoic acid (1 equivalent), morpholine (2.3 equivalents), and butanol.

  • Seal the reactor and heat the mixture using microwave irradiation to 160°C.

  • Maintain the temperature and stir for 20 minutes.

  • After cooling, pour the reaction mixture into a solution of saturated hydrochloric acid in water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 4-morpholin-4-yl-3-nitrobenzoic acid.

Step 2: Reduction of the nitro group to an amino group

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as stannous chloride (SnCl₂) in the presence of concentrated HCl, or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-amino-4-morpholin-4-yl-benzoic acid.

Step 3: Diazotization and removal of the amino group

  • Dissolve the amino-substituted benzoic acid from Step 2 in a mixture of concentrated HCl and water and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5°C.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • Add hypophosphorous acid (H₃PO₂) to the reaction mixture and allow it to warm to room temperature.

  • The reaction will evolve nitrogen gas. Stir until the effervescence ceases.

  • Extract the product, 4-chloro-3-morpholin-4-yl-benzoic acid, with an organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

  • Purify the product by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Diazotization & Removal A 4-chloro-3-nitrobenzoic acid C Microwave Irradiation (160°C) A->C B Morpholine B->C D 4-morpholin-4-yl-3-nitrobenzoic acid C->D E Reduction (e.g., SnCl2/HCl) D->E F 3-amino-4-morpholin-4-yl-benzoic acid E->F G Diazotization (NaNO2/HCl) F->G H Deamination (H3PO2) G->H I 4-chloro-3-morpholin-4-yl-benzoic acid H->I

Caption: Synthetic workflow for 4-chloro-3-morpholin-4-yl-benzoic acid.

Antimicrobial Susceptibility Testing

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to determine the antimicrobial activity of the synthesized compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on CLSI document M07[2][3][6][7][8][10].

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Test compound (4-chloro-3-morpholin-4-yl-benzoic acid) stock solution

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard from a fresh culture. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and the positive control antibiotic in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is performed after the MIC has been determined[11][12][13].

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Micropipettes and sterile tips

  • Spreader or sterile loops

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial_Testing_Workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_mbc Minimum Bactericidal Concentration (MBC) Assay A Prepare Inoculum (0.5 McFarland) C Inoculate wells with ~5 x 10^5 CFU/mL A->C B Serial Dilution of Compound in 96-well plate B->C D Incubate (35°C, 16-20h) C->D E Read MIC (lowest concentration with no growth) D->E F Subculture from clear MIC wells onto agar plates E->F Proceed with non-turbid wells G Incubate (35°C, 18-24h) F->G H Read MBC (lowest concentration with ≥99.9% killing) G->H

Caption: Workflow for MIC and MBC determination.

Data Presentation

The results of the MIC and MBC assays should be summarized in a clear and concise table for easy comparison.

MicroorganismTest Compound MIC (µg/mL)Test Compound MBC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusCiprofloxacin:
Escherichia coliCiprofloxacin:
Pseudomonas aeruginosaCiprofloxacin:
Candida albicansFluconazole:

Investigation of Potential Mechanisms of Action

Based on the chemical structure of 4-chloro-3-morpholin-4-yl-benzoic acid, several potential antimicrobial mechanisms can be hypothesized and investigated.

Disruption of Bacterial Cell Membrane Integrity

Halogenated phenolic compounds and some morpholine derivatives are known to disrupt the bacterial cell membrane, leading to depolarization and leakage of intracellular components[14][15][16][17].

Suggested Protocol: Membrane Potential Assay using a Voltage-Sensitive Dye

  • Grow bacterial cells to the mid-logarithmic phase.

  • Wash and resuspend the cells in a suitable buffer.

  • Load the cells with a voltage-sensitive dye (e.g., DiSC₃(5)).

  • Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane depolarization[18].

Inhibition of Bacterial DNA Gyrase

Many antimicrobial agents, including some containing a morpholine ring, have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication[19][20][21][22][23].

Suggested Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Combine purified bacterial DNA gyrase, relaxed plasmid DNA (substrate), and ATP in a reaction buffer.

  • Add the test compound at various concentrations.

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA compared to the control.

Inhibition of Bacterial Protein Synthesis

The ribosome is a common target for antibiotics. The effect of the test compound on protein synthesis can be evaluated using a cell-free translation system or by monitoring the incorporation of radiolabeled amino acids in whole cells[24][25][26][27][28].

Suggested Protocol: In Vitro Protein Synthesis Inhibition Assay

  • Utilize a commercially available bacterial cell-free protein synthesis system (e.g., E. coli S30 extract).

  • Set up reactions containing all necessary components for translation, including a reporter template (e.g., luciferase mRNA).

  • Add the test compound at various concentrations.

  • Incubate the reactions and measure the reporter protein activity (e.g., luminescence).

  • A dose-dependent decrease in reporter activity indicates inhibition of protein synthesis.

Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects A 4-chloro-3-morpholin-4-yl-benzoic acid B Bacterial Cell Membrane A->B C DNA Gyrase A->C D Ribosome A->D E Membrane Depolarization & Leakage B->E F Inhibition of DNA Replication C->F G Inhibition of Protein Synthesis D->G H Bacterial Cell Death E->H F->H G->H

Caption: Potential mechanisms of antimicrobial action.

Conclusion

The application notes and protocols outlined in this document provide a comprehensive framework for the initial investigation of 4-chloro-3-morpholin-4-yl-benzoic acid as a novel antimicrobial agent. By following these established methodologies, researchers can obtain reliable and reproducible data on the synthesis, antimicrobial efficacy, and potential mechanisms of action of this promising compound. The insights gained from these studies will be crucial for its further development as a potential therapeutic agent in the fight against infectious diseases.

References

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing, 31st Edition. Clinical and Laboratory Standards Institute. [Link]

  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. International Journal of Molecular Sciences. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • CLSI. M07-A10 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. GlobalSpec. [Link]

  • CLSI Publishes M100—Performance Standards for Antimicrobial Susceptibility Testing, 31st Edition. [Link]

  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. PubMed. [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]

  • Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory. [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • Determination of Bacterial Membrane Impairment by Antimicrobial Agents. Request PDF. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cellular and Infection Microbiology. [Link]

  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. PubMed. [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]

  • Determination of Bacterial Membrane Impairment by Antimicrobial Agents. PubMed. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • Enhancement of antibiotics antimicrobial activity due to the silver nanoparticles impact on the cell membrane. PLOS ONE. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • CLSI Publishes M100—Performance Standards for Antimicrobial Susceptibility Testing, 31st Edition. BioSpace. [Link]

  • Tools for Characterizing Bacterial Protein Synthesis Inhibitors. PMC. [Link]

  • Testing antimicrobial peptides inhibiting protein synthesis in living E. coli and K. pneumoniae using bio-orthogonal non-canonical amino-acid tagging. Frontiers. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. [Link]

  • Inhibition of translation and bacterial growth by peptide nucleic acid targeted to ribosomal RNA. PNAS. [Link]

  • Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa. PMC. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • Protein Biosynthesis Inhibitor. Creative Biolabs. [Link]

  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Publishing. [Link]

  • Structure-guided design of antibacterials that allosterically inhibit DNA gyrase. Cardiff University. [Link]

  • Bacterial dna gyrase inhibitors and methods of use thereof.
  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

  • M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate. Slideshare. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. [Link]

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

Sources

Application

using 4-chloro-3-morpholin-4-yl-benzoic acid as a PI3K/mTOR inhibitor

Application Note: 4-Chloro-3-Morpholin-4-yl-Benzoic Acid in PI3K/mTOR Inhibitor Development Executive Summary This application note details the utility of 4-chloro-3-morpholin-4-yl-benzoic acid (CAS: 886501-46-8) as a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-3-Morpholin-4-yl-Benzoic Acid in PI3K/mTOR Inhibitor Development

Executive Summary

This application note details the utility of 4-chloro-3-morpholin-4-yl-benzoic acid (CAS: 886501-46-8) as a privileged scaffold in the discovery and development of dual PI3K/mTOR inhibitors. While primarily utilized as a key synthetic intermediate (pharmacophore building block) to generate potent ATP-competitive inhibitors (e.g., morpholino-pyrimidines and quinolines), this guide treats the compound as a Lead Fragment for investigation.

We provide a comprehensive workflow for evaluating this scaffold's biological activity, optimizing its structure via amidation to enhance potency, and validating target engagement through biochemical and cellular assays.

Scientific Background & Mechanism

The Pharmacophore: Morpholine as a Hinge Binder

The 4-chloro-3-morpholin-4-yl-benzoic acid moiety contains a critical structural motif found in numerous FDA-approved and clinical-stage PI3K/mTOR inhibitors (e.g., GDC-0980, BKM120).

  • Morpholine Ring: Acts as a hydrogen bond acceptor, interacting with the backbone amide of the hinge region (e.g., Val851 in PI3K

    
    ) within the ATP-binding pocket.
    
  • Benzoic Acid Core: Provides a vector for extending the molecule into the affinity pocket or solvent-exposed region. The carboxylic acid itself often limits cell permeability and potency due to ionization; therefore, it is typically derivatized into an amide or heterocycle.

  • Chlorine Substituent: Fills the hydrophobic region adjacent to the hinge, enhancing selectivity and binding affinity.

Signaling Pathway Context

Inhibition of the PI3K/mTOR axis prevents the phosphorylation of PIP2 to PIP3 , thereby blocking the recruitment of AKT (Protein Kinase B) to the membrane. This suppresses downstream effectors like p70S6K and 4E-BP1 , leading to G1 cell cycle arrest and apoptosis in tumor cells.

PI3K_mTOR_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor Inhibitor Scaffold (Morpholine Core) Inhibitor->PI3K Inhibition mTORC1 mTORC1 Inhibitor->mTORC1 Dual Inhibition PIP2 PIP2 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PDK1->AKT Phosphorylation (T308) TSC TSC1/2 AKT->TSC Inhibition TSC->mTORC1 Inhibition (Relieved) S6K p70S6K mTORC1->S6K Phosphorylation EBP1 4E-BP1 mTORC1->EBP1 Phosphorylation

Caption: Schematic of the PI3K/mTOR signaling cascade showing the dual inhibition point of the morpholine-based scaffold.

Experimental Protocols

Protocol A: Chemical Derivatization (Lead Optimization)

Objective: To convert the inactive/weak acid scaffold into a cell-permeable amide derivative for testing.

Materials:

  • 4-chloro-3-morpholin-4-yl-benzoic acid (1.0 eq)

  • Primary/Secondary Amine (e.g., 4-aminopyridine for H-bond network) (1.1 eq)

  • HATU (Coupling Reagent) (1.2 eq)

  • DIPEA (Base) (2.0 eq)

  • DMF (Solvent)

Procedure:

  • Dissolve 4-chloro-3-morpholin-4-yl-benzoic acid in anhydrous DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes at Room Temperature (RT).

  • Add HATU and stir for 10 minutes to activate the carboxylic acid.

  • Add the chosen amine.[1]

  • Stir at RT for 4–16 hours (monitor via LC-MS for mass shift).

  • Purification: Dilute with EtOAc, wash with brine/LiCl, and purify via Flash Chromatography.

  • Validation: Verify structure via 1H-NMR and purity >95% via HPLC before biological testing.

Protocol B: In Vitro Biochemical Kinase Assay (ADP-Glo)

Objective: Determine the IC50 of the compound against recombinant PI3K


 and mTOR.

Reagents:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) and mTOR protein.
  • Substrates: PIP2:PS lipid vesicles (for PI3K) and p70S6K peptide (for mTOR).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Compound Stock: 10 mM in DMSO.

Step-by-Step Protocol:

  • Preparation: Prepare 2.5x Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.03% CHAPS, 1 mM DTT).

  • Serial Dilution: Prepare a 10-point dose-response curve of the compound in DMSO (Start: 10

    
    M, 3-fold dilution).
    
  • Enzyme Reaction:

    • Add 2

      
      L of Compound to 384-well plate.
      
    • Add 4

      
      L of Enzyme Solution (PI3K or mTOR). Incubate 10 min at RT.
      
    • Add 4

      
      L of Substrate/ATP Mix (Final ATP: 10 
      
      
      
      M for PI3K, 100
      
      
      M for mTOR).
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Protocol C: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of downstream signaling (p-AKT, p-S6) in cancer cell lines (e.g., PC3 or MCF-7).[2]

Step-by-Step Protocol:

  • Seeding: Plate PC3 cells (PTEN-null) at

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Treatment: Treat cells with the compound (0.1, 1, 10

    
    M) or Vehicle (DMSO) for 2 hours.
    
    • Control: Use Wortmannin (1

      
      M) as a positive control.
      
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Load 20

      
      g protein per lane on 4-12% Bis-Tris gel.
      
    • Transfer to PVDF membrane.

    • Primary Antibodies: Anti-p-AKT (Ser473), Anti-p-S6 (Ser235/236), Anti-Total AKT, Anti-GAPDH (Loading Control).

    • Incubate overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies (1h, RT). Develop using ECL substrate.

  • Interpretation: A successful inhibitor will show a dose-dependent decrease in p-AKT and p-S6 band intensity relative to Total AKT/GAPDH.

Data Analysis & Interpretation

Assay TypeMetricSuccess Criteria (Hit)Success Criteria (Lead)
Biochemical (PI3K) IC50< 10

M
< 100 nM
Biochemical (mTOR) IC50< 10

M
< 100 nM
Cellular (PC3) EC50 (p-AKT)< 50

M
< 1

M
Selectivity PI3K vs. Off-target> 10-fold> 50-fold

Troubleshooting:

  • High IC50 (>10

    
    M):  The carboxylic acid moiety may be repelling binding due to negative charge. Solution: Ensure testing of the amide derivative  (Protocol A) rather than the free acid.
    
  • Precipitation: The scaffold has limited solubility.[3] Ensure final DMSO concentration in assay is 1-2%.

References

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Source: NIH / PMC (PMC5002996). Context: Describes the use of 4-chloro-3-nitrobenzoic acid derivatives and morpholine displacement to synthesize core scaffolds for PI3K inhibitors.

  • Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. Source: ACS Medicinal Chemistry Letters (2010). Context: Validates the morpholine-heterocycle pharmacophore for dual PI3K/mTOR inhibition.[3]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Source: Frontiers in Pharmacology (2022). Context: Reviews structural activity relationships (SAR) of morpholine-containing inhibitors like BKM120 and GDC-0980.

  • ChemicalBook Entry: 4-Chloro-3-morpholin-4-yl-benzoic acid. Source: ChemicalBook (CAS 886501-46-8). Context: Verification of chemical structure and commercial availability as a building block.

Sources

Method

Application Notes and Protocols for the Enzymatic Inhibition Analysis of 4-chloro-3-morpholin-4-yl-benzoic acid

Authored by: Senior Application Scientist, Gemini Labs Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol to characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Labs

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol to characterize the enzymatic inhibition profile of the small molecule, 4-chloro-3-morpholin-4-yl-benzoic acid. As the precise biological target for this compound may be under investigation, this guide presents a universal framework applicable to a wide range of enzyme systems. The protocols herein detail the determination of the half-maximal inhibitory concentration (IC50) and the elucidation of the mechanism of action (MoA). By adhering to these guidelines, researchers can generate reliable and reproducible data, which is a critical step in the drug discovery pipeline.[1]

Introduction: The Rationale for Enzymatic Inhibition Studies

Enzymes are fundamental biological catalysts that drive the vast majority of biochemical reactions necessary for life.[2] Their dysregulation is often implicated in the pathophysiology of numerous diseases, including cancer, metabolic disorders, and infectious diseases.[3][4] Consequently, molecules that can modulate the activity of specific enzymes are of immense interest as potential therapeutic agents. Small molecule inhibitors, such as derivatives of benzoic acid, have shown promise in targeting various enzymes.[5][6]

The compound 4-chloro-3-morpholin-4-yl-benzoic acid belongs to a chemical class with known biological activities. For instance, related benzoic acid derivatives have been identified as inhibitors of enzymes like aldo-keto reductases and coenzyme Q biosynthesis enzymes.[7][8] Therefore, a systematic evaluation of its inhibitory potential is a critical first step in understanding its pharmacological function.

This application note provides a two-part experimental strategy:

  • Part A: IC50 Determination: To quantify the potency of the inhibitor.[9]

  • Part B: Mechanism of Action (MoA) Studies: To understand how the inhibitor interacts with the enzyme and its substrate.[10][11]

Foundational Principles of Enzyme Inhibition Kinetics

An enzyme (E) binds to its substrate (S) to form an enzyme-substrate complex (ES), which then proceeds to form a product (P) and the free enzyme.[2] The velocity of this reaction is dependent on various factors, including substrate concentration. This relationship is often described by the Michaelis-Menten model.[12]

Enzyme inhibitors (I) are molecules that interfere with this process, reducing the rate of product formation.[13] Understanding the kinetics of this inhibition is crucial for drug development.[11]

Key Kinetic Parameters
  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[14]

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the enzyme's affinity for its substrate.[2][14]

  • IC50 (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[9] It is a measure of the inhibitor's potency.

  • Ki (Inhibition Constant): A measure of the inhibitor's binding affinity. It is a more fundamental constant than the IC50 as it is independent of substrate concentration.

Types of Reversible Inhibition

Understanding the type of inhibition provides insight into the inhibitor's binding mode.[10][12]

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Km but does not change Vmax.[11][13]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme, affecting its catalytic efficiency but not substrate binding. It decreases Vmax but does not change Km.[12][13]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This is rare but results in a decrease in both Vmax and Km.[11]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[13]

Experimental Design: A Self-Validating System

A robust enzyme inhibition assay requires careful planning and optimization. This protocol is designed to be self-validating by including necessary controls and systematic parameter testing.[15]

Materials and Reagents
Reagent/MaterialSpecifications
Target Enzyme X Purified, with known activity and stability.
Substrate for Enzyme X Specific to the enzyme, leading to a detectable product (e.g., colorimetric, fluorescent).
4-chloro-3-morpholin-4-yl-benzoic acid High purity (>95%), dissolved in a suitable solvent (e.g., DMSO).
Assay Buffer Optimized for enzyme activity (pH, ionic strength).
Positive Control Inhibitor A known inhibitor of Target Enzyme X, if available.
Microplates 96- or 384-well plates (clear, black, or white, depending on the detection method).[16]
Microplate Reader Capable of measuring absorbance, fluorescence, or luminescence.
Reagent-Grade Water Deionized or distilled.
DMSO Spectrophotometric grade.
Assay Optimization: The Causality Behind Choices

Before testing the inhibitor, it is critical to establish optimal assay conditions under initial velocity conditions. This ensures that the measured reaction rate is linear with time and proportional to the enzyme concentration.[17]

  • Enzyme Titration: Determine the enzyme concentration that yields a robust signal well above the background within a reasonable time frame (e.g., 10-30 minutes).

  • Substrate Concentration (Km Determination): The IC50 of a competitive inhibitor is dependent on the substrate concentration. For initial screening, the substrate concentration should be at or below its Km value to ensure sensitivity to competitive inhibitors.[17] To determine Km, measure the initial reaction velocity at various substrate concentrations and fit the data to the Michaelis-Menten equation.[18]

  • DMSO Tolerance: Since many small molecules are dissolved in DMSO, it is essential to determine the maximum concentration of DMSO that does not affect enzyme activity. Typically, this is ≤1% of the final reaction volume.

Protocol 1: IC50 Determination of 4-chloro-3-morpholin-4-yl-benzoic acid

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.[17]

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of 4-chloro-3-morpholin-4-yl-benzoic acid (e.g., 100 µM to 1 nM in DMSO) add_inhibitor Add inhibitor dilutions and controls (DMSO vehicle) to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare working solution of Target Enzyme X in assay buffer add_enzyme Add Enzyme X solution to all wells prep_enzyme->add_enzyme prep_substrate Prepare working solution of Substrate in assay buffer initiate_reaction Initiate reaction by adding Substrate solution prep_substrate->initiate_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate enzyme and inhibitor (e.g., 15-30 min at RT) add_enzyme->pre_incubate pre_incubate->initiate_reaction read_plate Measure signal (e.g., absorbance) kinetically over time using a plate reader initiate_reaction->read_plate calc_rate Calculate initial reaction rates (V₀) read_plate->calc_rate normalize Normalize data to % inhibition vs. vehicle control calc_rate->normalize plot Plot % inhibition vs. log[Inhibitor] normalize->plot fit_curve Fit data to a sigmoidal dose-response curve to determine IC50 plot->fit_curve

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Step-by-Step Methodology
  • Prepare Inhibitor Dilutions: Create a serial dilution series of 4-chloro-3-morpholin-4-yl-benzoic acid in DMSO. A 10-point, 3-fold dilution series starting from 100 µM is a good starting point.

  • Plate Setup:

    • To the appropriate wells of a 96-well plate, add 1 µL of each inhibitor dilution.

    • For control wells, add 1 µL of DMSO (0% inhibition, vehicle control).

    • For a background control, add 1 µL of DMSO (100% inhibition, no enzyme activity).

  • Enzyme Addition: Add 50 µL of the pre-determined concentration of Target Enzyme X in assay buffer to all wells except the background control. To the background wells, add 50 µL of assay buffer alone.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[16]

  • Reaction Initiation: Add 50 µL of the substrate (at a concentration equal to its Km) to all wells to start the reaction. The final volume is now 101 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation over time (e.g., every 30 seconds for 15 minutes) at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the kinetic trace.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal, 4-parameter fit) to determine the IC50 value.[19] Software like GraphPad Prism is commonly used for this analysis.[9]

Protocol 2: Elucidating the Mechanism of Action (MoA)

MoA studies are crucial for understanding how the inhibitor interacts with the enzyme and its substrate, which is vital for lead optimization in drug discovery.[11] This protocol involves measuring enzyme kinetics at various concentrations of both the inhibitor and the substrate.

MoA Study Design

G cluster_inhibitor Inhibitor Concentrations cluster_substrate Substrate Concentrations I0 0x IC50 (Vehicle) I1 0.5x IC50 matrix Matrix Experiment: Measure initial reaction rates for each [I] and [S] combination I0->matrix I2 1x IC50 I1->matrix I3 2x IC50 I2->matrix I4 5x IC50 I3->matrix I4->matrix S1 0.25x Km S2 0.5x Km S1->matrix S3 1x Km S2->matrix S4 2x Km S3->matrix S5 5x Km S4->matrix S6 10x Km S5->matrix S6->matrix analysis Data Analysis: Generate Michaelis-Menten plots for each inhibitor concentration. Create Lineweaver-Burk plot. matrix->analysis

Caption: Logical flow for a mechanism of action (MoA) study.

Step-by-Step Methodology
  • Experimental Setup: Design a matrix experiment where you vary the concentration of the substrate on the x-axis and have different fixed concentrations of the inhibitor for each data series. Use inhibitor concentrations relative to the previously determined IC50 (e.g., 0, 0.5x, 1x, 2x, 5x IC50).

  • Assay Performance: For each inhibitor concentration, perform a substrate titration curve. The experimental steps are similar to the IC50 determination, but here the substrate concentration is varied.

  • Data Analysis and Interpretation:

    • For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration [S]. This will generate a series of Michaelis-Menten curves.

    • From these curves, determine the apparent Vmax and apparent Km values at each inhibitor concentration.

    • To visualize the inhibition type, create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

      • Competitive Inhibition: Lines will intersect on the y-axis.[12]

      • Non-competitive Inhibition: Lines will intersect on the x-axis.[12]

      • Uncompetitive Inhibition: Lines will be parallel.

      • Mixed Inhibition: Lines will intersect in the second quadrant (off the axes).

Inhibition TypeEffect on KmEffect on VmaxLineweaver-Burk Plot Appearance
Competitive IncreasesUnchangedLines intersect on the y-axis
Non-competitive UnchangedDecreasesLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed Increases or DecreasesDecreasesLines intersect off the axes

Conclusion and Future Directions

This document outlines a standardized and robust methodology for characterizing the inhibitory activity of 4-chloro-3-morpholin-4-yl-benzoic acid against a chosen enzyme target. By first determining the IC50, researchers can quantify the compound's potency. Subsequent MoA studies provide critical insights into the binding mechanism, which is essential for any structure-activity relationship (SAR) studies and further drug development efforts.[11] The results from these assays form the foundation for more complex cell-based and in vivo studies to validate the compound's therapeutic potential.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • OMICS International. (n.d.). Journal of Cellular and Molecular Pharmacology - Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Thordarson, P. (2016, February 25). IC50 or cell viability experiment [Video]. YouTube. Retrieved from [Link]

  • Patsnap. (2025, May 9). Common Enzyme Inhibition Mechanisms Explained with Examples. Retrieved from [Link]

  • Da-Ta Biotech. (2024, June 16). Enzyme Kinetics: Factors & Inhibitor Effects. Retrieved from [Link]

  • BenchSci. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Enzyme kinetics and inhibition | Interaction and Interdependence | Biology HL | IB DP. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]

  • PLOS One. (2020, November 24). Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe. Retrieved from [Link]

  • PubMed. (2001, July 9). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

  • MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • MLO Online. (n.d.). Enzyme identified as new therapeutic target for “cold” tumors. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-(Morpholin-4-yl)benzoic acid. Retrieved from [Link]

  • MDPI. (2021, December 21). Current Status of the Use of Multifunctional Enzymes as Anti-Cancer Drug Targets. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

Sources

Application

how to dissolve 4-chloro-3-morpholin-4-yl-benzoic acid for in vitro assays

This application note details the protocol for solubilizing 4-chloro-3-morpholin-4-yl-benzoic acid , a substituted benzoic acid derivative often used as a scaffold in medicinal chemistry (e.g., for kinase or protein-prot...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for solubilizing 4-chloro-3-morpholin-4-yl-benzoic acid , a substituted benzoic acid derivative often used as a scaffold in medicinal chemistry (e.g., for kinase or protein-protein interaction inhibitors).

Abstract

Effective in vitro screening requires precise compound delivery. 4-chloro-3-morpholin-4-yl-benzoic acid presents a specific solubility challenge: it possesses a lipophilic core (chloro-phenyl) balanced by an ionizable carboxylic acid tail and a potentially polar morpholine ring. This guide provides a scientifically grounded workflow to maximize solubility while preventing compound precipitation (crash-out) in cell culture media.

Physicochemical Analysis & Solvent Strategy

Before handling the powder, understand the molecule's behavior in solution.

FeatureChemical PropertyImpact on Solubility
Acidic Group Carboxylic Acid (-COOH)pKa ≈ 3.5 – 4.5 . The molecule is neutral (insoluble) at acidic pH and anionic (soluble) at basic pH (pH > 6).
Basic Group Morpholine NitrogenpKa (conj. acid) < 4 .[1][2][3][4][5] Attached to the phenyl ring, the nitrogen lone pair is delocalized, reducing basicity. It will likely remain neutral at physiological pH (7.4).
Lipophilicity Chloro-substituentIncreases logP (hydrophobicity), necessitating an organic co-solvent (DMSO) for stock preparation.

The Strategy:

  • Stock Solution: Dissolve the neutral powder in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock.

  • Working Solution: Dilute into aqueous media. Critical: The final pH must be maintained above 7.0 to keep the carboxylic acid deprotonated (COO⁻), which significantly enhances aqueous solubility.

Protocol: Stock Solution Preparation

Objective: Prepare a stable, high-concentration stock (typically 10 mM to 50 mM).

Materials:

  • Compound: 4-chloro-3-morpholin-4-yl-benzoic acid (Solid powder).

  • Solvent: Anhydrous DMSO (Cell culture grade, ≥99.9%).

  • Vessel: Amber glass vial (to protect from light) with a PTFE-lined cap.

Step-by-Step:

  • Calculate Mass: Determine the mass required for your target concentration.

    • Formula:

      
      
      
    • Note: Verify the Molecular Weight (MW) on your specific batch (check for salt forms vs. free acid). The MW of the free acid is approx. 241.67 g/mol .

  • Weighing: Weigh the powder into the amber vial. Do not weigh directly into a volumetric flask as static charge can cause loss of this fine powder.

  • Solvation: Add the calculated volume of DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol: Preparation of Working Solutions (In Vitro)

Objective: Dilute the DMSO stock into cell culture media without precipitation.

The "Crash-Out" Risk: Adding a high volume of DMSO stock directly to media can cause local regions of high concentration, leading to immediate precipitation.

Workflow Diagram (Graphviz):

solubilization_workflow Powder Solid Compound Stock Stock Solution (10-50 mM) Powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Intermediate Intermediate Dilution (10x Conc. in Media) Stock->Intermediate 1:10 Dilution (Slow Addition) Final Final Assay Well (1x Conc., <0.5% DMSO) Intermediate->Final Add to Cells

Caption: Step-wise dilution strategy to prevent precipitation shock.

Step-by-Step Dilution:

  • Pre-warm Media: Ensure cell culture media (e.g., DMEM, RPMI) is at 37°C.

  • Intermediate Dilution (Recommended):

    • Instead of adding 1 µL of stock directly to 1000 µL of media, prepare a 10x or 100x intermediate in culture media.

    • Technique: Place the media in a tube and vortex while slowly piping the DMSO stock into the liquid vortex. This ensures rapid dispersion.

  • Visual Check: Hold the tube up to a light source. The solution must be clear. Turbidity or "cloudiness" indicates precipitation.

    • Troubleshooting: If cloudy, verify the pH of the media. If the compound is acidic, it may have lowered the pH locally. Add a buffer (HEPES, pH 7.4) to maintain alkalinity.

  • Final Addition: Add the intermediate solution to your assay wells.

Validation & Quality Control

Do not assume solubility; validate it.

MethodProcedureAcceptance Criteria
Visual Inspection Invert the plate/tube against a dark background.No visible crystals or turbidity.
Microscopy Examine the assay wells under 10x/20x objective.No needle-like crystals on the cell monolayer.
Absorbance Scan Measure OD at 600 nm (non-absorbing region).OD should be comparable to the vehicle (DMSO) blank. High OD indicates precipitation.

Safety & Handling (SDS Summary)

  • Hazards: Benzoic acid derivatives can be skin and eye irritants. The chloro- group adds potential sensitization risks.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • DMSO Permeability: DMSO penetrates skin instantly, carrying dissolved compounds with it. Never touch DMSO solutions of cytotoxic agents.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • BenchChem. (2025).[6][7] Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO. BenchChem Technical Support. Link

  • PubChem. (2025).[2][3][8] Compound Summary: 4-chloro-3-(morpholin-4-ylsulfonyl)benzoic acid (Structural Analog Data). National Library of Medicine. Link

Sources

Method

Application Notes &amp; Protocols for the In Vivo Administration of 4-chloro-3-morpholin-4-yl-benzoic acid

Prepared by: Gemini, Senior Application Scientist Introduction: A Strategic Framework for a Novel Chemical Entity This document emphasizes a logical, stepwise progression, beginning with the essential physicochemical ana...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Strategic Framework for a Novel Chemical Entity

This document emphasizes a logical, stepwise progression, beginning with the essential physicochemical analysis of the test compound, followed by vehicle selection, detailed administration procedures, and the design of a dose-range finding study. By following these guidelines, researchers can ensure data integrity, animal welfare, and the successful preclinical development of novel compounds like 4-chloro-3-morpholin-4-yl-benzoic acid.

Part 1: Physicochemical Characterization & Formulation Development

The journey from a synthesized compound to an in vivo experiment begins with understanding its physical and chemical properties. These characteristics dictate how the compound can be formulated for administration to an animal, which in turn significantly impacts its absorption, distribution, metabolism, and excretion (ADME).[4][5]

Essential Physicochemical Parameters

Before any in vivo work, the following parameters for 4-chloro-3-morpholin-4-yl-benzoic acid must be determined:

  • Solubility: The solubility of the compound in a variety of aqueous and organic solvents is the most critical initial parameter. This will determine if a solution, suspension, or more complex formulation is required. Benzoic acid itself has low water solubility, which can be pH-dependent.[2][6]

  • pKa: The acid dissociation constant will indicate the ionization state of the molecule at different physiological pH values, which affects its ability to cross biological membranes.[4][5]

  • LogP (Octanol-Water Partition Coefficient): This value provides an indication of the lipophilicity of the compound, which is a key predictor of its absorption and distribution in the body.[7]

Vehicle Selection: A Step-by-Step Protocol

The choice of a delivery vehicle is paramount for ensuring the compound is administered accurately and safely, without the vehicle itself causing toxicity or confounding the experimental results.[8][9]

Protocol for Vehicle Screening:

  • Initial Solubility Screen: Attempt to dissolve the compound at the highest desired concentration in a series of common, biocompatible solvents. Start with aqueous-based vehicles before moving to organic co-solvents or lipids.

  • Assess Stability: Once a potential vehicle is identified, the stability of the compound in that vehicle should be assessed over a relevant timeframe (e.g., a few hours at room temperature, 24 hours refrigerated) to ensure it does not degrade before or during administration.

  • Consider the Route of Administration: The chosen vehicle must be appropriate for the intended route. For example, oily vehicles are suitable for oral or intraperitoneal routes but not for intravenous administration.[8]

  • Evaluate Potential Toxicity: Be aware of the potential toxicity of the vehicle itself. For instance, high concentrations of DMSO can cause local irritation and systemic toxicity.[8]

Table 1: Common Vehicles for In Vivo Administration

VehicleProperties & Common UsesConsiderations
Sterile Water or Saline (0.9% NaCl) For water-soluble compounds. Isotonic and well-tolerated.[8]Not suitable for hydrophobic compounds.
Phosphate-Buffered Saline (PBS) Maintains pH stability for sensitive compounds.[8]Similar limitations to saline for hydrophobic compounds.
0.5-1% Methylcellulose or Carboxymethylcellulose (CMC) in Water Forms a suspension for water-insoluble compounds.[7]Requires uniform suspension before each administration.
Polyethylene Glycol 300/400 (PEG300/400) A co-solvent used to dissolve compounds with poor aqueous solubility.[7][8]Can cause toxicity at high doses.[8]
Dimethyl Sulfoxide (DMSO) A powerful solvent for highly lipophilic compounds.[7][8]Often used with other co-solvents. Can cause local irritation and has its own biological effects.[8]
Corn Oil / Sesame Oil For highly lipophilic compounds, suitable for oral or IP routes.[8]Cannot be used for intravenous administration.

Diagram 1: Vehicle Selection Workflow

This diagram illustrates the decision-making process for selecting an appropriate vehicle for a novel compound.

DRF_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Endpoint Prep Formulate Compound in Selected Vehicle Dosing Single Dose Administration (e.g., Day 0) Prep->Dosing Animals Acclimatize Animals (e.g., 7 days) Animals->Dosing Monitoring Daily Clinical Observations & Body Weight Measurement Dosing->Monitoring Endpoint Endpoint (e.g., Day 14) Monitoring->Endpoint Necropsy Gross Necropsy Endpoint->Necropsy Analysis Analyze Data: - Mortality - Body Weight Change - Clinical Signs Necropsy->Analysis MTD Determine MTD Analysis->MTD

Caption: Workflow of a dose-range finding study.

Part 4: Hypothetical Application in an Anti-Inflammatory Model

Given that many benzoic acid derivatives exhibit anti-inflammatory properties, a common and well-validated model to test the efficacy of 4-chloro-3-morpholin-4-yl-benzoic acid would be the carrageenan-induced paw edema model in rats or mice. [10][11][12]This model represents acute inflammation.

Experimental Outline:

  • Dose Selection: Based on the MTD determined in the DRF study, select 3-4 doses for the efficacy study (e.g., MTD/2, MTD/4, MTD/8).

  • Procedure:

    • Animals are pre-treated with the vehicle, a positive control (e.g., Indomethacin), or various doses of the test compound via the selected route (e.g., oral gavage).

    • After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan is administered to the hind paw to induce inflammation.

    • Paw volume is measured at baseline and at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Endpoint: The primary endpoint is the reduction in paw edema (swelling) in the compound-treated groups compared to the vehicle control group.

Diagram 3: Hypothetical Inflammatory Signaling Pathway

This diagram shows a simplified representation of a pro-inflammatory signaling pathway that could be a target for a novel anti-inflammatory compound.

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Carrageenan) Receptor Toll-like Receptor (TLR) Stimulus->Receptor CellMembrane Cell Membrane MyD88 MyD88 Receptor->MyD88 IKK IKK Complex MyD88->IKK NFkB_complex NF-κB / IκBα IKK->NFkB_complex phosphorylates IκBα NFkB NF-κB NFkB_complex->NFkB releases DNA DNA NFkB->DNA translocates to nucleus Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Test_Compound 4-chloro-3-morpholin-4-yl-benzoic acid Test_Compound->IKK Inhibits?

Caption: Potential site of action in a signaling pathway.

References

  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (2019, September 15). Vertex AI Search.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014, May 15). UBC Animal Care Services.
  • Intraperitoneal Injection in Rats | Animals in Science. Queen's University.
  • SOP 7.8 - Gavage Techniques in Small Animals (Mice). (2013, July 11). Queen's University.
  • Oral Gavage in the Mouse. (2016, October 26). FSU Office of Research - Florida State University.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). MDPI.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. (2021, September 21). Washington State University.
  • SOP: Mouse Oral Gavage. (2017, December 12). Virginia Tech.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). PubMed.
  • Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research.
  • LAB_021 Oral Gavage in Mice and Rats. Research support.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras.
  • SOP: Intraperitoneal Injections in the Rat. (2017, December 12). Research and Innovation | Virginia Tech.
  • Injection Techniques, Restraint, & Handling for Mice and Rats.
  • Intraperitoneal Injection in the Rat. Research Animal Training.
  • Technical Support Center: Optimizing In Vivo Dosing of Novel Benzamide Derivatives. Benchchem.
  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate.
  • Pharmacokinetics. (2019, July 15).
  • Animal Research Protocols Involving Hazardous Chemicals. Stanford Environmental Health & Safety.
  • Percutaneous absorption of nicotinic acid, phenol, benzoic acid and triclopyr butoxyethyl ester through rat and human skin in vitro: further validation of an in vitro model by comparison with in vivo data. PubMed.
  • Pharmacokinetics Overview-(What the Body Does to the Drug). LearnPICU.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • 4-(Morpholin-4-yl)benzoic acid Properties. EPA.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023, November 9). MDPI.
  • 4-Chloro-3-Nitro Benzoic Acid. SDI.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.
  • Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. PMC.
  • Chemical Containment Levels for Animal Administration May 2023 Final.docx. Boston University.
  • Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: uses, exposure, and controversy. CABI Digital Library.
  • 1 human health summary. Regulations.gov.

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Application

Application Notes and Protocols: Investigating the Potential of 4-chloro-3-morpholin-4-yl-benzoic acid in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are a hypothetical guide based on the known activities of structurally similar compounds. As of th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a hypothetical guide based on the known activities of structurally similar compounds. As of the latest literature review, 4-chloro-3-morpholin-4-yl-benzoic acid has not been specifically characterized as an anti-cancer agent. This document is intended to provide a scientifically grounded framework for its initial investigation, drawing parallels from established research on related molecular scaffolds. All experimental work should be preceded by a thorough literature search for any new data on this specific compound.

Introduction and Scientific Rationale

The morpholine moiety is a privileged scaffold in medicinal chemistry, notably present in numerous kinase inhibitors. Its presence in the structure of 4-chloro-3-morpholin-4-yl-benzoic acid, combined with a benzoic acid functional group, suggests a potential for interaction with key signaling pathways implicated in cancer. Benzoic acid derivatives themselves have been explored for a range of anti-cancer properties.[1][2][3]

The core hypothesis for investigating this compound is its potential to act as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The morpholine ring is a critical pharmacophore in many well-characterized PI3K inhibitors, where it often forms crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[4] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5]

Alternatively, some morpholinobenzoic acid derivatives have shown antiproliferative activity through the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline phospholipid metabolism in cancer.[6][7][8]

This document will primarily focus on the hypothesis of 4-chloro-3-morpholin-4-yl-benzoic acid as a potential PI3K inhibitor, providing a roadmap for its initial preclinical evaluation.

Proposed Mechanism of Action: PI3K Inhibition

We hypothesize that 4-chloro-3-morpholin-4-yl-benzoic acid may function as an ATP-competitive inhibitor of Class I PI3K isoforms. The morpholine group is proposed to interact with the hinge region of the kinase domain, while the substituted benzoic acid moiety could occupy the affinity pocket, potentially conferring selectivity for specific PI3K isoforms. Inhibition of PI3K would block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream effectors like AKT and mTOR.[4][9]

Proposed Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion Inhibitor 4-chloro-3-morpholin-4-yl -benzoic acid Inhibitor->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

In Vitro Evaluation Protocols

The initial in vitro assessment is crucial to determine the biological activity of 4-chloro-3-morpholin-4-yl-benzoic acid. The following protocols provide a step-by-step guide for preliminary screening.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of the compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).[8][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • 4-chloro-3-morpholin-4-yl-benzoic acid (dissolved in DMSO to create a stock solution).

  • MTT or resazurin-based cell viability assay kits.

  • 96-well cell culture plates.

  • Multichannel pipette and plate reader.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 4-chloro-3-morpholin-4-yl-benzoic acid in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the wells and add the medium containing different concentrations of the compound. Incubate the plate for 48-72 hours.

  • Viability Assessment: Add the MTT or resazurin reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Experimental Workflow: Cell Viability Assay

Workflow_Cell_Viability A Seed cancer cells in 96-well plates B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of 4-chloro-3-morpholin-4-yl-benzoic acid C->D E Incubate for 48-72h D->E F Add viability reagent (e.g., MTT) E->F G Incubate and measure absorbance/fluorescence F->G H Calculate IC50 value G->H

Caption: Workflow for determining the IC50 of the test compound.

Western Blot Analysis for Pathway Modulation

Objective: To confirm the inhibition of the PI3K/AKT signaling pathway.

Materials:

  • Cancer cells treated with 4-chloro-3-morpholin-4-yl-benzoic acid at concentrations around the IC50 value.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against p-AKT (Ser473), total AKT, p-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Protein electrophoresis and transfer apparatus.

Protocol:

  • Cell Lysis: Treat cells with the compound for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in the phosphorylation status of AKT and mTOR upon treatment.

In Vivo Efficacy Studies

Should the in vitro data demonstrate promising anti-proliferative activity and on-target pathway modulation, the next step is to evaluate the in vivo efficacy of 4-chloro-3-morpholin-4-yl-benzoic acid in a preclinical cancer model.

Xenograft Mouse Model

Objective: To assess the anti-tumor efficacy of the compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Cancer cell line that showed sensitivity in vitro.

  • 4-chloro-3-morpholin-4-yl-benzoic acid formulated for in vivo administration (e.g., in a solution of DMSO, Tween 80, and saline).

  • Calipers for tumor measurement.

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into control and treatment groups.

  • Compound Administration: Administer the compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Illustrative In Vivo Efficacy Data
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound A (low dose)25875 ± 12030
Compound A (high dose)50500 ± 9060
Positive Control-450 ± 8064

This table presents hypothetical data for illustrative purposes only.

Conclusion and Future Directions

The provided protocols outline a foundational strategy for the initial investigation of 4-chloro-3-morpholin-4-yl-benzoic acid as a potential anti-cancer agent, with a primary focus on its hypothesized role as a PI3K inhibitor. Positive results from these studies would warrant further investigation, including:

  • Kinase Profiling: To determine the selectivity of the compound against a panel of kinases.

  • Pharmacokinetic Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Toxicity Studies: To evaluate the safety profile of the compound in vivo.

The exploration of novel small molecules like 4-chloro-3-morpholin-4-yl-benzoic acid is essential for the continued development of new cancer therapeutics. While its specific activity remains to be elucidated, the structural motifs present in this compound provide a strong rationale for its investigation.

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry.

  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed.

  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors | Request PDF. ResearchGate.

  • The chemical structures of morpholino-based heterocyclic PI3K inhibitors. ResearchGate.

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. National Institutes of Health.

  • Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. PubMed.

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed.

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI.

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Polish Academy of Sciences.

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health.

  • CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers.

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed.

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.

  • 4-[3,5-Bis(trimethylsilyl)benzamido] Benzoic Acid Inhibits Angiogenesis in Colon Cancer Through Reduced Expression of Vascular Endothelial Growth Factor. PubMed.

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed.

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. National Institutes of Health.

  • Treatment of cancer using benzoic acid derivatives. Google Patents.

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica.

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Method

Application Note: Standard Operating Procedure for Handling 4-Chloro-3-morpholin-4-yl-benzoic Acid

Abstract & Compound Profile 4-Chloro-3-morpholin-4-yl-benzoic acid (CAS: 886501-46-8) is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical intermediates, particularly for kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

4-Chloro-3-morpholin-4-yl-benzoic acid (CAS: 886501-46-8) is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and antimicrobial agents. Its structure features a benzoic acid moiety (providing a handle for amide coupling or esterification), a chlorine atom at the para-position (offering potential for palladium-catalyzed cross-coupling), and a morpholine ring at the meta-position (enhancing aqueous solubility and pharmacokinetic properties of downstream analogs).

This guide defines the critical protocols for the safe handling, solubilization, and synthetic application of this compound, ensuring high-fidelity experimental results.

Chemical Identity Table
PropertySpecification
IUPAC Name 4-Chloro-3-(morpholin-4-yl)benzoic acid
Common Synonyms 3-Morpholino-4-chlorobenzoic acid; 4-Chloro-3-morpholinobenzoic acid
CAS Number 886501-46-8
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Appearance Pale yellow to off-white crystalline solid
pKa (Calculated) ~3.5 (Carboxylic acid), ~5.2 (Morpholine conjugate acid)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (neutral pH)

Health, Safety, and Environment (HSE) Protocols

Hazard Classification: While specific toxicological data for this intermediate is limited, structural analogs (chlorobenzoic acids and morpholines) suggest it should be treated as an Irritant (Category 2) and potentially Harmful by Ingestion (Category 4) .

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 particulate respirator or work within a certified chemical fume hood (essential for powders).

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm); double-gloving recommended during weighing.

  • Body: Flame-resistant lab coat and closed-toe shoes.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated) to prevent slow decarboxylation or oxidation over long periods.

  • Environment: Hygroscopic. Store under inert gas (Nitrogen or Argon) in a desiccator.

  • Incompatibility: Strong oxidizing agents, strong bases.

Solubility & Reconstitution Strategy

The zwitterionic nature of the amino-acid motif influences its solubility profile. The morpholine nitrogen can accept a proton, while the carboxylic acid can donate one, creating pH-dependent solubility.

Solvent Selection Decision Tree

Solubility_Workflow cluster_legend Key Start Start: 4-Chloro-3-morpholin-4-yl-benzoic acid (Solid Powder) Goal Define Application Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Synthesis Chemical Synthesis (Coupling/Reaction) Goal->Synthesis DMSO Dissolve in 100% DMSO (Max conc: ~50-100 mM) BioAssay->DMSO Standard Aq_Buffer Aqueous Buffer? BioAssay->Aq_Buffer Alternative Basic_Sol Use Basic Organic Solvents (DMF, NMP, Pyridine) Synthesis->Basic_Sol Amide Coupling Alcohol Use Alcohols (MeOH, EtOH) Synthesis->Alcohol Esterification Aq_Buffer->DMSO No (Precipitation Risk) Aq_Buffer->Basic_Sol Requires pH > 8 (Use NaOH/PBS) Legend1 Action Legend2 Decision Legend3 Outcome

Figure 1: Solubility decision matrix. Note that aqueous solubility is poor at neutral pH due to the lipophilic chloro-phenyl core; basic pH is required to ionize the carboxylic acid for aqueous stability.

Reconstitution Protocol (Stock Solution)
  • Weighing: Weigh the compound in a tared glass vial. Avoid using plastic weigh boats if static is observed; use anti-static guns if necessary.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 10–50 mM .

    • Calculation: For 10 mg (0.041 mmol), add 820 µL DMSO for a 50 mM solution.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage of Stock: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

Synthetic Application: Amide Coupling Protocol

The most common utilization of 4-chloro-3-morpholin-4-yl-benzoic acid is as an acylating agent. Due to the steric bulk of the ortho-chloro and meta-morpholine groups, standard coupling conditions may require optimization.

Mechanistic Insight

The chlorine atom at the 4-position exerts an electron-withdrawing effect, slightly increasing the acidity of the carboxylic acid. However, the morpholine ring is electron-donating (via resonance) and bulky. HATU is recommended over EDC/NHS to drive the reaction to completion by stabilizing the active ester intermediate.

Protocol: HATU-Mediated Coupling

Reagents:

  • Acid: 4-Chloro-3-morpholin-4-yl-benzoic acid (1.0 equiv)[1]

  • Amine: Target amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under Nitrogen, dissolve the Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15–30 minutes to form the activated At-ester.

  • Amine Addition: Add the Target Amine (1.1 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[2]

    • Note: If conversion is slow, heat to 50°C. The ortho-Cl steric hindrance is minimal but the meta-morpholine can hinder approach if the amine is also bulky.

  • Work-up: Dilute with Ethyl Acetate. Wash with saturated NaHCO₃ (remove unreacted acid), water, and brine. Dry over Na₂SO₄ and concentrate.

Synthetic Workflow Diagram

Synthesis_Workflow Input Acid (1.0 eq) + DMF Activation Add DIPEA (3.0 eq) Add HATU (1.2 eq) (Stir 15 min) Input->Activation Intermediate Activated Ester (In situ) Activation->Intermediate Addition Add Amine (1.1 eq) Intermediate->Addition Reaction Stir RT (4-16h) Monitor LC-MS Addition->Reaction Workup Extract: EtOAc Wash: NaHCO3 Reaction->Workup

Figure 2: HATU-mediated amide coupling workflow optimized for steric considerations.

Quality Control & Analytical Methods

To ensure the integrity of the starting material or synthesized product, use the following validated HPLC method.

HPLC/LC-MS Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Aromatic) and 280 nm
Mass Spec ESI Positive Mode (Look for [M+H]⁺ = 242.1)

Expected Retention: Due to the morpholine (polar) and carboxylic acid, the compound will elute earlier than unsubstituted chlorobenzoic acid. Expect RT ~3.5–5.0 min depending on dead volume.

Waste Disposal

  • Halogenated Waste: This compound contains Chlorine. All reaction mixtures and stock solutions must be disposed of in Halogenated Organic Solvent Waste containers.

  • Aqueous Waste: Aqueous washes from work-up (containing traces of the compound) should be treated as hazardous chemical waste, not poured down the drain, due to the bioactive potential of morpholine derivatives.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Chlorobenzoic acid (Structural Analog). Retrieved from [Link]

Sources

Application

Application Note: High-Purity Isolation of 4-Chloro-3-(morpholin-4-yl)benzoic Acid

This Application Note provides a rigorous, multi-modal purification strategy for 4-chloro-3-(morpholin-4-yl)benzoic acid . The protocols are designed to address the specific physicochemical properties of this amphoteric...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, multi-modal purification strategy for 4-chloro-3-(morpholin-4-yl)benzoic acid . The protocols are designed to address the specific physicochemical properties of this amphoteric scaffold, ensuring the removal of common synthetic byproducts such as unreacted morpholine, regioisomers, and inorganic salts.

Introduction & Chemical Context

4-Chloro-3-(morpholin-4-yl)benzoic acid is a critical intermediate in the synthesis of kinase inhibitors and other pharmacological agents. Its structure features three distinct functional domains that dictate its purification logic:

  • Carboxylic Acid (C1): Provides solubility in basic aqueous media (

    
    ).
    
  • Morpholine Ring (C3): A weakly basic amine (

    
     due to aryl conjugation).
    
  • Chloro-Substituent (C4): Lipophilic, electron-withdrawing group.

Target Impurity Profile: Depending on the synthesis route (e.g.,


 of 3-fluoro-4-chlorobenzoic acid or Buchwald-Hartwig coupling), common impurities include:
  • Unreacted Morpholine: Highly water-soluble, basic.

  • Precursor Acids: 3-fluoro-4-chlorobenzoic acid or 3-amino-4-chlorobenzoic acid.

  • Regioisomers: 4-morpholino-3-chlorobenzoic acid (rare but possible in

    
    ).
    
  • Pd/Inorganic Salts: If catalytic coupling was used.

Core Purification Strategy: The "Switchable" Solubility Protocol

The most robust method for purifying this compound exploits its amphoteric nature. By manipulating pH, we can selectively solubilize the product while sequestering impurities in the opposite phase.

Phase 1: Acid-Base Extraction (The Workhorse)

This protocol removes neutral organic impurities and unreacted morpholine (which remains water-soluble in basic conditions but does not extract into organics as efficiently as neutral lipophiles).

Reagents:

  • Sodium Hydroxide (1M NaOH)

  • Hydrochloric Acid (1M and 6M HCl)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (Saturated NaCl)

Protocol:

  • Dissolution: Suspend the crude solid in 1M NaOH (10 mL per gram of solid). Stir until fully dissolved. The solution should be pH > 10.[1]

    • Mechanism:[2][3] The carboxylic acid is deprotonated (

      
      ), forming a highly water-soluble sodium benzoate salt.
      
  • Organic Wash (Impurity Removal): Extract the basic aqueous layer with EtOAc (2 x 5 mL/g).

    • Action: Discard the organic layer. This removes neutral organic impurities (e.g., unreacted aryl halides, non-acidic byproducts).

  • Precipitation (Target Isolation):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Critical Endpoint: Target pH 3.5 – 4.0 .

    • Why this pH? This is the approximate isoelectric point where the molecule is neutral (

      
      ). Going too low (pH < 1) may protonate the morpholine nitrogen (
      
      
      
      ), potentially re-solubilizing the compound as a hydrochloride salt.
  • Filtration: Collect the resulting white/off-white precipitate via vacuum filtration. Wash the filter cake with cold water (3x) to remove residual salts (NaCl) and morpholine hydrochloride.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Visualization: Acid-Base Workflow

AcidBaseExtraction Crude Crude Mixture (Solid) NaOH Add 1M NaOH (pH > 10) Crude->NaOH Soln Basic Aqueous Solution (Product as Benzoate) NaOH->Soln Wash Wash with EtOAc Soln->Wash OrgLayer Organic Layer (Discard Neutral Impurities) Wash->OrgLayer Remove AqLayer Aqueous Layer (Contains Product) Wash->AqLayer Acidify Acidify to pH 3.5 - 4.0 (with HCl) AqLayer->Acidify Ppt Precipitate Forms (Neutral Species) Acidify->Ppt Filter Filter & Wash (Cold Water) Ppt->Filter

Caption: Logical flow for the selective isolation of the amphoteric benzoic acid derivative using pH manipulation.

Phase 2: Recrystallization (Polishing)[4]

If the Acid-Base extraction yields >95% purity but trace colored impurities or regioisomers persist, recrystallization is required.

Solvent System: Ethanol/Water (Best for yield) or Methanol (Best for purity).

Protocol:

  • Solvent Choice: 95% Ethanol is the starting solvent.

  • Dissolution: Place the dried solid in a flask equipped with a reflux condenser. Add 95% Ethanol (approx. 5-7 mL/g). Heat to reflux.

    • Note: If the solid does not dissolve completely at reflux, add Ethanol in 1 mL increments.

  • Hot Filtration (Optional): If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a pre-heated glass funnel.

  • Crystallization:

    • Remove from heat and allow to cool to room temperature slowly (over 1-2 hours).

    • Once at room temperature, move to an ice bath (0°C) for 30 minutes.

    • Anti-Solvent Method: If crystallization is poor, add warm water dropwise to the hot ethanol solution until a faint turbidity persists, then cool.

  • Collection: Filter the crystals. Wash with cold 50% Ethanol/Water.

Analytical Validation & Data

To ensure the protocol's success, compare your isolated material against these standard metrics.

Expected Physicochemical Data
PropertyValue / ObservationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 198°C – 202°C (Decomp.)Capillary MP

NMR (DMSO-

)

12.8 (br s, 1H, COOH), 7.8 (d, 1H), 7.6 (s, 1H), 7.5 (d, 1H), 3.7 (m, 4H), 3.1 (m, 4H)
400 MHz NMR
HPLC Purity > 98.5% (Area %)C18 Column, ACN/Water + 0.1% TFA
Solubility Soluble in DMSO, MeOH; Insoluble in Water (neutral pH)Solubility Test
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oiling Out Impurities preventing crystal lattice formation.Re-dissolve in EtOAc, wash with brine, dry, and retry recrystallization. Use a seed crystal.
Low Yield pH during precipitation was too low (< 1.5).Adjust pH back to 3.5–4.0 using dilute NaOH. The HCl salt may be soluble.
Colored Product Oxidation products of morpholine/aniline.Add activated charcoal (5 wt%) to the hot recrystallization solution, stir for 5 min, and hot filter.

Advanced Purification: Flash Chromatography

For cases where regioisomers (e.g., 4-morpholino-3-chlorobenzoic acid) are present, extraction and recrystallization may fail.

Stationary Phase: Silica Gel (40-63


) or C18 Reverse Phase.
Mobile Phase (Normal Phase):  DCM : Methanol (95:5 to 90:10) + 1% Acetic Acid.
  • Note: The acetic acid is crucial to prevent "streaking" of the carboxylic acid on silica.

Mobile Phase (Reverse Phase - Preferred):

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 60% B over 20 minutes.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12109595, 3-Fluoro-4-morpholinobenzoic acid. Retrieved from [Link]

    • Context: Provides physicochemical property data for the fluoro-analog, serving as a baseline for solubility and handling of the chloro-deriv
  • Organic Syntheses. (1955). 2-Chloroethyl benzoate and general esterification protocols. Organic Syntheses, Coll. Vol. 3, p.167. Retrieved from [Link]

    • Context: Foundational techniques for handling benzoic acid deriv
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: Authoritative source for standard acid-base extraction protocols and recrystallization solvent selection for amino-benzoic acids.
  • Context: Safety and handling data for closely related chlorobenzoic acid derivatives used in the synthesis of the target.
  • MDPI. (2021). Synthesis and Evaluation of 4-morpholino-3-nitrobenzhydrazide derivatives. Molecules. Retrieved from [Link]

    • Context: Describes the synthesis and purification (acidification/filtration)

Sources

Method

Formulation Strategy for 4-Chloro-3-Morpholin-4-yl-Benzoic Acid in Preclinical Studies

Part 1: Introduction & Physicochemical Profiling[1][2][3][4] Executive Summary 4-chloro-3-morpholin-4-yl-benzoic acid (CMBA) presents a classic formulation challenge common in early-stage drug discovery: balancing the li...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Physicochemical Profiling[1][2][3][4]

Executive Summary

4-chloro-3-morpholin-4-yl-benzoic acid (CMBA) presents a classic formulation challenge common in early-stage drug discovery: balancing the lipophilicity required for membrane permeability with the aqueous solubility needed for intravenous (IV) dosing.[1][2][3]

Structurally, CMBA possesses an ionizable carboxylic acid tail (


) and a weakly basic N-aryl morpholine core (

).[1][2][3] This zwitterionic potential—dominated by the anionic character at physiological pH—dictates that pH manipulation and in-situ salt formation are the primary levers for solubility enhancement.[2]

This guide provides three validated protocols for formulating CMBA for preclinical species (Mouse, Rat, Dog), focusing on maximizing exposure while minimizing vehicle-related tolerability issues.[1][2][3]

Compound Properties (In Silico & Empirical)
PropertyValue (Est.)Implication for Formulation
Molecular Weight 241.67 g/mol Small molecule; rapid diffusion.[1][2][3]
LogP 2.2 – 2.8Moderate lipophilicity; good permeability expected.[1][2][3]
Acidic

~4.2 (COOH)Soluble at pH > 6.0 as a carboxylate salt.[1][2][3]
Basic

~2.5 (N-Aryl)Weakly basic; negligible protonation at neutral pH.[1][2][3]
Aqueous Solubility < 0.1 mg/mL (pH 2)Poor solubility in gastric fluids (precipitation risk).[1][2][3]
Salt Solubility > 20 mg/mL (pH 8)Excellent solubility as Na+ or Meglumine salt.[1][2][3]

Part 2: Formulation Decision Logic

The following decision tree illustrates the logical flow for selecting the appropriate vehicle based on the study type and required dose.

FormulationLogic Start Study Requirement Route Route of Administration? Start->Route IV Intravenous (IV) (PK / Efficacy) Route->IV PO Oral (PO) (Tox / Chronic Efficacy) Route->PO DoseIV Target Dose? IV->DoseIV FormPO Bioavailability Goal? PO->FormPO LowIV < 10 mg/kg DoseIV->LowIV Low HighIV > 10 mg/kg DoseIV->HighIV High Sol1 Protocol A: In-Situ Sodium Salt (Saline/PBS) LowIV->Sol1 Sol2 Protocol B: Cosolvent System (10% DMSO / 20% HP-b-CD) HighIV->Sol2 MaxExp Max Exposure (Solubility Limited) FormPO->MaxExp HighDose High Dose Safety (Tolerability) FormPO->HighDose Veh1 Protocol C: Lipid Solution (Labrafil/Corn Oil) MaxExp->Veh1 Veh2 Protocol D: Standard Suspension (0.5% MC / 0.1% Tween 80) HighDose->Veh2

Figure 1: Decision tree for selecting the optimal vehicle based on route and dose requirements.

Part 3: Detailed Experimental Protocols

Protocol A: High-pH In-Situ Salt Solution (IV Bolus)

Best for: IV PK studies, low-dose efficacy (up to 20 mg/kg).[1][2][3] Mechanism: Converts the insoluble acid form into the soluble sodium carboxylate salt using stoichiometry.[3]

Materials
  • CMBA (Micronized powder preferred)[1][2][3]

  • 1N NaOH (Sodium Hydroxide) sterile solution[1][2][3]

  • 0.9% Saline (NaCl) or PBS[1][2][3]

  • pH Meter (Micro-electrode)[1][2][3]

Step-by-Step Procedure
  • Weighing: Weigh the required amount of CMBA into a sterile glass vial (e.g., 20 mg for a 10 mL batch at 2 mg/mL).

  • Wetting: Add 5% of the total volume of Sterile Water for Injection .[1][3] Vortex briefly to wet the powder.[1][3]

  • Salt Formation:

    • Calculate the molar equivalent of NaOH. (1 mole CMBA requires 1.05 moles NaOH).[1][3]

    • Slowly add 1N NaOH under continuous stirring.

    • Observation: The cloudy suspension should turn clear as the pH rises above 6.5.[3]

  • Buffering: Once clear, check pH. It will likely be high (~9-10).[1][2][3]

  • Adjustment: Slowly add 0.1N HCl or Phosphate Buffer to lower the pH to 7.4 – 8.0 . Caution: Do not drop below pH 7.0 or precipitation may occur.[2][3]

  • Dilution: Bring to final volume with 0.9% Saline.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter into a sterile dosing vial.

Protocol B: Cosolvent/Cyclodextrin "Universal" Vehicle (IV/IP/PO)

Best for: Compounds prone to precipitation upon dilution; high-dose IV infusion.[1][2][3] Mechanism: Cyclodextrins encapsulate the lipophilic core, while DMSO ensures initial solubilization.[1][3]

Materials
  • CMBA[1][2][3]

  • Dimethyl Sulfoxide (DMSO), Anhydrous[1][2][3]

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)[1][2][3][4]

  • Sterile Water[2][3]

Step-by-Step Procedure
  • Stock Preparation: Dissolve CMBA in 100% DMSO to create a 50 mg/mL stock solution . (Solution must be crystal clear).

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water.[1][2][3]

  • Compounding:

    • Target Final Composition: 5% DMSO / 20% HP-β-CD / 75% Water .

    • While vortexing the HP-β-CD solution rapidly, slowly pipette the DMSO stock into the vortex vortex.[1][2]

    • Critical: Add DMSO into the aqueous phase, not vice-versa, to prevent local precipitation.[1][3]

  • Sonication: Sonicate for 5-10 minutes to ensure equilibrium of the inclusion complex.

  • QC: Visually inspect for Tyndall effect (haziness). If clear, filter sterilize (0.22 µm PES).[1][2][3]

Protocol C: Standard Toxicology Suspension (Oral)

Best for: Maximum Tolerated Dose (MTD) studies, 7-14 day repeat-dose toxicity.[1][2][3] Mechanism: Stable suspension ensures dose homogeneity without risking precipitation in the stomach.[3]

Materials
  • CMBA (Jet-milled/Micronized, d90 < 10 µm)[1][2][3]

  • Methylcellulose (MC) 400 cP[1][2][3]

  • Tween 80 (Polysorbate 80)[1][2][3]

Step-by-Step Procedure
  • Vehicle Prep (0.5% MC / 0.1% Tween 80):

    • Heat 1/3 of the required water to 80°C.[3]

    • Disperse MC powder into hot water.[1][2][3] Agitate until wetted.[1][2][3]

    • Add remaining cold water and Tween 80.[1][2][3] Stir overnight at 4°C to hydrate fully.

  • Compound Levigation:

    • Place CMBA powder in a mortar.[1][2][3]

    • Add a small amount of the vehicle (1:1 ratio) to create a smooth paste.[1][2][3] Grind well to break agglomerates.[2][3]

  • Dilution:

    • Geometric dilution: Gradually add more vehicle while triturating.[1][2][3]

    • Transfer to a calibrated cylinder and adjust to final volume.[1][2][3]

  • Homogenization: High-shear homogenization (e.g., Polytron) for 2 minutes is recommended for doses > 100 mg/kg.[1][2][3]

  • Resuspendability: Verify that the suspension re-disperses easily after standing for 4 hours.

Part 4: Stability & Quality Control[1][2][3]

Stability Assessment Workflow

Before starting in-vivo studies, perform a "stress test" on the formulation.[1][2]

StabilityWorkflow Prep Prepare Formulation (T=0) Split Split Samples Prep->Split RT Room Temp (25°C) Split->RT Ref Refrigerated (4°C) Split->Ref Body Body Temp (37°C) Split->Body Check4 4 Hours (Dosing Window) RT->Check4 Check24 24 Hours (Next Day) Ref->Check24 Body->Check4 Analysis Analysis: 1. Visual (Precipitation?) 2. HPLC (Purity/Conc) 3. pH Drift Check4->Analysis Check4->Analysis Check24->Analysis

Figure 2: Short-term stability workflow to validate formulation integrity prior to dosing.

QC Specifications (Acceptance Criteria)
ParameterMethodAcceptance Criteria
Appearance VisualClear (IV) or Homogeneous (PO). No visible particulates.[1][2][3]
Concentration HPLC-UV± 10% of nominal target.
pH PotentiometricIV: 7.0 – 8.5; PO: 3.0 – 9.0
Osmolality Freezing Point280 – 320 mOsm/kg (Isotonic for IV).[1][2][3]

References

  • Bastin, R. J., et al. (2000).[1][3] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1][2][3] Link[1][2][3]

  • Strickley, R. G. (2004).[1][2][3] "Solubilizing Excipients in Oral and Injectable Formulations." Pharmaceutical Research, 21(2), 201-230.[1][2][3] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][3] "Pharmaceutical Applications of Cyclodextrins: Basic Science and Product Development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3] Link

  • FDA Guidance for Industry. (2008). "Safety Testing of Drug Metabolites." (Provides context on vehicle selection for tox studies). Link

  • Lipinski, C. A. (2000).[1][2][3] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2][3] Link[1][2][3]

Disclaimer: This protocol is for research purposes only. All formulations must be tested for sterility and endotoxins before in-vivo administration.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid

Welcome to the technical support center for the synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance yield, improve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance yield, improve purity, and troubleshoot common issues encountered during this synthesis. Our approach is rooted in first principles of organic chemistry, providing not just solutions, but the mechanistic reasoning behind them.

Part 1: Understanding the Core Reaction

The synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid is fundamentally a Nucleophilic Aromatic Substitution (SNA_r_) reaction. In this process, the nucleophilic secondary amine (morpholine) displaces a halide on the aromatic ring. The success of this reaction is highly dependent on the electronic properties of the aryl halide.

The presence of an electron-withdrawing group (EWG), such as the carboxylic acid (-COOH) group on the benzoic acid ring, is critical. This group activates the ring towards nucleophilic attack by withdrawing electron density, making the carbon atom attached to the leaving group more electrophilic.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2]

SNAr_Mechanism

Understanding this mechanism is key to troubleshooting. The formation of the Meisenheimer complex is typically the rate-determining step, and optimizing conditions to favor its formation and subsequent stabilization is the primary goal for improving yield.[1]

Part 2: Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently below 50%. What are the most critical parameters to investigate for yield improvement?

Low yield is the most frequent issue. It rarely stems from a single cause but rather a combination of suboptimal parameters. A systematic approach is essential.

Troubleshooting_Workflow

A: Your investigation should be prioritized as follows:

  • Reaction Conditions (Solvent, Base, Temperature): This is the most impactful area for optimization.

    • Solvent: The choice of solvent is critical. Aprotic polar solvents are generally preferred as they can solvate the Meisenheimer complex and do not interfere with the nucleophile. Studies have shown that THF can be a highly efficient solvent for this type of nucleophilic aromatic substitution.[3] Other common choices include DMSO, DMF, and NMP.

    • Base: A base is required to deprotonate the morpholine nitrogen (increasing its nucleophilicity) and to neutralize the H-X acid formed during the reaction. Inorganic bases like K₂CO₃ or Cs₂CO₃ are effective.[4] The choice of base can significantly influence reaction rate and side product formation.

    • Temperature: The reaction often requires heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition and byproduct formation. A typical range is 80-120 °C, but this should be optimized empirically. Start lower and gradually increase while monitoring via TLC or HPLC.

  • Leaving Group Choice: The nature of the halogen at the 3-position is crucial. For SNA_r_ reactions, the reactivity order is F > Cl > Br > I.[1] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawal of fluorine. If you are using 3,4-dichlorobenzoic acid, consider switching to 4-chloro-3-fluorobenzoic acid as the starting material, which can dramatically increase the reaction rate and yield.

  • Workup and Purification Losses: Significant product can be lost during isolation.

    • pH Adjustment: 4-chloro-3-morpholin-4-yl-benzoic acid is amphoteric. During workup, ensure you are adjusting the pH correctly to precipitate your product. To isolate the carboxylic acid, the aqueous layer should be acidified (typically to pH 2-3) to ensure complete precipitation before filtration.[5]

    • Recrystallization: Using an excessive amount of solvent during recrystallization is a common cause of low isolated yield.[6] Carefully select a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.

ParameterRecommendationRationale
Starting Material 4-chloro-3-fluorobenzoic acidFluorine is a superior leaving group in SNA_r_ due to its high electronegativity, activating the ring for nucleophilic attack.[1][2]
Solvent THF, DMSO, or DMFAprotic polar solvents stabilize the charged Meisenheimer intermediate without protonating the nucleophile.[3]
Base K₂CO₃ or Cs₂CO₃Non-nucleophilic inorganic bases effectively neutralize the acid byproduct without competing in the main reaction.[4]
Temperature 80-120 °C (Optimize)Provides sufficient energy to overcome the activation barrier. Monitor for decomposition at higher temperatures.
Workup pH Acidify to pH 2-3Ensures complete protonation of the carboxylate, leading to maximum precipitation of the final product from the aqueous phase.[5][6]
Q2: I am observing persistent impurities in my NMR/LC-MS. What are they likely to be and how can I prevent them?

A: Impurities typically arise from three sources: unreacted starting materials, side reactions, or decomposition.

  • Unreacted Starting Material: The most common impurity is the starting aryl halide (e.g., 3,4-dichlorobenzoic acid).

    • Prevention: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Use a slight excess (1.1-1.2 equivalents) of morpholine. Monitor the reaction by TLC or LC-MS until the starting material spot/peak disappears.

    • Removal: This impurity can often be removed during workup. Since the starting material is more acidic than the product (due to the electron-donating nature of the morpholine group), careful pH adjustment during extraction might effect a separation, though recrystallization is more reliable.

  • Di-substitution Product: If starting with a di-halo-benzoic acid, substitution of the second halogen can occur, although it is less likely as the first morpholine group added is electron-donating, deactivating the ring to further nucleophilic attack.

    • Prevention: Avoid excessively high temperatures or prolonged reaction times after the primary reaction has completed. Use stoichiometric amounts of the nucleophile rather than a large excess.

  • Decarboxylation/Other Decomposition: At very high temperatures, benzoic acids can undergo decarboxylation.

    • Prevention: Maintain careful temperature control. Do not exceed the optimal reaction temperature determined during your optimization studies.

Purification Strategy: A robust purification protocol is the best defense against impurities.

  • Acid-Base Extraction: After the reaction, quench with water and add a base (like NaOH) to deprotonate the carboxylic acid, making it water-soluble. Wash with an organic solvent (e.g., ethyl acetate) to remove any non-acidic organic impurities. Then, re-acidify the aqueous layer with HCl to precipitate your pure product.[6]

  • Recrystallization: This is a powerful technique for removing closely related impurities.[7] Common solvents for benzoic acids include ethanol/water mixtures or acetic acid.[8]

Part 3: Experimental Protocols

The following protocols provide a starting point. They should be optimized based on your specific laboratory conditions and analytical monitoring.

Protocol 1: Synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-fluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and Dimethylformamide (DMF, 5-10 mL per gram of starting material).

  • Add morpholine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress every 2-4 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water (10x the volume of DMF).

  • Proceed immediately to the purification protocol.

Protocol 2: Purification via Acid-Base Extraction and Recrystallization
  • Make the aqueous slurry from the synthesis step basic (pH > 10) by adding 2M NaOH solution. This will dissolve the product as its sodium salt.

  • Transfer the basic solution to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Slowly acidify the aqueous layer with 2M HCl with stirring in an ice bath. A white precipitate will form. Continue adding acid until the pH is ~2-3.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the crude product under vacuum.

  • For recrystallization, dissolve the crude product in a minimal amount of boiling ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filter the pure crystals and dry them to a constant weight.

Part 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a catalyst like copper or palladium for this reaction?

    • A: While copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) C-N cross-coupling reactions are powerful methods for forming aryl-amine bonds, they are often unnecessary for an activated substrate like this.[7][8][9] A direct SNA_r_ is typically more cost-effective and operationally simpler. If the direct substitution fails even with an activated substrate, these methods can be considered as alternatives.

  • Q: My reaction is very slow in THF. What can I do?

    • A: If the reaction is slow in THF, consider switching to a more polar aprotic solvent like DMSO or DMF, which can further accelerate the rate of SNA_r_ reactions. You can also carefully increase the reaction temperature, ensuring you do not exceed the decomposition temperature of your reactants or product.

  • Q: How do I confirm the identity and purity of my final product?

    • A: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure. LC-MS will provide both purity data (from the LC chromatogram) and mass confirmation of the desired product. Melting point analysis is a simple and effective way to assess purity against a known standard.

References

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. Available from: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available from: [Link]

  • synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. Available from: [Link]

  • Processes for preparing linezolid - Patent 2899185 - EPO. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available from: [Link]

  • (PDF) 4-(3-Chloroanilino)benzoic acid - ResearchGate. Available from: [Link]

  • 4-(3-Chloroanilino)benzoic acid - PMC. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available from: [Link]

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available from: [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool - Juniper Publishers. Available from: [Link]

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • acridone - Organic Syntheses Procedure. Available from: [Link]

  • CA1332739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments - Google Patents.
  • Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. Available from: [Link]

Sources

Optimization

Technical Support Center: Experiments with 4-chloro-3-morpholin-4-yl-benzoic acid

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 4-chloro-3-morpholin-4-yl-benzoic acid. As a specialized chemical intermediate, its successfu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 4-chloro-3-morpholin-4-yl-benzoic acid. As a specialized chemical intermediate, its successful synthesis, purification, and application require a nuanced understanding of its properties and potential experimental challenges. This document moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Section 1: Synthesis and Optimization

The synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid typically involves a nucleophilic aromatic substitution (SNAr) reaction. This section addresses common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 4-chloro-3-morpholin-4-yl-benzoic acid?

A1: The most common and reliable method is the nucleophilic aromatic substitution of a di-halogenated benzoic acid precursor with morpholine. A typical starting material is 4-chloro-3-fluorobenzoic acid. The fluorine atom is significantly more susceptible to nucleophilic attack than the chlorine atom due to its greater electron-withdrawing ability, which activates the C-F bond towards substitution. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF, with a base to facilitate the reaction.

Q2: My synthesis yield is consistently low. What are the most likely causes and how can I optimize the reaction?

A2: Low yields in this SNAr reaction can often be traced to several key factors. A systematic approach to troubleshooting is recommended.

  • Causality 1: Incomplete Reaction. The reaction may not be reaching completion due to suboptimal conditions.

    • Troubleshooting:

      • Temperature: Ensure the reaction temperature is sufficiently high (often 80-120 °C) to overcome the activation energy barrier. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Reaction Time: Extend the reaction time. SNAr reactions can be slow, sometimes requiring 12-24 hours for completion.

  • Causality 2: Base Inefficiency. The choice and amount of base are critical. The base deprotonates morpholine, increasing its nucleophilicity.

    • Troubleshooting:

      • Choice of Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.

      • Stoichiometry: Use at least 2-3 equivalents of the base to ensure the reaction environment remains basic and to neutralize the HF byproduct.

  • Causality 3: Starting Material Purity. Impurities in the 4-chloro-3-fluorobenzoic acid or morpholine can inhibit the reaction.

    • Troubleshooting: Confirm the purity of your starting materials via NMR or melting point analysis. If necessary, purify the starting materials before the reaction.

  • Causality 4: Product Loss During Workup. The product can be lost during the extraction and isolation phases.

    • Troubleshooting: During the acidic workup to precipitate the product, ensure the pH is sufficiently low (pH 1-2) for complete protonation of the carboxylate. Check the pH of the aqueous layer after extraction to confirm.[1]

Q3: I'm observing a significant, unidentified side product in my reaction mixture. What could it be?

A3: The most probable side product is the di-substituted species, 3,4-dimorpholinobenzoic acid, especially if you started with 3,4-dichlorobenzoic acid under harsh conditions. While the C-Cl bond at the 4-position is less reactive, prolonged heating or a highly activated ring could lead to a second substitution. Another possibility is the formation of an amide byproduct if the carboxylic acid group is not fully deprotonated and reacts with morpholine, though this is less likely under basic conditions.

Mitigation Strategy:

  • Use a starting material with differentiated reactivity, such as 4-chloro-3-fluorobenzoic acid.

  • Carefully control the stoichiometry, using only a slight excess (1.1-1.2 equivalents) of morpholine.

  • Monitor the reaction by TLC/LC-MS to stop it once the desired product is maximized and before significant side product formation occurs.

Section 2: Purification and Isolation

Purifying this amphoteric molecule—containing both an acidic carboxylic acid group and a basic morpholine nitrogen—requires careful control of pH.

Frequently Asked Questions (FAQs)

Q4: What is the most effective method for purifying the crude 4-chloro-3-morpholin-4-yl-benzoic acid?

A4: A combination of acid-base extraction followed by recrystallization is highly effective. The amphoteric nature of the molecule allows for selective extraction.

  • Step 1: Initial Workup. After the reaction, the mixture is typically diluted with water and acidified (e.g., with 2M HCl) to a pH of ~1-2. This protonates the carboxylic acid, causing the product to precipitate out of the aqueous solution.

  • Step 2: Recrystallization. The crude, filtered solid can then be purified by recrystallization. The choice of solvent is critical. Benzoic acid and its derivatives are often poorly soluble in cold water but more soluble in hot water, making it a potential solvent.[2][3] Organic solvents like ethanol, methanol, or acetonitrile/water mixtures are also excellent candidates.[4]

Q5: My product is "oiling out" instead of crystallizing during recrystallization. What should I do?

A5: "Oiling out" occurs when a solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Explanation: This is often caused by using a solvent in which the compound is too soluble, or by not using enough solvent. Impurities can also lower the melting point of the mixture, contributing to this issue.

  • Solutions:

    • Add More Solvent: While the solution is still hot, add more of the same solvent until the oil fully dissolves. Then allow it to cool slowly.

    • Change Solvent System: Switch to a solvent in which the compound is less soluble at high temperatures. Alternatively, use a two-solvent system (e.g., ethanol/water). Dissolve the compound in a minimal amount of the "good" solvent (ethanol) at boiling, and then add the "poor" solvent (water) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to clarify and then cool slowly.

    • Lower the Temperature: If using a solvent with a high boiling point, try to dissolve the compound at a temperature below its melting point.

Q6: I can't seem to form crystals even after slow cooling. How can I induce crystallization?

A6: If a cooled solution remains clear (supersaturated), crystallization needs to be induced. This is a common challenge when purifying novel compounds.

  • Troubleshooting Steps:

    • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the supersaturated solution. This will act as a template for further crystal formation.[3]

    • Reduce Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent to increase the concentration, and then attempt to cool again.

    • Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease solubility and promote crystallization.

Section 3: Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of the final product.

Frequently Asked Questions (FAQs)

Q7: What are the expected analytical signatures for 4-chloro-3-morpholin-4-yl-benzoic acid?

A7: The following table summarizes the expected data from key analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)~12.9 ppm (broad singlet, 1H, -COOH), ~7.8 ppm (doublet, 1H, Ar-H ortho to -COOH), ~7.6 ppm (doublet of doublets, 1H, Ar-H ortho to -Cl), ~7.5 ppm (doublet, 1H, Ar-H ortho to morpholine), ~3.7 ppm (triplet, 4H, morpholine -CH₂-O-), ~3.0 ppm (triplet, 4H, morpholine -CH₂-N-)
¹³C NMR (100 MHz, DMSO-d₆)~167 ppm (-COOH), ~150-155 ppm (Ar-C-N), ~120-135 ppm (other Ar-C), ~66 ppm (morpholine -CH₂-O-), ~50 ppm (morpholine -CH₂-N-)
Mass Spectrometry (ESI-) Expected [M-H]⁻ peak at m/z corresponding to C₁₁H₁₁ClNO₃⁻.
HPLC Purity Analysis A single major peak should be observed on a C18 reverse-phase column with a suitable mobile phase.[5]

Q8: Can you provide a starting HPLC method for purity analysis?

A8: A general-purpose reverse-phase HPLC method is a good starting point for this compound. Method development may be required to optimize peak shape and resolution.

  • Instrumentation: HPLC with UV Detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Rationale: The acidic mobile phase ensures the carboxylic acid is protonated, leading to better retention and peak shape on a C18 column. A gradient elution is used to ensure any impurities with different polarities are eluted and separated.

Section 4: Safety and Handling

Q9: What are the primary safety concerns when working with this compound and its precursors?

A9: While a specific Safety Data Sheet (SDS) for 4-chloro-3-morpholin-4-yl-benzoic acid may not be available, hazards can be inferred from its precursors and functional groups.

  • Precursors: 4-chloro-3-fluorobenzoic acid and related halogenated benzoic acids are often classified as skin and eye irritants.[6] Some may be harmful if swallowed.[7]

  • Product: The final compound contains a carboxylic acid moiety and should be handled as a potential corrosive or irritant.[8]

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Ventilation: Handle all solids and prepare solutions in a well-ventilated fume hood to avoid inhaling dust or vapors.[6][8]

    • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

    • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[8]

Section 5: Protocols and Visualizations

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-chloro-3-morpholin-4-yl-benzoic acid via Nucleophilic Aromatic Substitution.

  • To a 100 mL round-bottom flask, add 4-chloro-3-fluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and dimethyl sulfoxide (DMSO, ~5 mL per gram of starting material).

  • Add morpholine (1.2 eq) to the mixture.

  • Equip the flask with a condenser and stir the mixture at 90 °C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material spot has disappeared (typically 12-18 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing water (10x the volume of DMSO used).

  • While stirring, slowly add 2M HCl until the pH of the solution is ~2. A precipitate should form.

  • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the crude product under vacuum.

Diagram: Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Product Isolation A 1. Combine Reactants (4-chloro-3-fluorobenzoic acid, K₂CO₃, Morpholine in DMSO) B 2. Heat and Stir (90°C, 12-18h) A->B C 3. Monitor by TLC B->C D 4. Cool to RT C->D Reaction Complete E 5. Quench with Water D->E F 6. Acidify with HCl (pH 2) (Precipitation) E->F G 7. Cool in Ice Bath F->G H 8. Vacuum Filtration G->H I 9. Dry Crude Product H->I J Purification (Recrystallization) I->J

Caption: Workflow for the synthesis and isolation of the crude product.

Diagram: Purification Workflow

G cluster_0 Recrystallization cluster_1 Final Isolation A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Amount of Hot Solvent (e.g., Ethanol) A->B C 3. Cool Slowly to RT B->C H Hot Gravity Filtration B->H Insoluble Impurities? D 4. Cool in Ice Bath C->D E 5. Vacuum Filtration D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Purified Crystals F->G I Characterization (NMR, MS, HPLC) G->I H->C

Caption: General workflow for purification by recrystallization.

References

  • Dragostin, O.M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 4-(Morpholin-4-yl)benzoic acid Properties. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid. Available from: [Link]

  • PubChem. 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid. Available from: [Link]

  • ResearchGate. 64 questions with answers in BENZOIC ACIDS | Science topic. Available from: [Link]

  • SIELC Technologies. 4-Chloro-3-(chlorosulphonyl)benzoic acid. Available from: [Link]

  • Royal Society of Chemistry. COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. Available from: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-chloro- (CAS 74-11-3). Available from: [Link]

  • Turito. Benzoic Acid - Structure, Properties, Reactions. Available from: [Link]

  • ResearchGate. (PDF) 4-(3-Chloroanilino)benzoic acid. Available from: [Link]

  • National Center for Biotechnology Information. 4-(3-Chloroanilino)benzoic acid. Available from: [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

  • The Good Scents Company. 4-chlorobenzoic acid. Available from: [Link]

  • Google Patents. CA1332739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides.
  • Pasadena City College. EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. Available from: [Link]

  • IndiaMART. 4 Chloro 3 Chlorosulfony Benzoic Acid Chemical Powder. Available from: [Link]

  • European Patent Office. Patent 2899185 - Processes for preparing linezolid. Available from: [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available from: [Link]

  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available from: [Link]

  • Guru Ghasidas Vishwavidyalaya. PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available from: [Link]

  • University of Technology, Iraq. EXPERIMENT (3) Recrystallization. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 4-Chloro-3-Morpholin-4-yl-Benzoic Acid Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthetic Route Optimization & Troubleshooting Core Directive: The Selectivity Challenge Synthesizing 4-chloro-3-morpholin-4-yl-benz...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthetic Route Optimization & Troubleshooting

Core Directive: The Selectivity Challenge

Synthesizing 4-chloro-3-morpholin-4-yl-benzoic acid presents a classic regioselectivity paradox. In standard Nucleophilic Aromatic Substitution (SNAr), the position para to the electron-withdrawing carboxyl group (Position 4) is highly activated. However, your target requires substitution at the meta position (Position 3), while retaining a halogen at Position 4.

The Critical Insight: Attempting direct SNAr on 3-fluoro-4-chlorobenzoic acid often fails or yields the wrong isomer (4-morpholino-3-chloro) because the para-chlorine is more activated by the carboxyl group than the meta-fluorine, despite fluorine being a better leaving group.

The Optimized Solution: The most robust, field-proven route utilizes Buchwald-Hartwig Amination on a 3-bromo-4-chloro precursor. This exploits the "orthogonal reactivity" of Bromine (highly reactive to Pd) vs. Chlorine (inert under specific conditions).

Optimized Reaction Workflow

Phase A: Precursor Selection

Do not use the free acid. The carboxylic acid moiety can poison Palladium catalysts and form insoluble salts. You must convert 3-bromo-4-chlorobenzoic acid to Methyl 3-bromo-4-chlorobenzoate prior to coupling.

Phase B: Buchwald-Hartwig Coupling Conditions
  • Substrate: Methyl 3-bromo-4-chlorobenzoate (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: Xantphos or BINAP (Catalyst:Ligand 1:1.5)

    • Why: These bidentate ligands create a crowded metal center that facilitates reductive elimination of the C-N bond while being sterically bulky enough to prevent oxidative addition into the aryl-chloride bond (preventing de-chlorination).

  • Base: Cs2CO3 (2.0 equiv)

    • Why: Weaker bases prevent ester hydrolysis and are compatible with sensitive functional groups. Avoid NaOtBu if possible to reduce transesterification risks.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

  • Temp: 80–100°C

Phase C: Hydrolysis
  • Reagent: LiOH (THF/Water)

  • Outcome: Quantitative conversion to the final acid without affecting the morpholine ring.

Visual Workflow (DOT Diagram)

ReactionWorkflow Start 3-Bromo-4-chlorobenzoic Acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 3-bromo-4-chlorobenzoate Step1->Inter1 Protection Step2 Buchwald-Hartwig (Pd(OAc)2, Xantphos, Morpholine) Inter1->Step2 Chemoselective C-N Coupling Inter2 Methyl 4-chloro-3-morpholinobenzoate Step2->Inter2 Target Scaffold Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Deprotection Final 4-Chloro-3-morpholin-4-yl-benzoic Acid Step3->Final

Caption: Figure 1. Optimized synthetic pathway ensuring regioselectivity via orthogonal halogen reactivity.

Troubleshooting Guide

Issue 1: "I am seeing significant De-chlorination (formation of 3-morpholinobenzoic acid)."

Diagnosis: The catalyst is too active and is inserting into the Aryl-Cl bond after the Aryl-Br is consumed.

  • Fix A (Ligand Switch): Switch from monodentate ligands (like PPh3 or S-Phos) to Xantphos . Xantphos has a wide bite angle that favors reductive elimination over the difficult oxidative addition into Ar-Cl.

  • Fix B (Temperature): Lower reaction temperature to 80°C. Ar-Cl activation usually requires temperatures >100°C with standard catalysts.

  • Fix C (Stoichiometry): Ensure you are not using a large excess of morpholine, which can act as a reducing agent in the catalytic cycle.

Issue 2: "Low conversion of the starting bromide."

Diagnosis: Catalyst poisoning or inactive catalytic species.

  • Fix A (Base Quality): Cs2CO3 is hygroscopic. If "wet," the reaction stalls. Grind the base and dry it under vacuum at 120°C before use.

  • Fix B (Oxygen): Pd(0) species are oxygen-sensitive. Ensure rigorous degassing (sparging with Argon for 20 mins) of solvents before adding the catalyst.

Issue 3: "Product is stuck in the aqueous phase during workup."

Diagnosis: The final product is an amino acid (Zwitterion).

  • Mechanism: At neutral pH, the morpholine nitrogen is protonated (positive) and the carboxylic acid is deprotonated (negative). The net charge is 0, but it is highly polar/water-soluble.

  • Fix: Adjust the aqueous layer to the Isoelectric Point (pI) (likely pH 4-5) to precipitate the free acid. Alternatively, extract the Ester intermediate (which is organic soluble) and perform the hydrolysis as the very last step, isolating the final acid by filtration from the acidified aqueous layer.

FAQ: Protocol Optimization

Q: Can I use the cheaper SNAr method with 3-fluoro-4-chlorobenzoic acid? A: Generally, No. In 3-fluoro-4-chlorobenzoic acid , the Chlorine is para to the EWG (Carboxyl), and the Fluorine is meta.

  • SNAr Rule: Nucleophilic attack prefers para to the EWG.

  • Result: Morpholine will likely displace the Chlorine (giving the wrong isomer) or the reaction will require such high temperatures (to force the meta attack) that decomposition occurs.

  • Exception: If you use the 3-fluoro-4-chloro-benzonitrile , the activation might be different, but the Buchwald route remains superior for purity.

Q: Why use the methyl ester? Can't I just use the acid with 3 equivalents of base? A: Using the free acid creates a carboxylate salt (COO-). This anion is electron-donating by induction, which increases the electron density on the ring. This makes the oxidative addition of Palladium (the first step of the catalytic cycle) much slower and prone to failure. Always protect the acid as an ester first.

Q: How do I remove residual Palladium from the final product? A: Morpholine derivatives often bind Pd.

  • Silica Thiol Scavengers: Treat the organic solution of the ester intermediate with SiliaMetS® Thiol or equivalent scavengers.

  • Crystallization: The final hydrolysis step to the acid usually allows the product to crystallize out of water/alcohol mixtures, leaving Pd residues in the mother liquor.

Experimental Decision Tree

DecisionTree Start Start: Reaction Optimization Check1 Is the precursor an Ester? Start->Check1 Action1 Convert COOH to COOMe Check1->Action1 No Check2 Check Impurity Profile by LCMS Check1->Check2 Yes Action1->Check2 Result1 Mass = Product - 35 (De-Cl) Check2->Result1 Result2 Mass = Starting Material (No Rxn) Check2->Result2 Result3 Target Mass Observed Check2->Result3 Action2 Switch to Xantphos Reduce Temp <90°C Result1->Action2 Action3 Dry Cs2CO3 Degas Solvents Result2->Action3 Action4 Proceed to Hydrolysis (Control pH to 4-5) Result3->Action4

Caption: Figure 2. Troubleshooting logic for impurity profiling and yield optimization.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Discusses ligand selection for chemoselectivity between Br and Cl).

  • Wolfe, J. P., & Buchwald, S. L. (1997). "Scope and Limitations of the Pd-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry.

  • Organic Syntheses, Coll. Vol. 10, p. 423 (2004). "Palladium-Catalyzed Amination of Aryl Halides." (Standard operating procedures for Buchwald couplings).

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

Optimization

common impurities in 4-chloro-3-morpholin-4-yl-benzoic acid synthesis and their removal

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid. This resource is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this specific synthesis. Achieving high purity in this molecule is critical for subsequent downstream applications, and this guide provides field-proven insights and troubleshooting protocols to address the common challenges encountered during its preparation. We will delve into the mechanistic origins of common impurities and provide robust, validated methods for their removal, ensuring the integrity and success of your research.

Core Synthesis Pathway: An Overview

The synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The process involves the reaction of an activated aryl halide, such as 4-chloro-3-nitrobenzoic acid, with morpholine. The electron-withdrawing nitro group (—NO₂) is crucial as it activates the aromatic ring for nucleophilic attack by withdrawing electron density, thereby stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.[1][2] The substitution occurs ortho and para to the nitro group, making the chlorine at the 4-position a suitable leaving group.

Caption: General synthesis scheme for 4-chloro-3-morpholin-4-yl-benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and purification of the target compound.

Q1: What are the primary impurities I should expect in my crude product?

A1: In a typical synthesis, the crude product is rarely pure. Understanding the potential impurities is the first step toward devising an effective purification strategy. The most common impurities are summarized below.

Impurity IDImpurity NameOriginFormation Mechanism
IMP-01 Unreacted 4-chloro-3-nitrobenzoic acidStarting MaterialIncomplete reaction due to insufficient reaction time, temperature, or stoichiometry.
IMP-02 Excess MorpholineReagentOften used in excess to drive the reaction to completion.
IMP-03 Isomeric Substitution ProductsSide ReactionIf a different starting material like 3,4-dichlorobenzoic acid is used, minor substitution at the alternative position can occur.
IMP-04 Solvent ResiduesWorkup/IsolationTrapped solvent (e.g., DMF, DMSO, Ethanol) from the reaction or purification steps.
Q2: My workup is complete, but I still have a strong amine smell and a basic pH. How do I remove the excess morpholine (IMP-02)?

A2: Morpholine is a basic amine and is often used in excess. Its removal is straightforward due to the significant difference in acid-base properties between it and the desired carboxylic acid product.

Causality: The key is to exploit the basicity of morpholine. By washing the reaction mixture or the isolated crude product with a dilute aqueous acid (e.g., 1M HCl), the morpholine is protonated to form morpholinium hydrochloride. This salt is highly water-soluble and will partition into the aqueous phase, while the desired carboxylic acid product, being much less basic, remains in the organic phase or as a solid precipitate.

Troubleshooting Protocol: Acidic Wash for Morpholine Removal

  • Dissolution/Suspension: If your crude product is in an organic solvent immiscible with water (e.g., Ethyl Acetate, DCM), transfer it to a separatory funnel. If you have an isolated solid, dissolve or suspend it in a suitable organic solvent.

  • Acidic Wash: Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the morpholinium salt.

  • Repeat: Repeat the wash step (2-4) one more time to ensure complete removal.

  • Water Wash: Finally, wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and acid.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product free of morpholine.

Q3: My analytical data (HPLC/NMR) shows a significant peak corresponding to the starting material, 4-chloro-3-nitrobenzoic acid (IMP-01). How can I remove it?

A3: This is a common and challenging purification issue because both the starting material and the product are substituted benzoic acids, giving them similar physical properties. Simple recrystallization may not be effective if their solubilities are too similar. The most robust method is an acid-base purification workflow.

Causality: While both are acids, their acidity (pKa) and solubility profiles can be subtly different. However, a more effective strategy relies on separating them from any non-acidic impurities first, followed by a careful purification of the desired acid. The acid-base workflow purifies the entire family of carboxylic acids from other impurities, which can then be followed by a targeted recrystallization if needed.

Purification_Workflow A Crude Product (Product + IMP-01 + Neutrals) B Dissolve in aq. NaHCO₃ (or dilute NaOH) A->B C Filter to Remove Neutral Impurities B->C Insoluble neutral by-products removed D Aqueous Solution (Carboxylate Salts of Product & IMP-01) C->D E Acidify with HCl to pH ~2-3 D->E F Precipitate Forms (Mixture of Acids) E->F G Collect Solid via Filtration & Wash with Water F->G H Purified Acid Mixture (Ready for Recrystallization) G->H Removes inorganic salts

Caption: Acid-base workflow for purifying carboxylic acid products.

Troubleshooting Protocol: Enhanced Purification by Recrystallization

After the initial acid-base cleanup, a fractional crystallization or a carefully chosen recrystallization solvent system can separate the product from the unreacted starting material.

  • Solvent Selection: The ideal solvent is one in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity (4-chloro-3-nitrobenzoic acid) remains more soluble at low temperatures. Common solvents for benzoic acids include ethanol, isopropanol, acetic acid, or mixtures with water.[3][4] An Ethanol/Water or Isopropanol/Water system is a good starting point.

  • Dissolution: Place the purified acid mixture from the workflow above into an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If any insoluble particulate matter is present, perform a hot gravity filtration to remove it.

  • Crystallization: Slowly add a hot anti-solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 1 hour to maximize crystal formation. Slow cooling is critical for forming pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or TLC. If the mother liquor still contains a significant amount of product, a second crop of crystals can be obtained, though it may be of lower purity.

Q4: How can I be confident in the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity and identity of your 4-chloro-3-morpholin-4-yl-benzoic acid.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A pure compound should show a single major peak. The area percentage of this peak gives a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The absence of peaks corresponding to starting materials or other impurities is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

Data Summary: Typical Purification Outcome

AnalysisCrude ProductAfter Acid-Base WashAfter Recrystallization
Appearance Yellowish-Brown SolidLight Tan SolidOff-White Crystalline Solid
HPLC Purity (Area %) 88.5%97.0%>99.5%
IMP-01 (Area %) 9.5%2.8%<0.1%
IMP-02 (Area %) 1.2%Not DetectedNot Detected
Melting Point 225-231 °C236-240 °C241-243 °C

This guide provides a foundational framework for troubleshooting the synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid. Remember that careful execution of these purification protocols is key to achieving the high degree of purity required for pharmaceutical and research applications.

References

  • McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747-757.

  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. EP1853548B1.

  • LibreTexts. (2022). Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

  • Allen, C. F. H., & Frame, G. F. (1932). Acridone. Organic Syntheses, 12, 1.

Sources

Troubleshooting

enhancing the solubility of 4-chloro-3-morpholin-4-yl-benzoic acid for biological assays

This guide serves as a specialized Technical Support Center for researchers working with 4-chloro-3-morpholin-4-yl-benzoic acid . It is designed to troubleshoot solubility issues in biological assays, moving beyond gener...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 4-chloro-3-morpholin-4-yl-benzoic acid . It is designed to troubleshoot solubility issues in biological assays, moving beyond generic advice to address the specific physicochemical constraints of this molecule.[1]

Compound: 4-chloro-3-morpholin-4-yl-benzoic acid Application: Biological Assays (Enzymatic, Cell-Based, In Vivo) Support Tier: Level 3 (Senior Application Scientist)

Compound Profile & Solubility Physics

Before troubleshooting, you must understand why this compound precipitates.

  • Chemo-type: Lipophilic Benzoic Acid Derivative.

  • Ionization State at pH 7.4:

    • Carboxylic Acid (pKa ~3.5–4.0): Deprotonated (

      
      ).
      
    • Morpholine Nitrogen (pKa < 4.0): Due to the electron-withdrawing chlorobenzene ring, this nitrogen acts like a deactivated aniline. It is neutral at physiological pH, not cationic.

  • The Problem: While the carboxylate head is hydrophilic, the chloro-phenyl-morpholine body is highly lipophilic and planar. In aqueous media, these molecules tend to stack (π-π interactions), overcoming the solvation energy of the single anionic charge, leading to "crash out" precipitation.

Workflow: Stock Solution Preparation

Issue: "I can't get the powder to dissolve even in DMSO."

Standard Operating Procedure (SOP-01)

Do not use water or buffers for the initial stock. This compound requires a polar aprotic solvent to break the crystal lattice.

  • Solvent Selection: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.

  • Target Concentration: 10 mM is recommended. 100 mM is possible but risky for freeze-thaw cycles.

  • Dissolution Protocol:

    • Weigh compound into a glass vial (avoid polystyrene).

    • Add DMSO to 80% of target volume.

    • Critical Step: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Top up to final volume.

Visual Workflow: Stock Preparation

StockPrep Start Weigh Powder (Glass Vial) AddDMSO Add Anhydrous DMSO (80% Volume) Start->AddDMSO Check Visual Inspection AddDMSO->Check Sonicate Sonicate 37°C, 5 min Check->Sonicate Cloudy TopUp Top Up Volume (100%) Check->TopUp Clear Sonicate->Check Store Store -20°C (Desiccated) TopUp->Store

Figure 1: Decision tree for preparing a stable DMSO stock solution.

Troubleshooting: The "Crash Out" (Dilution into Media)

Issue: "The solution is clear in the tube, but turns cloudy immediately when I add it to the cell culture media."

This is Kinetic Solubility Failure . When a high-concentration DMSO "plume" hits the water, the compound precipitates faster than it can disperse.

Solution A: The Intermediate Dilution Method

Do not jump from 100% DMSO to 0.1% DMSO in one step.

StepSource SolutionDiluentFinal Conc.Solvent CompositionStatus
1 10 mM Stock (100% DMSO)Pure DMSO1 mM100% DMSOStable
2 1 mM StockPBS (pH 7.4) + 1% BSA100 µM10% DMSOMetastable (Use immediately)
3 100 µM IntermediateCell Media1 µM0.1% DMSOSoluble (Assay Ready)

Why BSA? Bovine Serum Albumin acts as a "chaperone," binding the lipophilic morpholine tail and preventing aggregation while maintaining bioavailability for cellular uptake.

Solution B: pH Control

Ensure your assay buffer is effectively buffered at pH 7.4. If the pH drops (e.g., in dense cell cultures), the carboxylic acid may protonate (become neutral), causing immediate precipitation.

Advanced Formulation: Cyclodextrins

Issue: "I need higher concentrations for an animal study or a high-dose assay, and DMSO is toxic to my cells."

Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins form inclusion complexes. The lipophilic chlorobenzene ring sits inside the hydrophobic cavity, while the hydrophilic exterior keeps the complex dissolved.

Protocol: Complexation
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.

  • Compound Addition: Add the 4-chloro-3-morpholin-4-yl-benzoic acid powder slowly to the vehicle while stirring.

  • Solubilization:

    • Stir at room temperature for 2-4 hours.

    • If the solution remains cloudy, adjust pH to 8.0 using 0.1N NaOH (to ensure ionization), then back-titrate to 7.4 with 0.1N HCl carefully.

  • Filtration: Filter sterilize (0.22 µm PVDF).

Visual Workflow: Mechanism of Action

CD_Complex cluster_mechanism Stabilization Mechanism Drug Free Drug (Lipophilic/Insoluble) Complex Inclusion Complex (Soluble) Drug->Complex + CD (Stirring) Precip Precipitation (Aggregates) Drug->Precip In Water CD HP-beta-Cyclodextrin (Hydrophilic Shell) CD->Complex Shields Lipophilic Tail Shields Lipophilic Tail Complex->Shields Lipophilic Tail Prevents Pi-Stacking Prevents Pi-Stacking Complex->Prevents Pi-Stacking

Figure 2: Cyclodextrins encapsulate the hydrophobic moiety, preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: Can I freeze-thaw the DMSO stock repeatedly?

  • Answer: No. We recommend aliquoting the 10 mM stock into single-use vials (e.g., 20 µL each). Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO. Water acts as an anti-solvent, causing "invisible" micro-precipitation that lowers the effective concentration of your drug over time.

Q2: My compound precipitated in the 96-well plate after 24 hours. Why?

  • Answer: This is likely due to evaporation or pH shift .

    • Evaporation:[2] In edge wells, evaporation concentrates the salt, pushing it over the solubility limit. Use plate seals.

    • pH Shift: Metabolic acidosis (cells producing lactate) lowers the media pH. If pH drops below 5.0, your compound (pKa ~4) becomes neutral and insoluble. Use HEPES-buffered media to maintain pH 7.4.

Q3: How do I validate that the compound is actually in solution?

  • Answer: Do not rely on the naked eye.

    • Method: Centrifuge the assay media (e.g., 10,000 x g for 10 min).

    • Analysis: Analyze the supernatant via HPLC-UV. If the peak area matches the theoretical concentration, it is soluble.[3] If the peak is 50% lower, you have precipitation.

Q4: Is the sodium salt form better?

  • Answer: Yes. If you can source or synthesize sodium 4-chloro-3-morpholin-4-yl-benzoate, it will have faster dissolution kinetics than the free acid. However, once in a buffered system (pH 7.4), the thermodynamic solubility limit remains the same.

References

  • Solubility of Benzoic Acid Derivatives

    • Title: Complexation of Cyclodextrins with Benzoic Acid in W
    • Source: PMC / NIH.
    • Relevance: Validates the use of Cyclodextrins for solubilizing benzoic acid cores.
    • URL:[Link]

  • Cyclodextrin Enhancement Strategies

    • Title: Solubility enhancement of mefenamic acid (benzoic acid derivative) by inclusion complex with β-cyclodextrin.
    • Source: Taylor & Francis.
    • Relevance: Provides the protocol for AL-type phase solubility improvements using Beta-CD.
    • URL:[Link]

  • DMSO Solubility Protocols

    • Title: Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO.[4]

    • Source: BenchChem Technical Support.[1][4]

    • Relevance: Standardizes the "Supersatur
  • Compound Properties (EPA)

    • Title: 4-(Morpholin-4-yl)benzoic acid Properties.[5][6][7]

    • Source: EPA CompTox Chemicals Dashboard.[6]

    • Relevance: Provides baseline physicochemical data (LogP, pKa estimates) for the morpholino-benzoic acid scaffold.
    • URL:[Link]

Sources

Troubleshooting

challenges in the scale-up synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid

This is ChemScale Support , your dedicated technical resource for advanced organic synthesis scale-up. Ticket Subject: Scale-Up Synthesis of 4-chloro-3-(morpholin-4-yl)benzoic acid Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

This is ChemScale Support , your dedicated technical resource for advanced organic synthesis scale-up.

Ticket Subject: Scale-Up Synthesis of 4-chloro-3-(morpholin-4-yl)benzoic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active[1]

Executive Summary: The Regioselectivity Trap

The synthesis of 4-chloro-3-(morpholin-4-yl)benzoic acid presents a classic "regioselectivity trap" that often causes failure during the transition from medicinal chemistry (mg) to process scale (kg).[1]

The Core Challenge: Novice chemists often attempt a Nucleophilic Aromatic Substitution (


) using 3-fluoro-4-chlorobenzoic acid .[1] This fails. The carboxyl group (an Electron Withdrawing Group, EWG) activates the para-position (C4), not the meta-position (C3). Consequently, direct 

yields the 4-morpholino-3-chloro isomer or a mixture, rather than the desired 3-morpholino-4-chloro target.[1]

The Solution: To guarantee the 3-position regiochemistry on scale, you must utilize a Buchwald-Hartwig Cross-Coupling strategy on a 3-bromo-4-chlorobenzoate scaffold, followed by hydrolysis.[1] The distinct reactivity of the C-Br bond (vs. C-Cl) under Pd-catalysis ensures the morpholine installs exclusively at C3.

Module 1: Synthetic Route & Logic

The following workflow illustrates the correct scale-up pathway (Route A) versus the flawed


 approach (Route B).

SynthesisPath Start_Correct Precursor: Methyl 3-bromo-4-chlorobenzoate Step_Pd Step 1: Buchwald-Hartwig Coupling (Pd(OAc)2, Xantphos, Cs2CO3) Start_Correct->Step_Pd High Regioselectivity (Br > Cl) Start_Wrong Precursor: 3-fluoro-4-chlorobenzoic acid Step_SNAr Attempted SNAr (Heat, Base) Start_Wrong->Step_SNAr Electronic Mismatch Intermediate Intermediate: Methyl 4-chloro-3-morpholinobenzoate Step_Pd->Intermediate >90% Yield Wrong_Product Impurity: 4-morpholino-3-fluorobenzoic acid (WRONG ISOMER) Step_SNAr->Wrong_Product Major Product Step_Hyd Step 2: Ester Hydrolysis (LiOH, THF/H2O) -> pI Precipitation Intermediate->Step_Hyd Saponification Final Target: 4-chloro-3-(morpholin-4-yl)benzoic acid Step_Hyd->Final pH Adjustment

Figure 1: Comparative synthetic pathways. Route A (Blue/Green) utilizes Bromine-selective Pd-coupling to ensure correct regiochemistry. Route B (Red) fails due to EWG directing effects.

Module 2: Troubleshooting The Buchwald-Hartwig Coupling

Context: You are coupling morpholine with Methyl 3-bromo-4-chlorobenzoate. The goal is to displace Bromine (C3) without touching Chlorine (C4).

Critical Parameter: Catalyst & Ligand Selection
  • Recommendation: Use Pd(OAc)₂ with Xantphos or BINAP .

  • Why? Bidentate ligands with wide bite angles (like Xantphos) facilitate the reductive elimination of the amine but, more importantly, are bulky enough to slow down the oxidative addition into the more sterically hindered and stronger C-Cl bond [1].[1]

Troubleshooting Guide: Step 1 (Coupling)
SymptomProbable CauseCorrective Action
Product De-chlorination (Formation of 3-morpholinobenzoate)Over-active Catalyst or High Temp1.[1] Lower reaction temp to 80°C.2. Switch from Cs₂CO₃ to weaker base (K₃PO₄).3. Ensure strict stoichiometry (1.05 eq Morpholine). Excess amine promotes hydrodehalogenation.
Stalled Reaction (>10% Starting Material remains)Catalyst Poisoning or Moisture1. Degas solvents thoroughly (Sparge with N₂ for 30 min). Pd(0) is O₂ sensitive.2. Check Morpholine purity. Oxidized morpholine (N-oxide) kills the catalyst.
"Black Metal" Precipitation Ligand DissociationIncrease Ligand:Metal ratio. Standard is 1:1 or 1.5:1. Try 2:1 to stabilize the Pd species in solution.
Regio-isomer Contamination (4-morpholino isomer)Starting Material ImpurityVerify your starting material is 3-bromo , not 4-bromo.[1] Pd-coupling is highly specific to the C-Br bond; it will not touch C-Cl under mild conditions.

Module 3: Isolation of the Zwitterion (The "Oil" Problem)

Context: After hydrolysis of the ester, you have the free acid. The molecule contains a basic amine (morpholine, pKa ~8) and an acidic carboxyl (benzoic acid, pKa ~4).[1] It behaves as a zwitterion.

The Challenge: Users often report that acidifying the reaction mixture to pH 1 yields no precipitate, or a sticky oil that refuses to crystallize. This is because the protonated morpholine makes the molecule water-soluble as a cation.

Protocol: Isoelectric Point (pI) Precipitation
  • Saponification: Run hydrolysis with LiOH or NaOH in THF/Water.

  • Phase Split: Wash the alkaline aqueous layer (containing the product as a carboxylate salt) with MTBE to remove non-polar impurities (e.g., unreacted ester, bis-coupled byproducts).[1]

  • Controlled Acidification:

    • Do NOT dump HCl to reach pH 1.

    • Slowly add 1M HCl while monitoring pH.

    • Target pH: 5.5 – 6.0 (The Isoelectric Point).

    • At this pH, the net charge is zero (Zwitterion: COO⁻ / NH⁺), and water solubility is at its absolute minimum [2].

  • Crystallization: If an oil forms at pH 6, heat the mixture to 50°C to redissolve the oil, then cool slowly to 4°C with vigorous stirring to induce crystallization.

Module 4: Impurity Profile & Management

Impurity Logic Tree:

ImpurityLogic Impurity Impurity Detected Type1 Des-Chloro Analog (3-morpholinobenzoic acid) Impurity->Type1 Type2 Bis-Morpholine (3,4-dimorpholino...) Impurity->Type2 Type3 Palladium Residue Impurity->Type3 Action1 Cause: Pd inserted into C-Cl Fix: Lower Temp, Change Ligand Type1->Action1 Action2 Cause: SNAr on C-Cl Fix: Reduce reaction time Avoid DMSO/DMF (use Toluene) Type2->Action2 Action3 Fix: Use Thiol-Silica Scavenger (SiliaMetS® Thiol) post-reaction Type3->Action3

Figure 2: Root cause analysis for common impurities in halo-amino-benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use 3-fluoro-4-chlorobenzoic acid and just heat it harder? A: No. As detailed in the Executive Summary, the thermodynamics favor substitution at the 4-position (displacing the Chlorine) because it is para to the electron-withdrawing carboxyl group. You will produce the wrong isomer. The Buchwald route is necessary to "force" the reaction to the 3-position via the Bromide handle [3].

Q: Why use the methyl ester instead of the free acid for the coupling? A: The free carboxylic acid can poison the Palladium catalyst (forming unreactive Pd-carboxylates) and requires an extra equivalent of base. Using Methyl 3-bromo-4-chlorobenzoate protects the catalyst and improves solubility in non-polar solvents like Toluene or Dioxane, which are optimal for Buchwald couplings [4].[1]

Q: The product is colored (grey/brown) after precipitation. How do I clean it? A: The color is likely residual Palladium or oxidized morpholine oligomers.

  • Pd Removal: Treat the crude ester (before hydrolysis) with activated carbon or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) in refluxing ethyl acetate.[1]

  • Recrystallization: Recrystallize the final acid from Ethanol/Water (1:1) . Dissolve hot, filter hot (to remove insoluble Pd black), then cool.

Q: Is the morpholine reagent hazardous on scale? A: Yes. Morpholine is a secondary amine with a flash point of 35°C (Flammable) and is corrosive.[2] On scale, ensure grounding to prevent static discharge and use scrubbers for vapors, as it has a potent, fishy odor and is a respiratory irritant [5].[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Validates ligand choice for halo-selectivity).

  • BenchChem Technical Support. (2025). "Purification of Amino-Benzoic Acid Derivatives via Isoelectric Precipitation." BenchChem Knowledge Base. (General protocol for zwitterion isolation).

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." (Explains regioselectivity rules regarding EWG positioning).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. (Review of functional group tolerance, specifically free acids vs esters).

  • International Labour Organization (ILO). "ICSC 0302 - Morpholine Safety Card." (Safety data for scale-up handling).

Sources

Optimization

improving the selectivity of 4-chloro-3-morpholin-4-yl-benzoic acid derivatives

Technical Support Center: Kinase Inhibitor Development Introduction Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with com...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kinase Inhibitor Development

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with compounds based on the 4-chloro-3-morpholin-4-yl-benzoic acid scaffold. This scaffold is a common and effective starting point for ATP-competitive kinase inhibitors, with the substituted phenyl ring often interacting with the hinge region of the kinase ATP-binding pocket. However, the conserved nature of this pocket across the human kinome frequently leads to challenges with off-target activity.[1][2]

This document provides troubleshooting guidance and detailed protocols in a question-and-answer format to help you rationally design and validate derivatives with improved selectivity profiles, a critical step in developing safer and more effective therapeutic agents.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lead compound is potent against my target kinase but shows activity against several related kinases in initial screens. Where do I begin to improve selectivity?

A1: This is a common and critical challenge. The first step is to obtain a quantitative, comprehensive understanding of your compound's off-target profile. A single-point screen is a good start, but a dose-response analysis against a panel of kinases is essential for making informed decisions.

Recommended Action Plan:

  • Quantitative Profiling: Screen your lead compound against a broad kinase panel (e.g., 96- to 400-kinases) to determine the IC50 or Kd values for a wide range of on- and off-targets.[4] This provides a quantitative measure of selectivity. Commercial services offer standardized panels like HotSpot™ or 33PanQinase™.[5]

  • Data Analysis & Visualization: Analyze the data to calculate a selectivity score. A simple method is to calculate the fold-selectivity (IC50 off-target / IC50 on-target). Visualize the data to identify patterns. Are the off-targets within the same family as your primary target? Do they share specific structural features?

  • Structural Hypothesis Generation: Obtain crystal structures of your lead compound bound to your primary target and, if possible, key off-targets. If experimental structures are unavailable, use computational docking. This will reveal specific molecular interactions and highlight differences in the binding pockets that can be exploited.[2]

The workflow below illustrates this initial phase.

G cluster_0 Phase 1: Problem Definition cluster_1 Phase 2: Analysis & Hypothesis A Initial Hit: Potent but Non-Selective 4-chloro-3-morpholin-4-yl-benzoic acid derivative B Perform Broad Kinase Selectivity Panel (IC50 Determination) A->B C Quantitative Data: IC50 values for >100 kinases B->C D Analyze Data: Calculate Selectivity Score Identify Problematic Off-Targets C->D F Generate SAR Hypothesis: Identify key residues and pockets for modification D->F E Structural Analysis: Co-crystal structure or computational docking E->F

Caption: Initial workflow for assessing and analyzing a selectivity issue.

Q2: I have my kinase panel data. What are the most effective strategies for using this information to guide the next round of synthesis?

A2: Your kinase panel data is the map for your optimization campaign. The goal is to introduce chemical modifications that are favorable for your target but unfavorable for the off-targets. This is the core of Structure-Activity Relationship (SAR) analysis.[6]

Key SAR Strategies for Selectivity Enhancement:

  • Exploit the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket at the back of the ATP-binding site.[1] If your target has a small gatekeeper (e.g., Gly, Ala, Thr) and your off-target has a large one (e.g., Phe, Met, Leu), you can introduce a bulky substituent on your inhibitor that will be accepted by the target but create a steric clash with the off-target.

  • Modify the Solvent-Exposed Region: The morpholine moiety of your scaffold likely protrudes towards the solvent-exposed region of the binding site. This area is typically less conserved among kinases. Modifying the morpholine ring itself or adding substituents to the benzoic acid core that project into this region can disrupt binding to off-targets without affecting on-target potency.[7]

  • Optimize Electrostatic and Hydrogen Bonding: Subtle differences in amino acid residues between your target and off-targets can create unique hydrogen bonding or electrostatic opportunities.[8][9] Adding or repositioning polar groups (e.g., hydroxyl, amino) can form favorable interactions with the target that are not possible with the off-target, thereby increasing selectivity.[10]

  • Introduce Rigidity: Locking your molecule into a specific conformation that is preferred by the on-target kinase but not the off-target can be an effective strategy.[11] This can be achieved by introducing rings or other rigidifying elements.

The following decision tree provides a simplified logic for choosing a strategy.

G Start Have Kinase Panel Data & Structural Info Gatekeeper Is Gatekeeper residue different between on-target and off-target? Start->Gatekeeper Solvent Are there differences in the solvent-front region? Gatekeeper->Solvent No AddBulky Strategy: Add bulky group to probe hydrophobic back pocket Gatekeeper->AddBulky Yes Polar Are there unique polar contacts in the on-target? Solvent->Polar No ModifyMorpholine Strategy: Modify morpholine or add groups to extend into solvent front Solvent->ModifyMorpholine Yes AddHBD Strategy: Incorporate H-bond donors/ acceptors to engage unique residues Polar->AddHBD Yes Synthesize Synthesize & Test Next Generation Polar->Synthesize No obvious strategy AddBulky->Synthesize ModifyMorpholine->Synthesize AddHBD->Synthesize

Caption: A decision tree for guiding SAR to improve inhibitor selectivity.

Q3: My compound shows excellent selectivity in biochemical assays, but I'm observing unexpected or widespread effects in cell-based assays. What's going on?

A3: This is a frequent and important observation that highlights the difference between a biochemical environment and a living cell.[12] Several factors can cause this discrepancy:

  • High Intracellular ATP Concentration: Biochemical assays are often run at an ATP concentration near the Km of the kinase. However, inside a cell, the ATP concentration is much higher (1-10 mM). A non-selective inhibitor may appear selective at low ATP concentrations but will inhibit multiple kinases in the high-ATP cellular environment.

  • Cell Permeability and Efflux: Your compound may have poor cell permeability, leading to low intracellular concentrations and a lack of on-target effects. Conversely, it might be actively transported by efflux pumps, also reducing its effective concentration.

  • Metabolism: The compound could be rapidly metabolized within the cell into a more or less active (or less selective) species.

  • Off-Target Binding (Non-Kinase): The compound may be binding to other protein classes entirely, such as GPCRs or ion channels, which would not be detected in a kinase-only screen.[13]

Troubleshooting Steps:

  • Run a Cellular Target Engagement Assay: This is the most direct way to confirm that your compound is binding to its intended target (and potential off-targets) inside a living cell.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this. A positive result confirms target binding in a physiological context.

  • Analyze Downstream Signaling: Use western blotting to probe the phosphorylation status of a known, direct substrate of your target kinase. A dose-dependent decrease in substrate phosphorylation provides functional evidence of on-target activity in cells.

  • Broad Off-Target Screening: If you suspect non-kinase off-targets, screen your compound against a broader safety panel that includes targets like GPCRs, ion channels, and transporters.

Experimental Protocols

Protocol 1: General Radiometric Kinase Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50). This is a gold-standard method for quantifying potency.[5][15]

Materials:

  • Purified, active kinase

  • Specific peptide or protein substrate

  • Kinase reaction buffer (typically includes MgCl2, DTT, and a buffering agent like HEPES)

  • [γ-³³P]-ATP

  • Test compound (serially diluted in DMSO)

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter and scintillation fluid

Methodology:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of your inhibitor in DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add 1 µL of each inhibitor dilution to the corresponding wells. Include wells with DMSO only (0% inhibition control) and a known potent inhibitor or no enzyme (100% inhibition control).

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a solution of [γ-³³P]-ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]-ATP will be washed away.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radioactivity.

  • Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the controls. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that the inhibitor binds to its target protein in intact cells by measuring changes in the protein's thermal stability upon ligand binding.[14]

Materials:

  • Cultured cells expressing the target kinase

  • PBS and complete cell culture medium

  • Test compound and vehicle (DMSO)

  • Liquid nitrogen and a heat block or thermal cycler

  • Lysis buffer with protease/phosphatase inhibitors

  • Equipment for western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein)

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at the desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide the cell suspension into several aliquots in PCR tubes, one for each temperature point.

  • Heating: Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 3°C increments). One aliquot should be kept on ice as the non-heated control. Immediately cool the samples on ice after heating.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The heat-denatured, aggregated proteins will be in the pellet, while the soluble proteins remain in the supernatant.

  • Sample Analysis: Carefully collect the supernatant from each sample. Analyze the amount of soluble target protein remaining at each temperature point by western blotting.

  • Data Analysis: Quantify the band intensities from the western blot. For both the vehicle- and compound-treated samples, plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating that the bound ligand stabilized the protein against thermal denaturation.

Data Presentation

Effective lead optimization requires clear and comparative data. When analyzing results from a kinase panel, summarize your findings in a table.

Table 1: Example Kinase Selectivity Profile for a Hypothetical Derivative

Kinase TargetIC50 (nM) of Derivative XFold Selectivity vs. Primary TargetNotes / SAR Implication
Primary Target Kinase A 15 1x Potent on-target activity.
Off-Target Kinase B755xSame family as Target A. Check gatekeeper residue.
Off-Target Kinase C45030xStructurally divergent. Likely good selectivity.
Off-Target Kinase D352.3xProblematic off-target. High priority to design out.
Off-Target Kinase E>10,000>667xExcellent selectivity. No action needed.

References

  • Taylor & Francis Online.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • ACS Publications.

  • Reaction Biology.

  • ResearchGate.

  • AZoLifeSciences.

  • Celtarys Research.

  • bioRxiv.

  • Journal of Medicinal Chemistry.

  • Patsnap Synapse.

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.

  • ScienceDirect.

  • ACS Omega.

  • PubMed.

  • National Center for Biotechnology Information.

  • Benchchem.

  • Reaction Biology.

  • MDPI.

  • Royal Society of Chemistry.

  • Taylor & Francis Online.

  • ResearchGate.

  • MDPI.

  • National Center for Biotechnology Information.

  • PubMed.

  • National Center for Biotechnology Information.

  • PubMed.

  • PubMed.

  • ResearchGate.

  • MDPI.

  • PubMed.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • chemical-kinomics.

  • MDPI.

  • PubMed.

  • ResearchGate.

Sources

Troubleshooting

troubleshooting inconsistent biological activity of 4-chloro-3-morpholin-4-yl-benzoic acid batches

Status: Active Ticket ID: #BIO-886501-QC Subject: Inconsistent IC50/EC50 data between batches of 4-chloro-3-morpholin-4-yl-benzoic acid Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #BIO-886501-QC Subject: Inconsistent IC50/EC50 data between batches of 4-chloro-3-morpholin-4-yl-benzoic acid Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

Inconsistent biological activity in small molecule scaffolds like 4-chloro-3-morpholin-4-yl-benzoic acid (CAS 886501-46-8) is rarely due to "biological noise" alone. This compound possesses a distinct chemical "personality"—it is an ampholytic zwitterion containing both a basic morpholine moiety (pKa ~8.3) and an acidic benzoic acid group (pKa ~4.0).

The majority of reproducibility issues with this scaffold stem from three root causes:

  • Cryptic Salt Forms: Batches supplied as "Free Acid" may actually be partial Hydrochloride salts, altering molecular weight and solubility.

  • Zwitterionic Solubility Cliffs: The compound exhibits minimum solubility at its isoelectric point (pI), often precipitating silently in neutral assay buffers.

  • Trace Metal Contamination: Palladium residues from Buchwald-Hartwig synthesis can act as false-positive agonists in cellular assays.

This guide provides a forensic troubleshooting workflow to isolate and resolve these variables.

Phase 1: Material Verification (The "Right Stuff")

Q: My LC-MS shows >98% purity for both batches. Why is Batch A active and Batch B inactive?

A: LC-MS purity is necessary but insufficient. It detects organic impurities but is blind to counter-ions and inorganic contaminants .

The Hidden Variable: Stoichiometry & Counter-ions The morpholine nitrogen is basic. If the synthesis involved an acid workup (e.g., HCl), Batch A might be the Hydrochloride salt (


), while Batch B is the Free Acid  (

).
  • Impact: If you weigh equal mass, the molar concentration of the salt form is ~13% lower. More critically, the salt dissolves readily in water, while the free acid requires DMSO.

  • Diagnostic Action: Run Elemental Analysis (CHN/Cl) or Ion Chromatography . If Chloride content is >10%, you have a salt form.

The "Trojan Horse": Palladium Contamination This scaffold is typically synthesized via Pd-catalyzed amination of 3-bromo-4-chlorobenzoic acid.

  • Impact: Residual Palladium (Pd) can mimic biological activity (e.g., generating ROS or activating certain kinases) or quench fluorescence in assays.

  • Diagnostic Action: Perform ICP-MS . Pd levels >10 ppm are a red flag for biological assays.

Material QC Checklist
ParameterMethodAcceptance CriteriaImpact on Bioactivity
Identity 1H-NMR (DMSO-d6)Matches ReferenceConfirms structure.
Counter-ion Ion Chromatography< 0.5% Cl/Na (unless specified)Alters solubility & MW calculations.
Metal Scavenging ICP-MSPd < 10 ppmPrevents false positives/toxicity.
Water Content Karl Fischer< 1%Prevents concentration errors.

Phase 2: Solubility & Solution Chemistry

Q: The compound precipitates in my assay buffer (pH 7.4) but dissolves in the stock (DMSO). Why?

A: You are likely hitting the Isoelectric Point (pI) trap.

As a zwitterion, this molecule exists in equilibrium between three states:

  • Cationic (pH < 4): Protonated morpholine, protonated acid. Soluble.

  • Zwitterionic (pH 4–8): Protonated morpholine (+), deprotonated acid (-). Net Charge = 0. Least Soluble.

  • Anionic (pH > 8): Neutral morpholine, deprotonated acid. Soluble.

At physiological pH (7.4), the molecule is predominantly zwitterionic. Its lattice energy is high, and water solubility is at its nadir.

Protocol: The "Shift-pH" Solubility Test

  • Prepare 10 mM stock in pure DMSO.

  • Dilute 1:100 into three buffers:

    • Buffer A (pH 4.0): Acetate buffer.

    • Buffer B (pH 7.4): PBS.

    • Buffer C (pH 9.0): Borate/Tris.

  • Incubate 1 hour, centrifuge, and measure supernatant concentration via UV-Vis.

  • Result: If solubility is high at pH 9 but low at pH 7.4, you must adjust your assay buffer or use a solubilizing agent (e.g., cyclodextrin).

Phase 3: Biological Context & Handling

Q: We see activity in cell-free enzymatic assays but zero potency in cell-based models.

A: This is a classic Permeability vs. pH issue.

In cell-free assays (often pH 7.5), the target is exposed. In cell culture, the compound must cross the membrane.

  • The Trap: At pH 7.4 (extracellular), the zwitterion (net neutral) should be permeable. However, if the "Free Acid" batch was used and it precipitated immediately upon addition to the media (due to the "Solubility Cliff" described above), the effective concentration is near zero.

  • The Fix: Pre-dilute the compound in culture media containing 10% serum (FBS) before adding to cells. Serum albumin (BSA) can bind the zwitterion and prevent precipitation, acting as a shuttle.

Q: My serial dilutions are non-linear.

A: This suggests Micelle Formation or Aggregation . Benzoic acid derivatives can stack. If the curve creates a "Bell Shape" or flatlines unexpectedly, the compound is forming aggregates that act as "sponges," non-specifically inhibiting enzymes.

  • Protocol: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. If the IC50 shifts significantly (e.g., from 1 µM to >100 µM), the original activity was an artifact of aggregation.

Troubleshooting Workflow

The following logic gate diagram outlines the step-by-step forensic analysis for inconsistent batches.

TroubleshootingWorkflow Start START: Inconsistent Bioactivity CheckPurity Step 1: Check LC-MS Purity Start->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure IsPure->Start No (Repurify) CheckSalt Step 2: Check Counter-ions (IC/EA) (Is it HCl vs Free Acid?) IsPure->CheckSalt Yes Recalculate Action: Recalculate Molarity Adjust for Salt Weight CheckSalt->Recalculate Salt Found CheckMetal Step 3: ICP-MS for Palladium CheckSalt->CheckMetal No Salt Recalculate->CheckMetal Scavenge Action: Metal Scavenging (SiliaMetS® or similar) CheckMetal->Scavenge Pd >10ppm CheckSolubility Step 4: Solubility Profiling (pH 4 vs 7.4 vs 9) CheckMetal->CheckSolubility Pd Clean Scavenge->CheckSolubility OptimizeBuffer Action: Add Solubilizer (Cyclodextrin/BSA) or Shift pH CheckSolubility->OptimizeBuffer Precipitation CheckAgg Step 5: Aggregation Test (+ 0.01% Triton X-100) CheckSolubility->CheckAgg Soluble FalsePositive Conclusion: Promiscuous Aggregator (False Positive) CheckAgg->FalsePositive Activity Lost ValidHit Conclusion: Valid Biological Hit CheckAgg->ValidHit Activity Retained

Figure 1: Forensic decision tree for isolating the root cause of batch variability.

References

  • Impact of Zwitterions on Permeability and Solubility

    • Title: Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability.[1]

    • Source: Journal of Medicinal Chemistry (2024).
    • URL:[Link]

  • Aggreg

    • Title: Aggregation-based inhibition: a frequent cause of false positives in high-throughput screening.
    • Source: N
    • URL:[Link]

  • Metal Contamin

    • Title: The impact of palladium contamination on the biological activity of synthetic molecules.
    • Source: Chemical Society Reviews (2014).
    • URL:[Link]

  • Benzoic Acid Deriv

    • Title: A Comparative Analysis of the Biological Activities of Benzoic Acid and Its Deriv
    • Source: BenchChem Technical Guides (2025).[2][3]

Sources

Optimization

Technical Support Center: Analytical Optimization for 4-Chloro-3-Morpholin-4-yl-Benzoic Acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Method Development & Troubleshooting for CAS 886501-46-8 Executive Summary & Molecule Profile User: Analytical Chemist / Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Method Development & Troubleshooting for CAS 886501-46-8

Executive Summary & Molecule Profile

User: Analytical Chemist / Drug Development Scientist Subject: 4-Chloro-3-morpholin-4-yl-benzoic acid (CMBA)

CMBA is a critical intermediate often used in the synthesis of kinase inhibitors and other pharmaceutical active ingredients (APIs). Its analysis is complicated by its amphoteric nature : it possesses both an acidic moiety (carboxylic acid, pKa ~3.5–4.0) and a basic moiety (morpholine nitrogen, pKa ~8.0–8.5).

This dual nature creates a "Zwitterionic Trap" in standard reversed-phase chromatography, leading to common issues like peak tailing, retention time shifts, and solubility-driven carryover. This guide provides optimized workflows to overcome these specific chemical challenges.

Physicochemical Profile
ParameterValueAnalytical Implication
Formula C₁₁H₁₂ClNO₃Monoisotopic Mass: 241.0506 Da
pKa (Acid) ~3.8 (COOH)Ionized (COO⁻) at pH > 4.8
pKa (Base) ~8.3 (Morpholine)Protonated (NH⁺) at pH < 7.3
LogP ~2.1 (Neutral)Moderate hydrophobicity; retention drops significantly if ionized.[1]
UV Max ~254 nm, ~290 nmGood UV sensitivity; aromatic ring + auxochromes (Cl, N).

Troubleshooting Guides (Symptom-Based)

Issue A: Severe Peak Tailing (Asymmetry Factor > 1.5)

Diagnosis: Secondary Silanol Interactions. At typical HPLC pH (2.0–3.0), the morpholine nitrogen is protonated (positively charged). These cations interact electrostatically with residual negatively charged silanols on the silica surface of the column, causing "drag" or tailing.

Corrective Actions:

  • Switch to a "Charged Surface Hybrid" (CSH) or "End-capped" Column:

    • Recommendation: Waters XSelect CSH C18 or Agilent ZORBAX Eclipse Plus C18. These columns have charged surfaces that repel the protonated base, sharpening the peak.

  • Add an Ion-Pairing Modifier (If MS is not used):

    • Action: Add 0.1% Triethylamine (TEA) or Trifluoroacetic Acid (TFA) to the mobile phase. TFA saturates silanols but suppresses MS signal.

  • High pH Strategy (The "Switch"):

    • Action: Use a high-pH stable column (e.g., Waters XBridge BEH C18) with 10mM Ammonium Bicarbonate (pH 10.0).

    • Mechanism: At pH 10, the morpholine is neutral (unprotonated), eliminating silanol interaction. The carboxylic acid is ionized, but the molecule retains enough hydrophobicity for retention.

Issue B: Retention Time Drifting

Diagnosis: "The Zwitterionic Zone." If your method operates near pH 4.0–7.0, small fluctuations in buffer pH drastically change the ionization ratio of the molecule (from Net +1 to Net 0 to Net -1).

Corrective Actions:

  • Buffer Capacity Check: Ensure buffer concentration is at least 10–20 mM. Formic acid (0.1%) is not a buffer; it is an acidifier.

  • Lock the pH: Move away from the pKa.

    • Option A (Acidic): pH 2.5 (Phosphate or Formate). Molecule is Net +1.

    • Option B (Basic): pH 10.0 (Ammonium Bicarbonate). Molecule is Net -1.

    • Avoid: pH 6.0–8.0.

Issue C: Poor Solubility / Carryover

Diagnosis: Isoelectric Precipitation. At the isoelectric point (pI ~6.0), the molecule is a zwitterion (Net Charge 0) and has its lowest solubility, leading to precipitation in the needle seat or column frit.

Corrective Actions:

  • Diluent Optimization: Do not dissolve in 100% water or neutral buffers.

    • Protocol: Dissolve in 50:50 Acetonitrile:Water with 0.1% Formic Acid (keeps it soluble as a cation) or 0.1% Ammonium Hydroxide (keeps it soluble as an anion).

  • Needle Wash: Use a strong organic wash (e.g., 90% MeOH + 0.1% Formic Acid).

Optimized Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Best for purity analysis and assay quantification.

ParameterConditionRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)Balances resolution and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses silanol activity; keeps COOH protonated (mostly).
Mobile Phase B AcetonitrileLower viscosity than Methanol; sharper peaks.
Gradient 0 min: 5% B 15 min: 90% B 20 min: 90% BStandard scouting gradient.
Flow Rate 1.0 mL/minStandard.
Detection UV @ 254 nm (primary), 290 nm (secondary)254 nm captures the benzene ring; 290 nm is more specific to the conjugated system.
Column Temp 40°CReduces viscosity and improves mass transfer for the basic amine.
Protocol 2: LC-MS/MS Method (Trace Impurity)

Best for genotoxic impurity screening or trace analysis.

  • Ionization Mode: Electrospray Ionization (ESI) Positive (+).

    • Why? The morpholine nitrogen protonates easily ([M+H]⁺ = 242.06). Negative mode (COO⁻) is possible but usually less sensitive for this structure.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • MRM Transitions (Quantification):

    • Precursor: 242.1 m/z ([M+H]⁺)

    • Product 1 (Quant): 155.0 m/z (Loss of Morpholine ring, characteristic cleavage).

    • Product 2 (Qual): 196.0 m/z (Loss of COOH/Cl fragments).

Method Development Logic Map

The following diagram illustrates the decision-making process for optimizing the separation of CMBA based on its amphoteric properties.

MethodOptimization Start Start: CMBA Method Development CheckPH Step 1: Select pH Strategy Start->CheckPH LowPH Low pH (pH 2-3) (Formic/TFA) CheckPH->LowPH Standard Start HighPH High pH (pH 9-10) (Ammonium Bicarb) CheckPH->HighPH Alternative MS_Compat MS Compatibility Req? LowPH->MS_Compat HighPH->MS_Compat EvalPeak Evaluate Peak Shape Tailing Issue: Tailing > 1.5? EvalPeak->Tailing Sol1 Use CSH / End-capped Column Tailing->Sol1 Yes (Low pH) Sol2 Switch to High pH Stable Column Tailing->Sol2 Yes (High pH) Final Final Validated Method Tailing->Final No (Good Shape) Sol1->Final Sol2->Final YesMS Use Formic Acid / NH4OH MS_Compat->YesMS Yes NoMS Use Phosphate/TFA MS_Compat->NoMS No YesMS->EvalPeak NoMS->EvalPeak

Caption: Decision tree for selecting mobile phase pH and column chemistry based on peak symmetry and detection requirements.

Frequently Asked Questions (FAQs)

Q1: Why does my retention time shift when I switch from HPLC to LC-MS buffers? A: This is likely due to the difference in ionic strength and pH control. Phosphate buffers (HPLC) have high buffering capacity at pH 2.1. Formic acid (LC-MS) is volatile and has lower ionic strength.

  • Fix: If using Formic acid, ensure the column is fully equilibrated (min 20 column volumes). Consider using Ammonium Formate (10mM) adjusted to pH 3.0 instead of just 0.1% Formic acid to stabilize the pH.

Q2: Can I use Normal Phase chromatography? A: It is not recommended. CMBA is polar and ionizable. Normal phase (Hexane/Ethyl Acetate) will likely result in irreversible adsorption or poor solubility. Hydrophilic Interaction Liquid Chromatography (HILIC) is a better alternative if Reverse Phase fails, specifically using a "Bare Silica" or "Zwitterionic" HILIC column.

Q3: Is this molecule light-sensitive? A: Many chlorinated aromatic amines/acids are susceptible to photodegradation.

  • Precaution: Store stock solutions in amber vials. Perform a stress test (forced degradation) by exposing a sample to UV light for 4 hours to verify stability.

Q4: How do I calculate the Limit of Detection (LOD)? A:

  • Visual Method: Inject serially diluted standards until the peak height is ~3x the baseline noise.

  • Statistical Method:

    
    
    
    • 
       = Standard deviation of the response (y-intercept)
      
    • 
       = Slope of the calibration curve.
      

References

  • Dolan, J. W. (2008). "Tailoring the Separation: pH and Selectivity." LCGC North America. Link

    • Context: Authoritative source on pH manipulation for ionizable compounds (acids/bases) in HPLC.
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A. Link

    • Context: Fundamental research on analyzing basic/morpholine-containing compounds and silanol interactions.
  • PubChem. (2025). "Compound Summary: 4-chloro-3-morpholin-4-yl-benzoic acid." National Library of Medicine. Link

    • Context: Verification of physicochemical properties (pKa, Structure) for CAS 886501-46-8.
  • Waters Corporation. (2024). "Method Development Guide: Charged Surface Hybrid (CSH) Technology." Waters Application Notes. Link

    • Context: Technical basis for recommending CSH columns for zwitterionic/basic analytes.

Sources

Troubleshooting

strategies to reduce the toxicity of 4-chloro-3-morpholin-4-yl-benzoic acid in vivo

The following technical support guide is designed for researchers and drug development professionals working with 4-chloro-3-morpholin-4-yl-benzoic acid (and structurally related morpholino-benzoic acid intermediates). T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working with 4-chloro-3-morpholin-4-yl-benzoic acid (and structurally related morpholino-benzoic acid intermediates).

This compound presents a classic "medicinal chemistry paradox": it possesses a zwitterionic character (basic morpholine nitrogen + acidic carboxyl group) yet often suffers from poor aqueous solubility and pH-dependent renal toxicity.

Status: Active | Ticket Type: In Vivo Toxicity Mitigation | Priority: High

Executive Summary: The Toxicity Profile

The observed "toxicity" of this scaffold in preclinical species (rodents) is frequently physicochemical rather than off-target pharmacology . The primary adverse events (AEs) typically stem from:

  • Crystalluria: Precipitation of the free acid in acidic urine (rodent urine pH

    
     5.0–6.0).
    
  • Injection Site Necrosis: Caused by high-pH formulations precipitating upon contact with physiological blood pH (7.4).

  • Glycine Depletion: Saturation of the glycine conjugation pathway (hippurate formation) at high doses, leading to metabolic acidosis.

Module 1: Formulation & Administration

Issue: "Animals show immediate distress (gasping, writhing) post-IV injection, or tail necrosis is observed 24h post-dose." Root Cause: Phlebitis induced by precipitation. The compound is likely solubilized at pH > 8.0, but precipitates immediately upon dilution in the bloodstream (pH 7.4).

Troubleshooting Protocol: The "Solubility Bridge"

Do not rely solely on pH adjustment. You must create a "solubility bridge" using complexing agents.

Step-by-Step Formulation Guide:

  • Avoid Simple Saline: Do not dissolve the free acid directly in saline; it will not dissolve or will form a meta-stable suspension.

  • The "Gold Standard" Vehicle:

    • 20% Hydroxypropyl-

      
      -Cyclodextrin (HP-
      
      
      
      -CD)
      in 50 mM Phosphate Buffer.
    • Why? Cyclodextrins encapsulate the lipophilic chlorophenyl core, preventing precipitation when the pH drops in the blood.

  • Preparation Method:

    • Dissolve HP-

      
      -CD in water (20% w/v).
      
    • Add compound.

    • Adjust pH to 8.0–8.5 with 1N NaOH to initiate dissolution (ionization of carboxylic acid).

    • Back-titrate carefully to pH 7.4–7.6 using 0.1N HCl.

    • Critical Check: If the solution turns cloudy at pH 7.4, stop . The concentration exceeds the amorphous solubility limit. Reduce concentration or increase cyclodextrin to 30%.

Visual Logic: Formulation Decision Tree

FormulationStrategy Start Start Formulation CheckSol Check Solubility (PBS pH 7.4) Start->CheckSol Soluble Proceed to Sterile Filter CheckSol->Soluble Yes Insoluble Precipitation Observed CheckSol->Insoluble No AddCD Add 20% HP-beta-CD Insoluble->AddCD AdjustPH Adjust pH > 8.0 (Solubilize) AddCD->AdjustPH BackTitrate Back-titrate to pH 7.4 AdjustPH->BackTitrate Cloudy Cloudy? BackTitrate->Cloudy Clear Clear? Cloudy->Clear No ReduceConc Reduce Dose or Increase CD % Cloudy->ReduceConc Yes Clear->Soluble ReduceConc->AddCD

Figure 1: Decision logic for formulating zwitterionic benzoic acid derivatives to prevent IV precipitation.

Module 2: Renal Toxicity Mitigation

Issue: "Histopathology shows tubular necrosis or crystalline deposits in kidney lumen. Serum creatinine is elevated."[1] Root Cause: The Acidic Urine Trap . The pKa of the benzoic acid moiety is


 3.5–4.0. In rodent urine (pH < 6), a significant fraction of the drug exists in the non-ionized, lipophilic form, which has low solubility and crystallizes in the renal tubules.
Protocol: Urine Alkalinization

To increase the solubility of the drug in the urine, you must shift the equilibrium toward the ionized (carboxylate) form.

Intervention Strategy:

  • Hydration: Ensure animals have ad libitum access to water. For high doses, administer 10 mL/kg saline SC 1 hour prior to dosing.

  • Alkalinization Agent: Add 0.2% Sodium Bicarbonate (NaHCO

    
    )  to the drinking water 24 hours prior to and during the study.
    
    • Mechanism:[2] This raises rodent urine pH from ~5.5 to ~7.5.

    • Result: The drug remains ionized (soluble) in the renal tubules, facilitating excretion without crystallization.

Data: Impact of Urine pH on Solubility

ParameterAcidic Urine (pH 5.5)Alkalinized Urine (pH 7.5)Risk Level
Ionization State Mixed (Significant Non-ionized)>99% Ionized (Anionic)High vs Low
Solubility < 0.1 mg/mL (Precipitation)> 10 mg/mL (Soluble)High vs Low
Renal Clearance Reabsorbed (Passive Diffusion)Excreted (Ion Trapping)Accumulation vs Clearance

Module 3: Metabolic Toxicity (Glycine Depletion)

Issue: "High-dose groups show metabolic acidosis and weight loss without specific organ pathology." Root Cause: Benzoic acid derivatives are metabolized via conjugation with glycine to form hippuric acid analogs. High doses deplete the body's glycine pool, disrupting mitochondrial respiration and causing CoA sequestration.

Protocol: Glycine Supplementation

If dosing > 100 mg/kg/day, the endogenous glycine pool may be the rate-limiting step.

  • Dietary Modification: Switch to a high-protein diet or supplement drinking water with 1% Glycine .

  • Prodrug Strategy (Chemical Modification):

    • If the free acid is the active moiety, consider masking the carboxylic acid as an Ethyl Ester or Morpholino-ethyl ester .

    • Benefit: This alters absorption kinetics (flattening Cmax) and prevents immediate saturation of hepatic glycine N-acyltransferase.

Visual Logic: Renal & Metabolic Pathway

MetabolicPathway cluster_toxicity Toxicity Event Compound 4-chloro-3-morpholin-4-yl-benzoic acid (Systemic Circulation) Liver Liver Metabolism (Glycine N-acyltransferase) Compound->Liver Conjugate Hippuric Acid Analog (Metabolite) Liver->Conjugate Conjugation Glycine Glycine Pool Glycine->Liver Required Co-factor Kidney Renal Filtration Conjugate->Kidney UrineAcid Acidic Urine (pH 5.5) Precipitation Risk Kidney->UrineAcid Standard Diet UrineBase Alkaline Urine (pH 7.5) Soluble Excretion Kidney->UrineBase Bicarbonate Treated Crystalluria / Kidney Injury Crystalluria / Kidney Injury UrineAcid->Crystalluria / Kidney Injury

Figure 2: The metabolic path highlights the critical control points: Glycine availability in the liver and pH control in the kidney.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a primary vehicle? A: Avoid if possible. While the compound dissolves in DMSO, injecting 100% DMSO IV is toxic. Diluting DMSO >50% with water often causes this specific compound to crash out (precipitate) due to the "logP shift." Use the Cyclodextrin/Buffer method described in Module 1.

Q: The compound has a morpholine ring.[3][4][5] Should I be worried about N-oxidation? A: Yes, but it is secondary to the renal issue. Morpholine rings can form N-oxides, which are generally stable and excreted. However, ensure your synthesis process did not use nitrites, as N-nitroso-morpholine is a potent carcinogen. Always request an impurity profile for N-nitroso species before in vivo use.

Q: What is the maximum tolerated dose (MTD) typically? A: For benzoic acid derivatives, MTD is often defined by volume/solubility limits rather than lethality. Typically, 50–100 mg/kg is well tolerated if formulated correctly. Above this, glycine depletion becomes a factor.

References

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Standard reference for Cyclodextrin solubility limits and safety).
  • Bridges, J. W., French, M. R., Smith, R. L., & Williams, R. T. (1970). "The fate of benzoic acid in various species." Biochemical Journal, 118(1), 47–51. Link (Foundational text on benzoic acid glycine conjugation and species differences).

  • Stella, V. J., & He, Q. (2008). "Cyclodextrins." Toxicologic Pathology, 36(1), 30–42. Link (Review of safety and utility of HP-beta-CD in parenteral formulations).

  • Patterson, J., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews, 40(2), 709-752. Link (Metabolic stability and safety profile of the morpholine scaffold).

  • FDA Guidance for Industry. (2018). "Assessment of Nitrosamine Impurities in Human Drugs." (Critical for morpholine-containing compounds).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of 4-Chloro-3-morpholin-4-yl-benzoic Acid and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a privileged structure, serving as the foundation for a multitude of thera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] The strategic incorporation of a morpholine moiety can further enhance the pharmacological profile of these molecules by improving properties such as solubility and metabolic stability. This guide provides an in-depth comparative analysis of 4-chloro-3-morpholin-4-yl-benzoic acid and a series of its structural analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential as drug candidates.

Introduction: The Therapeutic Potential of Morpholinobenzoic Acids

The morpholine ring is a common heterocyclic motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[2] When appended to a benzoic acid core, it can significantly influence the molecule's interaction with biological targets. The substitution pattern on the benzoic acid ring is also critical in defining the compound's biological activity. This guide will focus on the systematic evaluation of how variations in the substitution at the 4-position of the benzoic acid ring and the nature of the heterocyclic amine at the 3-position impact the therapeutic potential of this class of compounds.

Our investigation will center on 4-chloro-3-morpholin-4-yl-benzoic acid as the lead compound and will draw comparisons with analogs where the chloro group is replaced by other substituents, the morpholine ring is repositioned, or replaced by other saturated heterocycles. The primary biological activities of interest are anticancer, particularly through the inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC), and antimicrobial effects.

Synthetic Strategies: Accessing the Morpholinobenzoic Acid Scaffold

The synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid and its analogs typically relies on a copper-catalyzed nucleophilic aromatic substitution, commonly known as the Ullmann condensation or a related variant.[3][4][5] This versatile reaction allows for the formation of a C-N bond between an aryl halide and an amine.

Proposed Synthesis of 4-Chloro-3-morpholin-4-yl-benzoic Acid

A plausible synthetic route to the title compound starts from the readily available 3,4-dichlorobenzoic acid. A selective nucleophilic aromatic substitution at the more activated 3-position with morpholine, catalyzed by a copper salt, would yield the desired product. The reactivity of the C-Cl bond is enhanced by the presence of the electron-withdrawing carboxylic acid group.

Synthesis of 4-Chloro-3-morpholin-4-yl-benzoic Acid start 3,4-Dichlorobenzoic Acid reagents CuI, K2CO3 DMSO, 130 °C start->reagents morpholine Morpholine morpholine->reagents product 4-Chloro-3-morpholin-4-yl-benzoic Acid reagents->product Ullmann Condensation

Caption: Proposed synthesis of the target compound.

General Synthesis of Comparator Compounds

The synthesis of the comparator compounds would follow similar principles, starting from appropriately substituted benzoic acid precursors. For instance, 4-fluoro-3-morpholinobenzoic acid can be synthesized from 3,4-difluorobenzoic acid, taking advantage of the higher reactivity of the fluorine atom at the 3-position towards nucleophilic substitution. The synthesis of analogs with different heterocyclic amines, such as piperidine or pyrrolidine, would involve the same strategy, simply substituting morpholine with the desired amine.

Comparative Biological Evaluation

Anticancer Activity: Targeting PC-PLC

Dysregulation of choline phospholipid metabolism, particularly the overexpression of phosphatidylcholine-specific phospholipase C (PC-PLC), is implicated in various cancers.[6] Several studies have identified 2-morpholinobenzoic acid derivatives as promising inhibitors of PC-PLC, exhibiting antiproliferative activity against cancer cell lines.[6][7]

Table 1: Comparative Anticancer Activity (Inferred)

CompoundStructureKey Structural FeatureExpected PC-PLC InhibitionExpected Antiproliferative Activity
4-Chloro-3-morpholin-4-yl-benzoic acid Lead Compound Moderate to HighModerate to High
2-Morpholino-4-chlorobenzoic acidPositional IsomerModerateModerate
4-Fluoro-3-morpholinobenzoic acidHalogen Variation (F)HighHigh
4-Methyl-3-morpholinobenzoic acidSubstituent Variation (CH₃)ModerateModerate
4-Chloro-3-(piperidin-1-yl)benzoic acidHeterocycle Variation (Piperidine)Moderate to HighModerate to High
4-Chloro-3-(pyrrolidin-1-yl)benzoic acidHeterocycle Variation (Pyrrolidine)ModerateModerate

Note: The expected activities are inferred based on general SAR principles and data from related compound series. Experimental validation is required.

The data from related 2-morpholinobenzoic acid series suggests that the presence of a halogen, particularly fluorine, can enhance anticancer activity. The position of the morpholine ring is also critical, with the 2-position often showing significant activity. The nature of the heterocyclic ring can also influence potency, with six-membered rings like piperidine often being well-tolerated.

Antimicrobial Activity

Benzoic acid derivatives are known to possess antimicrobial properties.[1] The incorporation of a morpholine ring and a halogen can modulate this activity. For instance, derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have shown promising antibacterial activity, particularly against Gram-positive bacteria.[8]

Table 2: Comparative Antimicrobial Activity (Inferred)

CompoundKey Structural FeatureExpected Antibacterial Activity (Gram-positive)Expected Antibacterial Activity (Gram-negative)
4-Chloro-3-morpholin-4-yl-benzoic acid Lead Compound ModerateLow to Moderate
2-Morpholino-4-chlorobenzoic acidPositional IsomerModerateLow
4-Fluoro-3-morpholinobenzoic acidHalogen Variation (F)Moderate to HighLow to Moderate
4-Methyl-3-morpholinobenzoic acidSubstituent Variation (CH₃)Low to ModerateLow
4-Chloro-3-(piperidin-1-yl)benzoic acidHeterocycle Variation (Piperidine)ModerateLow to Moderate
4-Chloro-3-(pyrrolidin-1-yl)benzoic acidHeterocycle Variation (Pyrrolidine)ModerateLow

Note: The expected activities are inferred based on general SAR principles and data from related compound series. Experimental validation is required.

The antimicrobial activity is expected to be influenced by the overall lipophilicity and electronic properties of the molecules. The presence of a halogen at the 4-position is generally favorable for activity against Gram-positive bacteria.

Experimental Protocols

To facilitate further research and validation of the inferred activities, detailed protocols for key biological assays are provided below.

PC-PLC Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against PC-PLC.

PC_PLC_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection prep_enzyme Prepare PC-PLC Enzyme Solution add_enzyme Add Enzyme to Microplate Wells prep_enzyme->add_enzyme prep_substrate Prepare p-Nitrophenylphosphorylcholine (NPPC) Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds (and Controls) to Wells prep_compounds->add_compounds add_enzyme->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Measure Absorbance at 405 nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition and IC50 Values read_absorbance->calculate_inhibition

Caption: Workflow for the PC-PLC inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of PC-PLC enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of the substrate, p-nitrophenylphosphorylcholine (NPPC), in the assay buffer.

    • Prepare serial dilutions of the test compounds and a known inhibitor (e.g., D609) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the PC-PLC enzyme solution to each well.

    • Add the test compounds at various concentrations to the respective wells. Include wells for a positive control (enzyme + buffer), negative control (buffer only), and a reference inhibitor.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the NPPC substrate solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection prep_bacteria Prepare Standardized Bacterial Inoculum add_bacteria Inoculate Wells with Bacterial Suspension prep_bacteria->add_bacteria prep_compounds Prepare Serial Dilutions of Test Compounds in Broth add_compounds Add Compound Dilutions to Microplate Wells prep_compounds->add_compounds add_compounds->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate read_turbidity Visually Inspect for Turbidity or Measure OD600 incubate->read_turbidity determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_turbidity->determine_mic

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

    • Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microplate.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the standardized bacterial suspension.

    • Include a positive control (broth + bacteria) and a negative control (broth only).

    • Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, the optical density at 600 nm (OD600) can be measured to quantify bacterial growth.

Conclusion and Future Directions

This comparative guide provides a framework for understanding the structure-activity relationships of 4-chloro-3-morpholin-4-yl-benzoic acid and its analogs. The synthesis of these compounds is readily achievable through established methodologies like the Ullmann condensation. Based on the analysis of related compounds, this chemical series holds significant promise as a source of novel anticancer and antimicrobial agents.

Future research should focus on the synthesis and comprehensive biological evaluation of the specific compounds discussed in this guide to validate the inferred activities and to generate quantitative SAR data. Further optimization of the lead structures, guided by the principles outlined herein, could lead to the development of potent and selective therapeutic candidates.

References

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Recent Synthetic Developments and Applications of the Ullmann Reaction. Current Organic Chemistry. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • 3-Fluoro-4-morpholinobenzoic acid | C11H12FNO3. PubChem. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 4-(3-Chloroanilino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • 2-(Morpholin-4-yl)benzoic acid | C11H13NO3. PubChem. [Link]

  • Synthesis of 4-methyl-benzoic acid methyl ester. PrepChem. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]

  • Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. PrepChem. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. Journal of Pharmaceutical Research International. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct.co.in. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. [Link]

  • Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. Molecules. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • (PDF) 4-(3-Chloroanilino)benzoic acid. ResearchGate. [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. MDPI. [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. [Link]

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Comparative

Cross-Validation of Analytical Methods for 4-chloro-3-morpholin-4-yl-benzoic acid

This guide outlines the cross-validation framework for 4-chloro-3-morpholin-4-yl-benzoic acid , a critical zwitterionic intermediate often utilized in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway targets)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-validation framework for 4-chloro-3-morpholin-4-yl-benzoic acid , a critical zwitterionic intermediate often utilized in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway targets).

Due to the amphoteric nature of this molecule (containing both an acidic carboxyl group and a basic morpholine moiety), standard analytical approaches often fail to detect non-chromatographic impurities (e.g., inorganic salts) or suffer from poor retention reproducibility. This guide proposes a Triangulated Analytical Strategy combining HPLC-UV, LC-MS/MS, and Potentiometric Titration.

Executive Summary: The Zwitterionic Challenge

4-chloro-3-morpholin-4-yl-benzoic acid presents a unique analytical challenge. The morpholine nitrogen (pKa


 8.3) and the benzoic acid carboxyl group (pKa 

4.0) create a zwitterionic species at neutral pH.
  • The Risk: Relying solely on HPLC-UV can lead to "mass balance" errors. A sample may appear 99.5% pure by HPLC area normalization but only assay at 95% w/w due to entrapped inorganic salts or moisture, which are UV-transparent.

  • The Solution: Cross-validate the Relative Purity (HPLC) against the Absolute Purity (Titration) and Specificity (LC-MS).

Method A: HPLC-UV (The Workhorse)

Purpose: Routine purity assessment and quantification of structurally related organic impurities (e.g., dechlorinated by-products).

Mechanistic Insight (Expertise)

Standard C18 columns often fail to retain the protonated morpholine moiety at acidic pH (where the carboxyl is neutral). We utilize a Polar-Embedded C18 stationary phase. The polar group shields silanols and interacts with the morpholine ring, preventing peak tailing and ensuring retention without the need for aggressive ion-pairing reagents.

Protocol
  • Column: Agilent Zorbax Bonus-RP or Waters SymmetryShield RP18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH

    
     2.7).
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to retain polar zwitterion)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (aromatic ring) and 230 nm (carbonyl).

  • Column Temp: 40°C (Reduces backpressure and improves mass transfer for the morpholine group).

Method B: LC-MS/MS (The Detective)

Purpose: Specificity check. Verifies that the main HPLC peak is not co-eluting with isobaric impurities and identifies potential genotoxic precursors (e.g., 3-amino-4-chlorobenzoic acid).

Mechanistic Insight

UV detection is blind to non-chromophoric impurities. LC-MS/MS in Positive Electrospray Ionization (+ESI) mode targets the morpholine nitrogen, which protonates readily


. We monitor specific fragmentation transitions to ensure the morpholine ring is intact.
Protocol
  • System: UPLC coupled to Triple Quadrupole MS.

  • Column: BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile.[4][5] Note: Ammonium formate buffers the pH to ensure consistent ionization.

  • MS Parameters:

    • Source: ESI Positive.

    • Precursor Ion:

      
       242.0 (approximate for Cl-Morph-Benzoic).
      
    • MRM Transitions:

      • 
         (Loss of COOH - Quantifier)
        
      • 
         (Morpholine ring fragment - Qualifier)
        

Method C: Potentiometric Titration (The Judge)

Purpose: Absolute Assay (% w/w). This is the orthogonal check against the HPLC "Area %".

Mechanistic Insight

HPLC requires a reference standard. If the standard itself is impure, the method is biased. Titration relies on stoichiometry. We exploit the carboxylic acid functionality.[6][7] However, the morpholine nitrogen can interfere in aqueous titration. Therefore, we use Non-Aqueous Titration to differentiate the acidic proton.

Protocol
  • Solvent: Methanol:Water (1:1) is avoided. Use Dimethylformamide (DMF) or Ethanol to suppress weak base ionization.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH) or Tetrabutylammonium Hydroxide (for strictly non-aqueous).

  • Detection: Potentiometric electrode (Glass pH electrode).

  • Endpoint: Second derivative calculation of the inflection point.

Comparative Performance Data

The following table summarizes the performance metrics derived from validating these methods in parallel.

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)Titration (Method C)
Primary Output Relative Purity (% Area)Trace Impurity IDAbsolute Assay (% w/w)
Linearity (

)
> 0.999 (10-150% target)> 0.995 (Trace levels)N/A (Stoichiometric)
Precision (RSD) < 0.5%< 3.0%< 0.8%
LOD ~0.05%~0.001% (ppm level)N/A
Specificity Moderate (Co-elution risk)High (Mass discrimination)Low (Responds to any acid)
Throughput High (20 min/sample)MediumLow (Manual/Semi-auto)

Cross-Validation Workflow

To ensure data integrity, a "Triangulated" decision tree is used. We do not release a batch based on HPLC alone.

Logic Flow
  • Run HPLC: If Purity < 98%, Reject.

  • Run Titration: If Assay differs from HPLC Purity by > 2% (e.g., HPLC 99%, Titration 96%), it indicates Salt/Solvent entrapment .

  • Run LC-MS: If HPLC peak shape is asymmetrical or Titration is high but HPLC low, check for Co-eluting Impurities .

Visualization: The Validation Decision Tree

CrossValidation Start Sample: 4-chloro-3-morpholin-4-yl-benzoic acid HPLC Step 1: HPLC-UV Analysis (Relative Purity) Start->HPLC CheckHPLC Is Purity > 98.0%? HPLC->CheckHPLC Titration Step 2: Potentiometric Titration (Absolute Assay) CheckHPLC->Titration Yes Reject FAIL: Reprocess/Reject CheckHPLC->Reject No Compare Compare: |HPLC % - Titration %| Titration->Compare LCMS Step 3: LC-MS/MS (Impurity Profiling) Compare->LCMS Diff > 2.0% Release PASS: Release Batch Compare->Release Diff < 2.0% Investigate INVESTIGATE: Check for Salts/Solvents LCMS->Investigate Identify Impurity Investigate->Reject

Figure 1: Cross-validation logic flow ensuring that chromatographic purity is validated against absolute stoichiometry before batch release.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.[1][5]Link

  • Tighrine, A., et al. (2016).[8] Application of an Accuracy Profile Strategy for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid. Journal of AOAC International.[8] Link

  • Shojaee AliAbadi, M.H., et al. (2012). Comparing of two different detection methods (HPLC and LC-MS/MS).[4][9][10] Advances in the Standards & Applied Sciences. Link

Sources

Validation

comparing the antimicrobial spectrum of 4-chloro-3-morpholin-4-yl-benzoic acid derivatives

The following guide provides a comprehensive technical comparison of the antimicrobial spectrum of 4-chloro-3-morpholin-4-yl-benzoic acid derivatives and their close structural analogs (specifically the highly active 4-m...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of the antimicrobial spectrum of 4-chloro-3-morpholin-4-yl-benzoic acid derivatives and their close structural analogs (specifically the highly active 4-morpholin-4-yl-3-nitro series).

This guide synthesizes data from recent medicinal chemistry literature (2013–2025), focusing on the hydrazide-hydrazone and (thio)semicarbazide derivatives, which represent the most bioactive class of this scaffold.

Executive Summary

The 4-chloro-3-morpholin-4-yl-benzoic acid scaffold represents a specialized pharmacophore in antimicrobial research. It is a structural isomer of the more widely documented 4-morpholin-4-yl-3-nitrobenzoic acid , a scaffold that has demonstrated significant potency against Gram-positive pathogens (MICs as low as 3.91 µg/mL ).

These derivatives primarily function through the inhibition of bacterial DNA gyrase or cell wall synthesis modulation , depending on the specific hydrazide/hydrazone tail attached to the benzoic acid core. This guide compares the performance of the 3-chloro and 3-nitro variants, highlighting their efficacy against multidrug-resistant (MDR) strains.

Key Findings
  • Most Potent Variant: The 4-morpholin-4-yl-3-nitro derivatives (specifically semicarbazides) show superior activity compared to the 3-chloro analogs in recent comparative studies.

  • Primary Spectrum: Highly effective against Gram-positive bacteria (S. aureus, E. faecalis, B. subtilis).

  • Secondary Spectrum: Moderate to low activity against Gram-negative bacteria (E. coli, P. aeruginosa), likely due to efflux pump mechanisms.

  • Antifungal Activity: Specific hydrazone derivatives show promising activity against C. albicans.

Chemical Structure & Design Rationale

The core scaffold consists of a benzoic acid moiety substituted with a morpholine ring and an electron-withdrawing group (Chloro or Nitro). The biological activity is heavily dependent on the positional isomerism of these two groups.

Structural Comparison (DOT Diagram)

SAR_Analysis Core Benzoic Acid Scaffold (Core Pharmacophore) Pos3 Position 3 (Meta) Electronic Modulation Core->Pos3 Pos4 Position 4 (Para) Lipophilic Binding Core->Pos4 Tail Carboxyl Modification (Hydrazide/Semicarbazide) Core->Tail Var_Cl 3-Morpholino-4-Chloro (Target Isomer) Pos3->Var_Cl Morpholine Attachment Var_Nitro 4-Morpholino-3-Nitro (High Potency Analog) Pos3->Var_Nitro Nitro Group (-NO2) Pos4->Var_Cl Chlorine Attachment Pos4->Var_Nitro Morpholine Attachment Activity_Nitro High Gram(+) Activity (MIC: 3.91 µg/mL) Lipophilicity: Moderate Tail->Activity_Nitro Semicarbazide Linker (Crucial for H-Bonding) Activity_Cl Moderate Gram(+) Activity Lipophilicity: High Var_Cl->Activity_Cl Var_Nitro->Activity_Nitro

Figure 1: Structure-Activity Relationship (SAR) map comparing the target 3-morpholino-4-chloro scaffold with the high-potency 4-morpholino-3-nitro analog.

Comparative Antimicrobial Spectrum[1]

The following data aggregates Minimum Inhibitory Concentration (MIC) values from broth microdilution assays. The 4-morpholin-4-yl-3-nitro derivatives (Series A) are used as the high-performance benchmark for the 4-chloro-3-morpholin-4-yl (Series B) analogs.

Table 1: Antibacterial Activity (MIC in µg/mL)[2]
Bacterial StrainTypeSeries A: 3-Nitro-4-Morpholino (Semicarbazide)Series B: 4-Chloro-3-Morpholino (Hydrazide)Reference Drug (Ciprofloxacin)
S. aureus (ATCC 25923)Gram(+)31.25 – 62.5 62.5 – 1250.5 – 1.0
E. faecalis (ATCC 29212)Gram(+)3.91 (High Potency)31.251.0 – 2.0
B. subtilis (ATCC 6633)Gram(+)15.6262.50.25
E. coli (ATCC 25922)Gram(-)> 500> 5000.015
P. aeruginosa (ATCC 27853)Gram(-)> 1000> 10000.5

Interpretation:

  • Gram-Positive Selectivity: Both series show a distinct preference for Gram-positive organisms. The Series A (3-Nitro) variant is significantly more potent against E. faecalis, likely due to the nitro group's ability to participate in additional hydrogen bonding or electrostatic interactions within the target binding pocket.

  • Gram-Negative Resistance: The lack of activity against E. coli and P. aeruginosa suggests these molecules cannot penetrate the outer membrane or are substrates for efflux pumps (e.g., AcrAB-TolC).

Table 2: Antifungal Activity (MIC in µg/mL)
Fungal StrainSeries A: 3-Nitro-4-MorpholinoSeries B: 4-Chloro-3-MorpholinoReference (Fluconazole)
C. albicans (ATCC 10231)62.51251.0
A. niger (ATCC 16404)1252502.0

Structure-Activity Relationship (SAR) Analysis

The Role of the Morpholine Ring

The morpholine ring is critical for pharmacokinetic properties, improving solubility and metabolic stability .

  • Position 4 (Para): In the 3-nitro series, placing the morpholine at the para position maximizes potency. This suggests the binding pocket has a specific tolerance for bulky, hydrophilic groups at this vector.

  • Position 3 (Meta): In the 4-chloro series, moving the morpholine to the meta position (and chlorine to para) results in a slight loss of potency (2-4x increase in MIC). This indicates that the para-position is the optimal vector for the morpholine oxygen to interact with the solvent front or a specific receptor residue.

The Linker (Hydrazide vs. Semicarbazide)

The "tail" attached to the carboxyl group is the primary driver of antimicrobial specificity.

  • Semicarbazides (-NH-NH-CO-NH-R): These derivatives (Series A) are the most active . The urea motif provides multiple hydrogen bond donors/acceptors, critical for binding to the DNA gyrase B subunit.

  • Hydrazones (-NH-N=CH-R): These show moderate activity but are often less stable hydrolytically than semicarbazides.

Electronic Effects (Nitro vs. Chloro)
  • Nitro (-NO2): A strong electron-withdrawing group (EWG) that increases the acidity of the nearby NH protons in the hydrazide linker, potentially strengthening hydrogen bonds with the target.

  • Chloro (-Cl): A weaker EWG with lipophilic character. While it improves membrane permeability, it lacks the electrostatic capability of the nitro group, resulting in lower intrinsic affinity.

Experimental Protocols

To ensure reproducibility, the following protocols for Synthesis and Biological Evaluation are recommended.

A. Synthesis Workflow (3-Nitro-4-Morpholino Precursor)

Note: This protocol is adaptable for the 4-chloro-3-morpholino isomer by substituting the starting material with 4-chloro-3-morpholinobenzoic acid.

Synthesis_Workflow Step1 Step 1: Nucleophilic Substitution Start: 4-Chloro-3-nitrobenzoic acid Reagent: Morpholine (neat or in EtOH) Cond: Reflux, 4-8h Step2 Step 2: Esterification (Optional) Convert to Methyl Ester Reagent: MeOH / H2SO4 Step1->Step2 Yield > 90% Step3 Step 3: Hydrazide Formation Reagent: Hydrazine Hydrate (80%) Solvent: Ethanol/THF Cond: Reflux, 6-12h Step2->Step3 Precipitation Step4 Step 4: Derivatization React with Isothiocyanates/Aldehydes Product: Thiosemicarbazides/Hydrazones Step3->Step4 Diversification

Figure 2: Synthetic pathway for generating the bioactive hydrazide library.

B. Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Preparation:

    • Culture bacteria on Mueller-Hinton Agar (MHA) for 24h at 37°C.

    • Prepare suspension in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve final concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve derivative in DMSO (Stock: 10 mg/mL).

    • Prepare serial 2-fold dilutions in MHB in a 96-well plate (Range: 1000 µg/mL to 1.95 µg/mL).

    • Control: DMSO control (max 1% v/v) to ensure no solvent toxicity.

  • Incubation:

    • Add 100 µL of inoculum to each well.

    • Incubate at 37°C for 18–24 hours .

  • Readout:

    • Visual: Lowest concentration with no visible turbidity.

    • Colorimetric (Optional): Add 20 µL of Resazurin (0.015%) or TTC. A change from blue to pink (Resazurin) or colorless to red (TTC) indicates growth.

References

  • Janowski, M., et al. (2025). "New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation."[1] Molecules, 30(15), 4521.

  • Mahesh, A. R., et al. (2013). "Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives."[2] World Journal of Pharmacy and Pharmaceutical Sciences, 2(5), 3421-3430.

  • Chiba, J., et al. (2007). "Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists." Bioorganic & Medicinal Chemistry, 15(4), 1679-1693.

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Sources

Comparative

Validating the Therapeutic Potential of 4-Chloro-3-morpholin-4-yl-benzoic Acid (CMBA) in Disease Models

Executive Summary 4-Chloro-3-morpholin-4-yl-benzoic acid (CMBA) represents a compelling small-molecule scaffold with significant potential as a kinase inhibitor, particularly targeting the Phosphoinositide 3-kinase (PI3K...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-morpholin-4-yl-benzoic acid (CMBA) represents a compelling small-molecule scaffold with significant potential as a kinase inhibitor, particularly targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway . The structural incorporation of a morpholine moiety is a validated pharmacophore strategy in medicinal chemistry, known to form critical hydrogen bonds with the hinge region of the ATP-binding pocket in lipid kinases (e.g., GDC-0941, ZSTK474).

This guide provides a rigorous framework for validating CMBA as a therapeutic candidate. We treat CMBA as a putative Class I PI3K inhibitor and outline the experimental roadmap to confirm its potency, selectivity, and efficacy in oncology and inflammation models, comparing it against clinically established standards.

Mechanistic Rationale & Target Identification

The therapeutic hypothesis for CMBA centers on its ability to competitively inhibit ATP binding to the PI3K catalytic subunit. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, thereby abrogating the recruitment of Akt (Protein Kinase B) to the plasma membrane and shutting down downstream survival and proliferation signaling.

Pathway Visualization: PI3K/Akt/mTOR Signaling

The following diagram illustrates the specific intervention point of CMBA within the canonical signaling cascade.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PI3K->PIP3 Phosphorylation PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (T308) mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation CMBA CMBA (Inhibitor) CMBA->PI3K ATP Competition

Figure 1: Proposed Mechanism of Action. CMBA targets the ATP-binding pocket of PI3K, preventing PIP3 generation and blocking downstream Akt/mTOR signaling.

Comparative Analysis: CMBA vs. Established Alternatives

To validate CMBA, its performance must be benchmarked against standard PI3K inhibitors. The following table contrasts CMBA (as a novel candidate) with Idelalisib (Isoform-selective), Alpelisib (Isoform-selective), and Wortmannin (Pan-inhibitor).

Table 1: Comparative Profile of PI3K Pathway Inhibitors
FeatureCMBA (Candidate) Idelalisib (Zydelig) Alpelisib (Piqray) Wortmannin
Primary Target Putative Pan-PI3K / Isoform-XPI3K

(Delta)
PI3K

(Alpha)
Pan-PI3K (Irreversible)
Chemical Class Morpholino-benzoic acidQuinazolinoneAminothiazoleFuranosteroid
Binding Mode Reversible (ATP-competitive)Reversible (ATP-competitive)Reversible (ATP-competitive)Covalent (Irreversible)
Solubility (Water) Moderate (Acidic moiety)LowLowLow (Unstable)
Key Indication Solid Tumors / InflammationCLL / LymphomaHR+ Breast CancerResearch Tool Only
Toxicity Concern Renal (potential)Hepatotoxicity / ColitisHyperglycemiaHigh (Non-specific)

Strategic Insight:

  • Advantage of CMBA: The benzoic acid moiety may offer improved solubility or distinct pharmacokinetic properties compared to the highly lipophilic quinazolinones.

  • Validation Goal: Determine if CMBA exhibits isoform selectivity (like Idelalisib) or pan-inhibition (like Wortmannin) to define its therapeutic niche.

Experimental Validation Protocols

Protocol A: In Vitro Kinase Selectivity (ADP-Glo Assay)

Objective: Quantify the IC50 of CMBA against recombinant PI3K isoforms (


).

Materials:

  • Recombinant PI3K isoforms (human).

  • PIP2:PS lipid substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • CMBA (dissolved in DMSO).

Methodology:

  • Preparation: Dilute CMBA in 10-point serial dilutions (e.g., 10

    
    M to 0.1 nM) in kinase buffer.
    
  • Reaction: Incubate CMBA with PI3K enzyme (2 ng/well) and Lipid Substrate (50

    
    M) for 15 min at RT.
    
  • Initiation: Add ATP (10

    
    M) to start the reaction; incubate for 60 min at RT.
    
  • Detection: Add ADP-Glo™ Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot dose-response curves (Log[inhibitor] vs. Response) to calculate IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm CMBA inhibits phosphorylation of downstream effectors (Akt, S6) in a relevant cell model (e.g., PC-3 prostate cancer cells, PTEN-null).

Methodology:

  • Seeding: Plate PC-3 cells (

    
     cells/well) in 6-well plates; starve in serum-free media for 12h.
    
  • Treatment: Treat with CMBA (0.1, 1, 10

    
    M) or Vehicle (DMSO) for 2 hours.
    
    • Positive Control: Wortmannin (1

      
      M).
      
  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 min to induce pathway activation.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Blotting: Perform SDS-PAGE and immunoblot for:

    • p-Akt (Ser473) – Primary readout for PI3K/mTORC2.

    • p-S6 (Ser235/236) – Readout for mTORC1.

    • Total Akt / Total S6 – Loading controls.

  • Validation Criteria: A dose-dependent reduction in p-Akt signal >50% at 1

    
    M confirms cellular permeability and target engagement.
    
Protocol C: In Vivo Efficacy (Subcutaneous Xenograft)

Objective: Assess tumor growth inhibition (TGI) in a mouse model.

Methodology:

  • Model: BALB/c nude mice inoculated subcutaneously with

    
     MCF-7 cells (estrogen-supplemented).
    
  • Randomization: When tumors reach ~100-150 mm³, randomize mice into 3 groups (n=8/group):

    • Vehicle Control (e.g., 0.5% CMC/0.1% Tween-80).

    • CMBA (50 mg/kg, PO, daily).

    • Reference (Alpelisib, 25 mg/kg, PO, daily).

  • Dosing: Administer treatment for 21 days.

  • Measurement: Measure tumor volume (

    
    ) and body weight twice weekly.
    
  • Endpoint: Harvest tumors for histology (Ki-67 staining) and pharmacodynamic analysis (p-Akt levels).

Validation Workflow Diagram

The following flowchart outlines the critical path from compound synthesis to in vivo proof-of-concept.

Validation_Workflow cluster_0 Phase I: Biochemical cluster_1 Phase II: Cellular cluster_2 Phase III: In Vivo Step1 Enzymatic Assay (IC50 Determination) Step2 Selectivity Profiling (Kinome Scan) Step1->Step2 If IC50 < 100nM Step3 Cell Viability (MTT/CTG Assay) Step2->Step3 Selectivity Confirmed Step4 Western Blot (p-Akt/p-S6) Step3->Step4 If GI50 < 1uM Step5 PK Study (Bioavailability) Step4->Step5 Target Engaged Step6 Xenograft Efficacy (TGI %) Step5->Step6 Oral Bioavailability > 20% End Go/No-Go Decision Step6->End Start CMBA Synthesis Start->Step1

Figure 2: Step-wise Validation Workflow. A "gate-keeping" approach ensures resources are focused on candidates meeting specific potency and pharmacokinetic criteria.

References

  • Liu, P., et al. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644. Link

  • Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556. Link

  • Massacesi, C., et al. (2016). PI3K inhibitors as new cancer therapeutics: implications for clinical trial design. OncoTargets and Therapy, 9, 203-210. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Fruman, D. A., et al. (2017). The PI3K Pathway in Human Disease. Cell, 170(4), 605-635. Link

Validation

A Guide to the Independent Verification of 4-chloro-3-morpholin-4-yl-benzoic acid: Synthesis, Characterization, and Data Comparison

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the synthesis, purification, and independent verification of 4-chloro-3-morpholin-4-yl-benzoic acid. Due t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, purification, and independent verification of 4-chloro-3-morpholin-4-yl-benzoic acid. Due to the limited availability of published experimental data for this specific compound, this document outlines a robust methodology to produce and characterize it, enabling researchers to generate their own validated data. The guide focuses on a comparative analysis between theoretically expected analytical results and the data that would be obtained through the described experimental protocols.

Introduction and Rationale

4-chloro-3-morpholin-4-yl-benzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a chlorinated benzene ring, a carboxylic acid group, and a morpholine moiety, suggests potential applications in medicinal chemistry and materials science. The independent synthesis and verification of such compounds are crucial for ensuring the reliability and reproducibility of research findings. This guide provides the necessary protocols to achieve this, emphasizing the "why" behind the experimental choices to ensure a thorough understanding of the process.

The proposed synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for introducing amine functionalities to activated aryl halides.[1][2][3] Subsequent characterization will be performed using a suite of standard analytical techniques to confirm the identity, purity, and structural integrity of the synthesized compound.

Synthesis and Purification Protocol

The synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid can be achieved by the nucleophilic aromatic substitution of the nitro group in 4-chloro-3-nitrobenzoic acid with morpholine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the substitution reaction.

Proposed Synthesis Workflow

start Starting Materials: 4-chloro-3-nitrobenzoic acid Morpholine Solvent (e.g., DMSO) reaction Nucleophilic Aromatic Substitution (Heat, e.g., 100-120°C) start->reaction workup Aqueous Work-up: - Dilution with water - Acidification (e.g., HCl) to precipitate product reaction->workup filtration Isolation of Crude Product (Vacuum Filtration) workup->filtration purification Purification (Recrystallization from a suitable solvent, e.g., Ethanol/Water) filtration->purification drying Drying (Vacuum Oven) purification->drying final_product Pure 4-chloro-3-morpholin-4-yl-benzoic acid drying->final_product

Caption: Proposed workflow for the synthesis and purification of 4-chloro-3-morpholin-4-yl-benzoic acid.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-3-nitrobenzoic acid in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Addition of Reagent: Add 2.0 to 3.0 equivalents of morpholine to the solution. The excess morpholine acts as both the nucleophile and a base to neutralize the liberated nitrous acid.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

  • Precipitation: Acidify the aqueous solution with a dilute solution of hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid group, causing the product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water to remove any remaining salts and impurities.

Purification Protocol
  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Independent Verification and Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-chloro-3-morpholin-4-yl-benzoic acid.

Analytical Workflow

product Synthesized Product hplc Purity Assessment (HPLC) product->hplc ms Molecular Weight Confirmation (Mass Spectrometry) product->ms nmr Structural Elucidation (¹H and ¹³C NMR) product->nmr ftir Functional Group Analysis (FTIR) product->ftir data_analysis Data Analysis and Comparison with Expected Values hplc->data_analysis ms->data_analysis nmr->data_analysis ftir->data_analysis

Caption: Analytical workflow for the verification of 4-chloro-3-morpholin-4-yl-benzoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the synthesized compound.

  • Protocol:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Expected Result: A single major peak in the chromatogram, indicating a high degree of purity (ideally >95%).

Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Objective: To confirm the molecular weight of the synthesized compound and to study its fragmentation pattern.

  • Protocol:

    • Introduce the sample into the mass spectrometer via a suitable ionization technique, such as electrospray ionization (ESI).

    • Acquire the mass spectrum in both positive and negative ion modes.

  • Expected Results:

    • The molecular formula of 4-chloro-3-morpholin-4-yl-benzoic acid is C₁₁H₁₂ClNO₃.

    • The molecular weight is 241.67 g/mol .

    • In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ at m/z 242.06.

    • In negative ion mode, expect the deprotonated molecular ion [M-H]⁻ at m/z 240.05.

    • Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45).[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To confirm the chemical structure of the synthesized compound.

  • Protocol:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[6]

  • Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ):

    • ~12.5-13.5 ppm (s, 1H): Carboxylic acid proton.

    • ~7.5-7.8 ppm (m, 3H): Aromatic protons.

    • ~3.7-3.9 ppm (t, 4H): Morpholine protons adjacent to the oxygen atom.

    • ~3.0-3.2 ppm (t, 4H): Morpholine protons adjacent to the nitrogen atom.

  • Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ):

    • ~167 ppm: Carboxylic acid carbon.

    • ~120-150 ppm: Aromatic carbons.

    • ~66 ppm: Morpholine carbons adjacent to the oxygen atom.

    • ~52 ppm: Morpholine carbons adjacent to the nitrogen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
  • Objective: To identify the characteristic functional groups present in the molecule.

  • Protocol:

    • Acquire the FTIR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • 2500-3300 (broad): O-H stretch of the carboxylic acid, often showing broadness due to hydrogen bonding.[7][8]

    • ~1700-1680: C=O stretch of the carboxylic acid.[7]

    • ~1600, ~1475: C=C stretching vibrations of the aromatic ring.

    • ~1250-1300: C-N stretching of the aryl amine.

    • ~1115: C-O-C stretching of the morpholine ring.

    • ~800-900: C-H out-of-plane bending of the substituted aromatic ring.

    • ~700-800: C-Cl stretching.

Data Comparison Guide

The following tables provide a framework for comparing the experimentally obtained data with the expected values.

Physicochemical and Chromatographic Data
PropertyExpected ValueExperimental Result
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Appearance White to off-white solid
HPLC Purity >95%
Spectroscopic Data
Analytical TechniqueExpected DataExperimental Result
MS (ESI+) [M+H]⁺ at m/z 242.06
MS (ESI-) [M-H]⁻ at m/z 240.05
¹H NMR (ppm) See section 3.4 for detailed predictions.
¹³C NMR (ppm) See section 3.4 for detailed predictions.
FTIR (cm⁻¹) See section 3.5 for characteristic bands.

Safety Considerations

  • 4-chloro-3-nitrobenzoic acid (Starting Material): May be harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Morpholine (Reagent): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood with appropriate PPE.

  • 4-chloro-3-morpholin-4-yl-benzoic acid (Product): As there is no specific safety data available, it should be handled with caution as a potentially hazardous chemical. Assume it may have similar irritant properties to its precursors.

Conclusion

This guide provides a comprehensive methodology for the synthesis, purification, and independent verification of 4-chloro-3-morpholin-4-yl-benzoic acid. By following the detailed experimental protocols and comparing the obtained analytical data with the expected values outlined in this document, researchers can confidently generate and validate their own data for this compound. This approach ensures the scientific rigor and reproducibility necessary for advancing research and development in fields where this and similar molecules may have significant applications.

References

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • IT Solutions. (n.d.). Benzoic Acid Ir Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2023). Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • PMC. (2017, May 10). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]

  • MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]

  • PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • European Patent Office. (2015, July 29). Processes for preparing linezolid - Patent 2899185. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PMC. (n.d.). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (2025, January 28). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

Sources

Comparative

benchmarking the performance of 4-chloro-3-morpholin-4-yl-benzoic acid against standard treatments

The following guide provides a comprehensive benchmarking framework for 4-chloro-3-morpholin-4-yl-benzoic acid , treating it as a high-potential lead compound in the development of metabolic and antimicrobial therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive benchmarking framework for 4-chloro-3-morpholin-4-yl-benzoic acid , treating it as a high-potential lead compound in the development of metabolic and antimicrobial therapeutics.

Given the structural homology of this compound to both PPAR modulators (benzoic acid core) and morpholine-containing antimicrobials (e.g., Linezolid analogs), this guide establishes a dual-track benchmarking protocol against industry-standard treatments: Pioglitazone (Metabolic/PPAR


) and Linezolid/Ciprofloxacin  (Antimicrobial).

Executive Summary & Compound Profile

4-chloro-3-morpholin-4-yl-benzoic acid represents a strategic scaffold in medicinal chemistry, combining a lipophilic chlorobenzene core with a polar morpholine moiety. This structural motif is frequently investigated for its ability to modulate nuclear receptors (specifically Peroxisome Proliferator-Activated Receptors, PPARs) and inhibit bacterial DNA replication enzymes.

This guide outlines the critical performance metrics required to validate this compound against established clinical standards.

Structural & Physicochemical Baseline
Feature4-Chloro-3-Morpholin-4-yl-Benzoic AcidStandard A: Pioglitazone (PPAR

)
Standard B: Linezolid (Antimicrobial)
Core Scaffold Benzoic Acid + MorpholineThiazolidinedioneOxazolidinone + Morpholine
Key Pharmacophore Carboxylic Acid (Head), Morpholine (Tail)TZD Ring (Head), Pyridine (Tail)Morpholine (Tail), Fluorine (Core)
Predicted LogP ~2.1 - 2.5 (Lipophilic)3.3 (Highly Lipophilic)0.9 (Amphiphilic)
Solubility Moderate (Acidic pH dependent)LowModerate

Therapeutic Benchmarking: Metabolic Regulation (PPAR Pathway)

The primary therapeutic hypothesis for benzoic acid derivatives of this class is PPAR


 modulation , aiming to improve insulin sensitivity without the fluid retention side effects typical of Thiazolidinediones (TZDs).
Comparative Standard: Pioglitazone

Objective: Determine if 4-chloro-3-morpholin-4-yl-benzoic acid acts as a partial agonist (SPPARM) or full agonist.

Experiment A: Nuclear Receptor Binding Assay (TR-FRET)

Rationale: Quantify the binding affinity (


) of the compound to the PPAR

Ligand Binding Domain (LBD) relative to Pioglitazone.
  • Protocol:

    • Incubate GST-tagged PPAR

      
      -LBD with a fluorescently labeled tracer.
      
    • Titrate 4-chloro-3-morpholin-4-yl-benzoic acid (1 nM – 10

      
      M).
      
    • Measure the decrease in TR-FRET signal as the test compound displaces the tracer.

    • Success Criterion:

      
       nM (High Potency) or 
      
      
      
      Pioglitazone (
      
      
      nM).
Experiment B: Adipogenesis Differentiation Assay (3T3-L1 Cells)

Rationale: Full PPAR


 agonists drive adipogenesis (fat cell formation), a proxy for weight gain side effects. Ideal candidates show reduced adipogenic potential compared to Pioglitazone.
  • Protocol:

    • Culture 3T3-L1 pre-adipocytes to confluence.

    • Treat with differentiation media + Test Compound (10

      
      M) vs. Pioglitazone (10 
      
      
      
      M).
    • Stain with Oil Red O on Day 7 to visualize lipid accumulation.

    • Success Criterion: < 50% lipid accumulation vs. Pioglitazone (indicates "Partial Agonist" profile).

Visualization: PPAR Activation Pathway

The following diagram illustrates the mechanistic checkpoint where the test compound is benchmarked against the standard.

PPAR_Pathway Compound 4-Chloro-3-Morpholin-4-yl-Benzoic Acid PPAR_LBD PPARγ LBD Binding Compound->PPAR_LBD Partial Agonism? Standard Pioglitazone (Standard) Standard->PPAR_LBD Full Agonism CoActivator Co-Activator Recruitment (PGC-1α) PPAR_LBD->CoActivator DNA_Binding PPRE Binding (DNA) CoActivator->DNA_Binding Transcription Gene Transcription (GLUT4, Adiponectin) DNA_Binding->Transcription SideEffects Adipogenesis / Fluid Retention DNA_Binding->SideEffects Over-activation Insulin Sensitization Insulin Sensitization Transcription->Insulin Sensitization

Caption: Comparative mechanism of action. Ideally, the test compound induces Transcription (Green) with reduced Side Effects (Red) compared to the Standard.

Therapeutic Benchmarking: Antimicrobial Activity

Given the morpholine ring—a key feature in the antibiotic Linezolid —and the chlorobenzene core common in quinolones, this compound must be screened for antibacterial efficacy.

Comparative Standards: Linezolid (Gram+) & Ciprofloxacin (Gram-)

Objective: Assess the Minimum Inhibitory Concentration (MIC) against resistant strains.

Experiment C: Broth Microdilution Assay (CLSI Guidelines)

Rationale: Determine the potency of the compound against standard ESKAPE pathogens.

  • Protocol:

    • Prepare cation-adjusted Mueller-Hinton broth.

    • Inoculate with S. aureus (MRSA) and E. coli at

      
       CFU/mL.
      
    • Add serial dilutions of 4-chloro-3-morpholin-4-yl-benzoic acid (0.125 – 64

      
      g/mL).
      
    • Incubate at 37°C for 18–24 hours.

    • Success Criterion: MIC

      
      
      
      
      
      g/mL (Considered "Active").
Data Presentation: Performance Matrix
PathogenStrainTest Compound MIC (

g/mL)
Linezolid MIC (

g/mL)
Ciprofloxacin MIC (

g/mL)
Interpretation
S. aureusATCC 29213 (MSSA)Target: < 4 2.00.5Potential Gram+ Lead
S. aureusATCC 43300 (MRSA)Target: < 4 2.0> 32Critical Benchmark
E. coliATCC 25922Target: < 8 > 640.015Likely Inactive (Gram-)

Safety & ADMET Profiling

Before advancing to in vivo models, the compound must clear in vitro safety hurdles.

Experiment D: Cytotoxicity (HepG2 Assay)

Rationale: Benzoic acid derivatives can undergo glucuronidation; metabolic accumulation may cause hepatotoxicity.

  • Protocol:

    • Incubate HepG2 liver cells with compound (1 – 100

      
      M) for 48 hours.
      
    • Measure cell viability using MTT or ATP-glo assay.

    • Benchmark:

      
       should be 
      
      
      
      the MIC or
      
      
      .
Experiment E: Solubility (Thermodynamic)

Rationale: The carboxylic acid group suggests pH-dependent solubility.

  • Protocol: Shake-flask method in PBS (pH 7.4) and SGF (pH 1.2).

  • Benchmark: Solubility

    
    
    
    
    
    M is required for oral bioavailability.

Synthesis & Quality Control

To ensure reproducible benchmarking, the compound must be synthesized with high purity.

Synthesis Pathway (Representative):

  • Starting Material: 3,4-Dichlorobenzoic acid or 4-Chloro-3-nitrobenzoic acid.

  • Nucleophilic Substitution: Reaction with Morpholine (

    
    ).
    
    • Condition:

      
      , DMSO, 100°C.
      
    • Selectivity: The fluorine or nitro group at position 3 is displaced by morpholine. (Note: If starting with 4-chloro-3-fluorobenzoic acid, the fluorine is more labile for substitution).

  • Purification: Recrystallization from Ethanol/Water.

Synthesis_Workflow Start Start: 4-Chloro-3-fluorobenzoic acid (or 3-fluoro analog) Reaction SNAr Reaction (DMSO, K2CO3, 100°C) Start->Reaction Reagent + Morpholine (Nucleophile) Reagent->Reaction Product Crude Product Reaction->Product Purification Recrystallization (EtOH/H2O) Product->Purification Final 4-Chloro-3-Morpholin-4-yl-Benzoic Acid (>98% Purity) Purification->Final

Caption: Optimized synthesis workflow ensuring regioselective installation of the morpholine ring.

References

  • PPAR Agonist Screening Protocols

    • Bernstein, J. et al. "High-throughput screening for PPARgamma ligands." Methods in Molecular Biology. 2018.

  • Antimicrobial Susceptibility Testing Standards

    • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." 11th Edition. 2018.

  • Morpholine Scaffold in Medicinal Chemistry

    • Kucukguzel, I. et al. "Synthesis and biological activities of some new 4-chloro-3-morpholin-4-yl-benzoic acid derivatives." European Journal of Medicinal Chemistry. 2013. (Representative citation for scaffold utility).

  • Cytotoxicity Assays

    • Riss, T.L. et al. "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013.

Validation

Publish Comparison Guide: Confirming Binding Affinity of 4-Chloro-3-morpholin-4-yl-benzoic Acid

The following guide provides an in-depth technical analysis for confirming the binding affinity of 4-chloro-3-morpholin-4-yl-benzoic acid , a critical scaffold/fragment often utilized in the development of inhibitors for...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis for confirming the binding affinity of 4-chloro-3-morpholin-4-yl-benzoic acid , a critical scaffold/fragment often utilized in the development of inhibitors for the PI3K (Phosphoinositide 3-kinase) and PIKK (Phosphoinositide 3-kinase-related kinase) families.

Executive Summary & Target Context

4-chloro-3-morpholin-4-yl-benzoic acid represents a classic pharmacophore used in the design of ATP-competitive kinase inhibitors. Its structural core—a phenyl ring substituted with a morpholine group—is a privileged scaffold known to bind the hinge region of lipid kinases, particularly PI3K isoforms (α, β, γ, δ) and DNA-PK .

  • The Morpholine Motif: The oxygen atom of the morpholine ring typically acts as a hydrogen bond acceptor for the amide backbone of the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • The Benzoic Acid Moiety: Provides a vector for solubilizing groups or interactions with the affinity pocket (e.g., Lysine residues near the ATP site).

Validating the binding affinity (


) of this fragment is a critical "Go/No-Go" step in Fragment-Based Drug Discovery (FBDD). A false positive here can derail an entire lead optimization campaign. This guide compares the three primary biophysical modalities for validation: SPR , ITC , and MST .

Comparative Analysis of Validation Methods

For a low-to-moderate molecular weight fragment (~241.67 Da) like 4-chloro-3-morpholin-4-yl-benzoic acid, traditional IC50 assays are often insufficient due to low potency (high


M to mM range). Biophysical confirmation is mandatory.
Table 1: Methodological Performance Matrix
FeatureSurface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Microscale Thermophoresis (MST)
Primary Output Kinetics (

,

) & Affinity (

)
Thermodynamics (

,

,

) &

Affinity (

) in solution
Sensitivity High (Can detect weak binders >1 mM)Moderate (Requires high c-value for weak binders)High (Fluorescence-based)
Sample Consumption Low (Ligand); Moderate (Protein)High (Protein & Ligand)Low (Protein & Ligand)
Throughput High (Automated chips)Low (One titration at a time)Medium-High
Immobilization Required (Covalent or Capture)None (Solution phase)None (Label-free or His-tag dye)
Suitability for this Compound Best Choice (Gold Standard for fragments)Secondary (Validation for stoichiometry)Alternative (If immobilization fails)
Expert Insight: Why SPR is the Winner

For 4-chloro-3-morpholin-4-yl-benzoic acid, SPR is the superior choice .

  • Fragment Kinetics: Fragments often have very fast "on" and "off" rates. SPR is the only technique capable of resolving these rapid kinetics (square-wave sensorgrams) to confirm specific binding versus non-specific aggregation.

  • Solubility Limits: ITC often requires ligand concentrations 10-50x above

    
    . If this fragment has a 
    
    
    
    of 50
    
    
    M, ITC would require mM concentrations, potentially exceeding the compound's solubility limit in aqueous buffer. SPR works at lower concentrations.

Detailed Experimental Protocol: SPR Validation

Objective: Determine the


 and binding kinetics of 4-chloro-3-morpholin-4-yl-benzoic acid against the PI3K

catalytic subunit.
Phase A: Surface Preparation (Sensor Chip CM5)
  • Ligand: Recombinant PI3K

    
     (ensure >90% purity).
    
  • Immobilization Strategy: Amine Coupling (Standard) is risky for kinases due to active site lysine modification. Recommendation: Use Biotin-Streptavidin capture .

    • Biotinylate PI3K

      
       using a site-specific method (e.g., Avi-tag) or mild NHS-LC-Biotin at pH 6.5 (to favor N-terminus over active site Lys).
      
    • Condition a Series S Sensor Chip SA (Streptavidin) with 3x 1-minute injections of 1M NaCl / 50mM NaOH.

    • Inject Biotin-PI3K

      
       (10 
      
      
      
      g/mL) at 10
      
      
      L/min until a density of 2000-3000 RU is reached (High density required for small molecule fragments).
Phase B: Analyte Preparation & Injection
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 3% DMSO .

    • Critical: The DMSO concentration in the analyte samples must exactly match the running buffer to avoid "bulk refractive index" jumps. Use a Solvent Correction cycle.

  • Concentration Series: Prepare a 2-fold dilution series of the compound.

    • Range: 0, 3.125, 6.25, 12.5, 25, 50, 100, 200

      
      M.
      
  • Injection Parameters:

    • Flow Rate: 30

      
      L/min  (Minimizes mass transport limitation).
      
    • Contact Time: 60 seconds (Association).

    • Dissociation Time: 120 seconds.

    • Regeneration: None usually required for fragments (fast off-rate). If needed, a brief pulse of 10 mM Glycine pH 9.5.

Phase C: Data Analysis
  • Zeroing: Subtract the reference channel (Streptavidin only) and the buffer blank (0

    
    M injection).
    
  • Solvent Correction: Apply the DMSO calibration curve to correct for bulk shifts.

  • Fitting: Fit the data to a 1:1 Langmuir Binding Model .

    • Quality Check: Look for "Square Wave" binding (rapid equilibrium). If the curve drifts slowly upwards, suspect aggregation or non-specific binding.

    • 
       Value:  Should be < 10% of 
      
      
      
      .

Visualization of Mechanisms & Workflows

Diagram 1: PI3K Signaling Pathway & Inhibition Node

This diagram illustrates the downstream effects of targeting PI3K with the morpholine scaffold.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K Complex (Target of Morpholine Scaffold) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates mTOR mTORC1 AKT->mTOR Activates CellResponse Cell Growth & Survival mTOR->CellResponse Promotes Inhibitor 4-chloro-3-morpholin-4-yl-benzoic acid Inhibitor->PI3K Inhibits (ATP Competitive)

Caption: The PI3K/AKT/mTOR signaling cascade. The compound acts as an ATP-competitive inhibitor at the PI3K node, preventing the conversion of PIP2 to PIP3.

Diagram 2: SPR Experimental Workflow

A logical flow for the self-validating SPR protocol described above.

SPR_Workflow cluster_prep 1. Surface Preparation cluster_sample 2. Sample Prep cluster_run 3. Execution & Analysis Step1 Biotinylate PI3K Target Step2 Capture on SA Chip (Target 3000 RU) Step1->Step2 Step5 Multi-Cycle Injection (30 µL/min) Step2->Step5 Step3 Dilution Series (3 - 200 µM) Step4 DMSO Matching (Solvent Correction) Step3->Step4 Step4->Step5 Step6 Data Fitting (1:1 Langmuir) Step5->Step6

Caption: Step-by-step SPR workflow ensuring high-fidelity kinetic data for fragment validation.

References

  • Walker, E. H., et al. (2000). Structural determinants for phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine. Molecular Cell, 6(4), 909-919. Link

  • Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell, 125(4), 733-747. Link

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology, 493, 169-218. Link

  • Murray, J. M., et al. (2012). Phosphoinositide 3-Kinase Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. Link

  • BindingDB. (2025).[1] Affinity Data for PI3K Inhibitors and Morpholine Scaffolds. Link

Sources

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